molecular formula C13H13NO4 B1522449 Benzyl 3,5-dioxopiperidine-1-carboxylate CAS No. 1228631-19-3

Benzyl 3,5-dioxopiperidine-1-carboxylate

Cat. No.: B1522449
CAS No.: 1228631-19-3
M. Wt: 247.25 g/mol
InChI Key: LWXKJIHFJCWJGM-UHFFFAOYSA-N
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Description

Benzyl 3,5-dioxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 3,5-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-6-12(16)8-14(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXKJIHFJCWJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246629
Record name Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID601246629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228631-19-3
Record name Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228631-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3,5-dioxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 3,5-dioxopiperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 3,5-dioxopiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring an N-Cbz protected piperidine-3,5-dione core, makes it an essential precursor in the synthesis of targeted protein degraders, particularly as a scaffold for developing ligands for E3 ubiquitin ligases. This guide provides a comprehensive overview of its chemical properties, a reasoned synthetic approach, detailed spectroscopic characterization, and a discussion of its reactivity and utility in the context of drug discovery. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Physicochemical and Structural Properties

This compound, also known as N-Cbz-3,5-piperidinedione, is a stable, solid organic compound at room temperature. The core of the molecule is the piperidine-3,5-dione system, a cyclic β-dicarbonyl moiety. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, a common and versatile protecting group in organic synthesis. This Cbz group is crucial as it modulates the reactivity of the piperidine nitrogen and can be selectively removed under specific conditions to allow for further functionalization.

The compound's significance is highlighted by its classification as a "Protein Degrader Building Block," indicating its primary use in the construction of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[1]

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1228631-19-3[1][2]
Molecular Formula C₁₃H₁₃NO₄[1][2]
Molecular Weight 247.25 g/mol [1][2]
InChI Key LWXKJIHFJCWJGM-UHFFFAOYSA-N
Canonical SMILES C1C(=O)CC(=O)N(C1)C(=O)OCC2=CC=CC=C2N/A
Purity (Typical) ≥97%[1]
Storage Room Temperature[1]

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical approach involves the cyclization of a linear diester precursor. The synthesis could start from N-Cbz-iminodiacetic acid, which can be activated and coupled with a malonate derivative, followed by cyclization and decarboxylation.

A plausible two-step synthetic route is outlined below:

  • Acyloin Condensation: Reaction of N-Cbz-iminodiacetic acid diethyl ester with a strong base like sodium ethoxide to form the cyclic β-keto ester.

  • Decarboxylation: Subsequent hydrolysis and decarboxylation under acidic conditions to yield the final 3,5-dione product.

Visualization of Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Final Product SM1 N-Cbz-β-alanine ethyl ester Intermediate Linear Diester Intermediate SM1->Intermediate + SM2, Base (e.g., Pyridine) SM2 Ethyl Malonyl Chloride FP Benzyl 3,5-dioxo- piperidine-1-carboxylate Intermediate->FP 1. Strong Base (e.g., NaOEt) 2. H3O+, Heat (Decarboxylation)

Caption: Proposed synthetic pathway via acylation followed by Dieckmann cyclization.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Linear Diester Intermediate

  • To a solution of N-Cbz-β-alanine ethyl ester (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add ethyl malonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude linear diester intermediate. Purify via column chromatography if necessary.

Step 2: Cyclization and Decarboxylation

  • Dissolve the intermediate from Step 1 in anhydrous toluene. Add sodium ethoxide (1.5 eq) in portions.

  • Heat the mixture to reflux for 4-6 hours. Causality: The strong base facilitates the intramolecular Dieckmann condensation by deprotonating the α-carbon between the two ester groups.

  • Cool the reaction to 0 °C and quench by carefully adding 1M HCl until the pH is ~2.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The resulting crude product is then heated in a mixture of acetic acid and water to facilitate decarboxylation of the β-keto ester intermediate formed during cyclization.

  • After cooling, the product can be isolated by filtration or extraction and purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

Confirming the structure of this compound would rely on standard spectroscopic methods. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~5.2 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph).~3.5-4.0 ppm (m, 4H): Protons on the piperidine ring at C2 and C6.~2.5-2.8 ppm (m, 2H): Protons on the piperidine ring at C4. Note: Due to keto-enol tautomerism, these signals may be broad or have complex splitting.
¹³C NMR ~195-205 ppm: Carbonyl carbons of the dione (C3, C5).~165-170 ppm: Carbonyl carbon of the carbamate.~135-136 ppm: Quaternary aromatic carbon.~128-129 ppm: Aromatic CH carbons.~68-70 ppm: Benzylic carbon (-O-CH₂-Ph).~40-50 ppm: Piperidine ring carbons (C2, C4, C6).
IR (Infrared) ~1730-1750 cm⁻¹: Strong C=O stretch (carbamate carbonyl).~1700-1720 cm⁻¹: Strong C=O stretch (ketone carbonyls).~1600, 1495 cm⁻¹: C=C stretches of the aromatic ring.~1200-1300 cm⁻¹: C-N stretch.
Mass Spec (ESI+) [M+H]⁺ = 248.09: Calculated for C₁₃H₁₄NO₄⁺.[M+Na]⁺ = 270.07: Calculated for C₁₃H₁₃NNaO₄⁺.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the distinct reactivity of its functional groups: the Cbz-protected nitrogen and the β-dicarbonyl system.

Keto-Enol Tautomerism and Acidity

The 3,5-dione system exists in equilibrium with its enol tautomers. The protons on the C4 carbon, flanked by two carbonyl groups, are particularly acidic (pKa ≈ 10-12) and can be readily removed by a suitable base to form a nucleophilic enolate. This enolate is the key to further functionalization, such as alkylation or acylation at the C4 position.

Caption: Keto-enol equilibrium of the 3,5-dioxopiperidine core.

N-Cbz Group Deprotection

The Cbz group is a workhorse protecting group precisely because it is stable to many reaction conditions but can be removed cleanly and efficiently. This deprotection is the most common first step when using this building block.

  • Hydrogenolysis: This is the most common and mildest method. The Cbz group is cleaved by catalytic hydrogenation (e.g., H₂ gas over Palladium on carbon, Pd/C). The reaction proceeds at room temperature and atmospheric pressure, releasing the free amine, toluene, and carbon dioxide.[3]

  • Acidic Cleavage: Strong acids, such as HBr in acetic acid or various HCl solutions, can also cleave the Cbz group.[4] This method is useful when the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes). However, it is harsher and less chemoselective.[3]

Synthetic Utility as a Scaffold

The true power of this compound is realized in multi-step syntheses. A typical workflow involves N-deprotection followed by functionalization of the resulting secondary amine.

Synthetic_Utility Start Benzyl 3,5-dioxo- piperidine-1-carboxylate Deprotected Piperidine-3,5-dione (Secondary Amine) Start->Deprotected Deprotection (e.g., H₂, Pd/C) Final Functionalized Ligand (e.g., for PROTACs) Deprotected->Final N-Alkylation or N-Acylation with Linker/Payload

Caption: General workflow for utilizing the building block in synthesis.

Applications in Drug Discovery: A Gateway to Protein Degraders

The piperidine-dione scaffold is a privileged structure in medicinal chemistry. The related piperidine-2,6-dione moiety is the core of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN), inducing the degradation of specific target proteins.

This compound is an isomer of these scaffolds and is used to generate novel ligands that can also recruit E3 ligases. By deprotecting the nitrogen and coupling it to a linker attached to a warhead that binds a target protein, scientists can create PROTACs. These bifunctional molecules bring a target protein into close proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The designation of this compound as a "Protein Degrader Building Block" directly confirms its application in this cutting-edge therapeutic modality.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is not available, it should be treated as a potentially harmful chemical. Avoid inhalation of dust, and prevent contact with skin and eyes. For related compounds, irritation to the eyes, respiratory system, and skin has been noted.[5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for the development of advanced therapeutics. Its key attributes—a stable, selectively deprotectable Cbz group and a reactive dione core—provide a reliable platform for constructing complex molecules aimed at targeted protein degradation. Understanding its properties, reactivity, and synthetic potential is essential for any researcher working at the forefront of medicinal chemistry and drug discovery.

References

  • CP Lab Safety. (n.d.). benzyl 3, 5-dioxopiperidine-1-carboxylate, min 97%, 250 mg. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

  • ChemBK. (2024). benzyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637126, Piperidine-3,5-dione. Retrieved from [Link]

  • Orsini, P., et al. (2007).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to Benzyl 3,5-dioxopiperidine-1-carboxylate: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1228631-19-3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Dioxopiperidines in Novel Therapeutics

In the evolving landscape of drug discovery, the focus is progressively shifting from simple occupancy-driven pharmacology to event-driven modalities that can address previously "undruggable" targets. A paramount example of this shift is the rise of Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. Within this field, molecules containing a glutarimide or dioxopiperidine core have become indispensable. These heterocycles are recognized as potent ligands for Cereblon (CRBN), a crucial substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][3]

This guide focuses on Benzyl 3,5-dioxopiperidine-1-carboxylate (CAS No. 1228631-19-3), a key chemical intermediate designed for the synthesis of advanced therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Its structure combines the CRBN-binding dioxopiperidine motif with a benzyl carbamate (Cbz) protecting group, providing a versatile scaffold for medicinal chemists. Understanding its synthesis, properties, and strategic application is crucial for researchers aiming to innovate within the TPD space.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its key properties can be derived from its chemical structure and data from suppliers.

PropertyValueSource
CAS Number 1228631-19-3[4][5]
Molecular Formula C₁₃H₁₃NO₄[6]
Molecular Weight 247.25 g/mol [4]
IUPAC Name Benzyl 3,5-dioxo-1-piperidinecarboxylate[6]
SMILES O=C(N1CC(CC(C1)=O)=O)OCC2=CC=CC=C2[4]
Appearance Expected to be a solid-

Synthesis Protocol: A Proposed Route via Dieckmann Condensation

The proposed two-step synthesis is outlined below, starting from commercially available reagents.

Step 1: Synthesis of the Acyclic Precursor - Diethyl N-(benzyloxycarbonyl)-3-aminopimelate

The synthesis begins with the preparation of the acyclic diester precursor. This involves the protection of 3-aminopimelic acid with a benzyl chloroformate (Cbz-Cl) group, followed by esterification. A more direct approach would be the Michael addition of a protected amine to a suitable acrylate derivative.

Methodology:

  • N-Protection: Dissolve 3-aminopimelic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide, to deprotonate the amino group and the carboxylic acids.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture. The Cbz group protects the nitrogen atom, preventing it from interfering in the subsequent cyclization step.

  • Esterification: Following the protection, the dicarboxylic acid is converted to the corresponding diethyl ester. This can be achieved using standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).

  • Purification: The resulting diethyl N-(benzyloxycarbonyl)-3-aminopimelate is then purified using column chromatography.

Step 2: Intramolecular Dieckmann Condensation

The core 3,5-dioxopiperidine ring is formed through a base-mediated intramolecular cyclization of the pimelate diester.

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified diethyl N-(benzyloxycarbonyl)-3-aminopimelate in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene.[9]

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The base will deprotonate the α-carbon of one of the ester groups, forming an enolate.

  • Cyclization: The formed enolate will then attack the carbonyl carbon of the second ester group in an intramolecular fashion, leading to the formation of the six-membered ring and the elimination of an ethoxide ion.

  • Acidic Workup: After the reaction is complete (monitored by TLC), the reaction is quenched, and an acidic workup (e.g., with dilute HCl) is performed. This step neutralizes the reaction mixture and protonates the resulting β-keto ester enolate to yield the final product, this compound.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure compound.

Synthesis_of_Benzyl_3_5-dioxopiperidine-1-carboxylate cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Condensation 3-Aminopimelic_acid 3-Aminopimelic Acid Protected_acid N-Cbz-3-aminopimelic acid 3-Aminopimelic_acid->Protected_acid 1. NaOH, H₂O/Dioxane 2. Cbz-Cl Precursor Diethyl N-Cbz-3-aminopimelate Protected_acid->Precursor Ethanol, H⁺ (cat.) Reflux Final_Product This compound Precursor->Final_Product 1. NaH, Anhydrous THF 2. H₃O⁺ workup

Caption: Proposed two-step synthesis of this compound.

Role in Targeted Protein Degradation (TPD)

The true value of this compound lies in its application as a synthetic precursor for TPD agents. The dioxopiperidine moiety is a well-established "warhead" that binds to the Cereblon (CRBN) E3 ligase.[1][10]

PROTACs and Molecular Glues

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ligase, and a linker connecting the two.[2] Molecular glues are smaller molecules that induce or stabilize the interaction between a target protein and an E3 ligase.[11] In both cases, the proximity induced by these molecules leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound serves as a critical building block for introducing the CRBN-binding component into these molecules. The benzyl carbamate (Cbz) group serves as a protecting group for the nitrogen atom of the piperidine ring. This protection is crucial during the synthesis of the PROTAC or molecular glue, as it prevents unwanted side reactions.

The typical synthetic strategy would involve:

  • Synthesizing or purchasing this compound.

  • Deprotecting the nitrogen by removing the Cbz group, commonly achieved through catalytic hydrogenolysis (H₂/Pd-C).[12]

  • Coupling the now-free secondary amine with a linker, which is subsequently attached to the ligand for the target protein of interest.

TPD_Workflow cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action node_A This compound (CRBN Ligand Precursor) node_B Deprotection (H₂/Pd-C) Free Dioxopiperidine node_A->node_B Removal of Cbz group node_D Coupling Reaction Final PROTAC Molecule node_B->node_D node_C Linker + Target Ligand Linker-Ligand Conjugate node_C->node_D node_E PROTAC Induces Proximity node_H Ternary Complex Formation (Target-PROTAC-CRBN) node_E->node_H node_F Target Protein node_F->node_H node_G CRBN E3 Ligase node_G->node_H node_I Ubiquitination of Target node_H->node_I node_J Proteasomal Degradation node_I->node_J

Caption: Workflow from building block to biological action.

Analytical Characterization

While a specific, published full analytical dataset for this compound is not available, characterization would typically involve the following techniques. The expected spectral features are based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and signals for the methylene protons of the piperidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show characteristic peaks for the carbonyl carbons of the dioxo groups, the carbonyl of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the piperidine ring.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique would be used to assess the purity of the compound and confirm its molecular weight. In positive ion mode, one would expect to see the [M+H]⁺ ion at m/z 248.09, and potentially other adducts such as [M+Na]⁺.[13]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the care afforded to novel chemical entities. General safety precautions for related compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Hazards: Based on structurally similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[14]

Conclusion

This compound is a strategically important molecule for the advancement of targeted protein degradation. Its dioxopiperidine core provides the essential functionality for recruitment of the Cereblon E3 ligase, while the Cbz-protecting group allows for its controlled incorporation into complex PROTAC and molecular glue structures. While detailed public data on its synthesis and properties are sparse, its structure and the well-understood chemistry of its functional groups allow for the rational design of synthetic routes and its application in drug discovery programs. As the field of TPD continues to expand, the demand for such well-designed chemical building blocks will undoubtedly grow, making a thorough understanding of this compound essential for researchers in the field.

References

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A Senior Application Scientist's Guide to the Structure Elucidation of Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in thousands of clinical and preclinical compounds. The functionalization of this ring system, particularly with dicarbonyl motifs, creates versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of Benzyl 3,5-dioxopiperidine-1-carboxylate (C₁₃H₁₃NO₄, MW: 247.25 g/mol ).[1][2] As a protected β-keto amide, this molecule presents unique characterization challenges, including the potential for tautomerization and the need for unambiguous assignment of a highly symmetric core. We will proceed through a logical, multi-technique workflow, demonstrating how mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments are synergistically employed to build a self-validating structural proof. Each step is rationalized from an expert's perspective, focusing not just on the data obtained, but on the causality behind the experimental choices.

The Elucidation Strategy: A Multi-Pillar Approach

The definitive confirmation of a molecular structure is not achieved by a single experiment, but by the convergence of evidence from multiple orthogonal techniques. Our strategy is built on establishing the molecular formula, identifying key functional groups, and finally, assembling the atomic framework bond-by-bond.

G cluster_0 cluster_1 cluster_2 cluster_3 A Initial Hypothesis This compound B Mass Spectrometry (MS) A->B D Infrared (IR) Spectroscopy A->D F Nuclear Magnetic Resonance (NMR) A->F C Molecular Formula & Weight (C₁₃H₁₃NO₄) B->C Confirms J < Validated Structure > E Functional Group ID (Amide C=O, Ketone C=O, C-H) D->E Identifies G ¹H & ¹³C NMR (Chemical Environments) F->G H 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) G->H Correlates I Unambiguous 3D Structure H->I Assembles

Figure 1: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before assembling the intricate puzzle of atom connectivity, we must first confirm the fundamental properties of our sample: its exact mass and the types of chemical bonds it contains.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

The first objective is to verify the molecular weight and, by extension, the molecular formula. Electrospray Ionization (ESI) is the technique of choice for this polar, non-volatile molecule, as it is a soft ionization method that typically yields the intact protonated molecule, [M+H]⁺.[3][4]

Expected High-Resolution MS Data:

Adduct Formula Calculated m/z
[M+H]⁺ C₁₃H₁₄NO₄⁺ 248.0917

| [M+Na]⁺ | C₁₃H₁₃NO₄Na⁺ | 270.0737 |

The observation of an ion at m/z 248.0917 (within a low ppm error margin) provides strong evidence for the proposed molecular formula of C₁₃H₁₃NO₄.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry of the [M+H]⁺ precursor ion can provide initial structural clues. The N-Cbz group is a predictable fragmentation point. Key expected fragmentation pathways include:

  • α-Cleavage: Cleavage of bonds adjacent to the protonated nitrogen atom.[4]

  • Neutral Loss: Loss of small, stable molecules. A characteristic loss for N-benzyl protected compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.

Infrared (IR) Spectroscopy: Identifying the Key Players

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The primary region of interest is the carbonyl stretching frequency (1600-1800 cm⁻¹).

Rationale: The structure contains two distinct types of carbonyl groups: an amide (part of the carbamate) and two ketones. These groups have different electronic environments and thus different vibrational frequencies.

  • Amide C=O: The lone pair on the nitrogen participates in resonance, giving the C=O bond partial single-bond character. This lowers its stretching frequency compared to a simple ketone.[5]

  • β-Diketone C=O: The two ketone groups are in a β-relationship, which can influence their absorption frequency.[6]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Benzyl)
2980-2850 C-H Stretch Aliphatic (Piperidine)
~1720 C=O Stretch Ketone (3,5-dioxo)
~1690 C=O Stretch Amide I Band (Carbamate)
~1600, ~1450 C=C Stretch Aromatic Ring

| ~1250 | C-N Stretch | Amide/Carbamate |

The definitive observation of two distinct carbonyl peaks—one around 1720 cm⁻¹ and another, strong band around 1690 cm⁻¹—is a critical piece of evidence supporting the proposed dioxo-piperidine structure.

Nuclear Magnetic Resonance (NMR): Assembling the Atomic Framework

NMR spectroscopy provides the ultimate proof of structure by mapping the C-H framework and establishing connectivity between atoms. Due to the molecule's high degree of symmetry (a plane passing through N1, C4, and the benzyl group), the NMR spectra are simpler than the number of atoms would suggest.

¹H and ¹³C NMR: The Atom Inventory

One-dimensional NMR provides an inventory of the unique proton and carbon environments.

Predicted ¹H NMR Signals (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.35 m 5H Phenyl-H Standard aromatic protons of the benzyl group.
~5.20 s 2H Ph-CH₂ -O Benzylic protons adjacent to oxygen; singlet as there are no adjacent protons.
~3.70 s 4H H -2, H -6 Protons are equivalent by symmetry. Adjacent to electron-withdrawing nitrogen. A singlet due to the adjacent quaternary carbonyl carbons (C3/C5).

| ~3.55 | s | 2H | H -4 | Active methylene protons flanked by two carbonyl groups, deshielded.[7] A singlet as they are only adjacent to C3/C5. |

Predicted ¹³C NMR Signals (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~204.0 N/A C -3, C -5 Ketone carbonyls; far downfield.
~155.0 N/A Amide C =O Carbamate carbonyl, less deshielded than ketones.
~135.5 N/A Phenyl Quat. C Aromatic carbon attached to the benzylic CH₂.
~128.5 CH Phenyl C H Aromatic carbons.
~68.0 CH₂ Ph-C H₂-O Benzylic carbon attached to oxygen.
~48.5 CH₂ C -4 Methylene carbon flanked by two carbonyls.

| ~45.0 | CH₂ | C -2, C -6 | Methylene carbons adjacent to nitrogen. |

2D NMR: The Definitive Connections

While 1D NMR suggests the presence of the required pieces, 2D NMR proves how they are connected. For a molecule like this, Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful experiment.[8][9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment acts as a map, correlating each proton signal directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons listed in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to proving the overall structure. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the isolated spin systems and identify the positions of non-protonated (quaternary) carbons like the carbonyls.

G cluster_0 a H4 C35 H4->C35 J₃ C26 H4->C26 J₂ H26 H26->C35 J₂ C4 H26->C4 J₂ AmideCO H26->AmideCO J₃ BenzylicH BenzylicH->AmideCO J₃ AroC BenzylicH->AroC J₂

Figure 2: Key HMBC correlations confirming the molecular framework.

Critical HMBC Correlations for Structure Proof:

  • Protons at C4 (δ ~3.55) to Carbons C3/C5 (δ ~204.0): This crucial ²J correlation proves that the active methylene group is directly flanked by the two ketone carbonyls.

  • Protons at C4 (δ ~3.55) to Carbons C2/C6 (δ ~45.0): This ³J correlation establishes the connectivity within the piperidine ring, linking the C4 position to the C2/C6 positions.

  • Protons at C2/C6 (δ ~3.70) to Carbon C4 (δ ~48.5): The reciprocal correlation to the one above, providing self-validation.

  • Protons at C2/C6 (δ ~3.70) to Carbons C3/C5 (δ ~204.0): This ²J correlation confirms that the C2/C6 methylenes are adjacent to the ketone carbonyls.

  • Benzylic CH₂ Protons (δ ~5.20) to the Amide Carbonyl (δ ~155.0): This ³J correlation definitively links the benzyl group to the carbamate nitrogen via the carbonyl carbon, confirming the structure of the N-protecting group.

The successful observation of this complete set of correlations leaves no ambiguity and provides a definitive, validated structure of this compound.

Detailed Experimental Protocols

Scientific integrity requires reproducible methodologies. The following protocols are provided as a standard for acquiring the data discussed in this guide.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in HPLC-grade methanol or acetonitrile.

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Analysis Method:

    • Ionization Mode: Positive ion mode.[4]

    • Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Full Scan (MS1): Acquire a full scan spectrum over a range of m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z ~248.1) for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize collision energy (typically 10-30 eV) to achieve informative fragmentation.[4]

Infrared Spectroscopy (FT-IR)
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Set an appropriate spectral width (~12 ppm) and acquisition time (~3-4 seconds).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C{¹H} NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set an appropriate spectral width (~220 ppm) and a sufficient number of scans to achieve good signal-to-noise.

    • Process and calibrate to the solvent peak (CDCl₃: δ 77.16 ppm).

  • 2D NMR (HSQC and HMBC) Acquisition:

    • Use standard, gradient-selected pulse programs (e.g., 'hsqcedetgpsp' for HSQC, 'hmbcgplpndqf' for HMBC).

    • For HMBC, set the long-range coupling delay (D6) to optimize for a J-coupling of ~8 Hz, which is standard for observing 2- and 3-bond correlations.[11]

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.

    • Process the 2D data using appropriate window functions, Fourier transformation, and phasing.

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025).
  • Vertex AI Search. (2024).
  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Manimekalai, A., et al. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Rajput, A. P., et al. (2016).
  • Capot Chemical. (n.d.).
  • Wikipedia. (n.d.). Dicarbonyl.
  • SlidePlayer. (n.d.). Carbonyl compounds - IR spectroscopy.
  • Capot Chemical. (n.d.).
  • Granadina University. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity.
  • Moreker, M. M. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. V.P. & R.P.T.P. Science College.
  • Molodtsov, S. G., et al. (2004).
  • BenchChem. (2025).
  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

Sources

An In-Depth Technical Guide to Benzyl 3,5-dioxopiperidine-1-carboxylate: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted degradation of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. The design and synthesis of effective PROTACs are critically dependent on the judicious selection of their constituent building blocks: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. This technical guide focuses on a crucial, yet often overlooked, component of the PROTAC linker: Benzyl 3,5-dioxopiperidine-1-carboxylate .

This document will provide a comprehensive overview of the chemical properties, synthesis, and strategic application of this compound in the design of novel PROTACs. As a Senior Application Scientist, the aim is to not only present protocols but to also provide the underlying scientific rationale, empowering researchers to make informed decisions in their drug discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and properties.

IUPAC Name: this compound

Synonyms: N-Cbz-piperidine-3,5-dione, 1-(Benzyloxycarbonyl)piperidine-3,5-dione

CAS Number: 1228631-19-3[1]

Molecular Formula: C₁₃H₁₃NO₄[1]

Molecular Weight: 247.25 g/mol [1]

PropertyValueSource
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from related structures
Purity Commercially available with purities typically ≥95%

The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen provides stability and lipophilicity, while the 3,5-dione functionality introduces rigidity and potential hydrogen bonding interactions within the PROTAC linker.

Synthesis of this compound: A Proposed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust synthetic route can be devised based on established organic chemistry principles and published procedures for analogous piperidine-dione derivatives. The following multi-step synthesis is proposed, starting from readily available commercial materials.

Experimental Protocol

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

This initial step involves a double Michael addition of benzylamine to ethyl acrylate.

  • To a solution of benzylamine (1 equiv.) in ethanol, add ethyl acrylate (2.2 equiv.).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl 3,3'-(benzylazanediyl)dipropanoate, which can be purified by column chromatography.

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate

This is an intramolecular cyclization to form the piperidine ring.

  • To a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene, add a solution of diethyl 3,3'-(benzylazanediyl)dipropanoate (1 equiv.) in toluene dropwise at reflux.

  • The reaction is refluxed for 4-6 hours.

  • After cooling, the reaction is quenched with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to give the cyclized product.

Step 3: Hydrolysis and Decarboxylation to 1-Benzylpiperidine-3,5-dione

  • The crude product from the previous step is refluxed in an aqueous acidic solution (e.g., 6M HCl) for 12-24 hours.

  • The reaction mixture is cooled and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield 1-benzylpiperidine-3,5-dione.

Step 4: N-Deprotection and Cbz-Protection to this compound

  • The benzyl group is removed via catalytic hydrogenation. To a solution of 1-benzylpiperidine-3,5-dione in methanol, add a catalytic amount of Palladium on carbon (10% Pd/C).

  • The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • The catalyst is filtered off, and the solvent is evaporated.

  • The resulting piperidine-3,5-dione is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

  • A base (e.g., triethylamine, 1.2 equiv.) is added, followed by the dropwise addition of benzyl chloroformate (1.1 equiv.).

  • The reaction is stirred overnight at room temperature.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed.

  • The final product, this compound, is purified by column chromatography.

Causality Behind Experimental Choices
  • Dieckmann Condensation: This classical method is highly effective for the formation of five- and six-membered cyclic β-keto esters. The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon to initiate the intramolecular cyclization.

  • Acidic Hydrolysis and Decarboxylation: Refluxing in strong acid serves the dual purpose of hydrolyzing the ester and promoting the decarboxylation of the resulting β-keto acid to afford the desired 3,5-dione.

  • Catalytic Hydrogenation: This is a standard and clean method for the removal of a benzyl group from a nitrogen atom.

  • Cbz-Protection: The use of benzyl chloroformate is a well-established method for introducing the Cbz protecting group, which is stable under a wide range of reaction conditions and can be readily removed when necessary.

Application in Targeted Protein Degradation: The Role in PROTAC Design

The primary application of this compound is as a sophisticated linker component in the synthesis of PROTACs. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation.

The Significance of a Rigid Linker

While flexible linkers like polyethylene glycol (PEG) chains are commonly used, there is a growing body of evidence suggesting that rigid linkers can offer significant advantages. The piperidine-3,5-dione moiety imparts a high degree of conformational rigidity to the linker.

Sources

Spectroscopic Data of Benzyl 3,5-dioxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzyl 3,5-dioxopiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a crucial pharmacophore found in numerous pharmaceuticals, making the detailed structural elucidation of its derivatives essential for advancing drug development programs.[1][2][3] This document outlines the expected spectroscopic data based on the compound's structure and provides insights into the experimental methodologies for acquiring and interpreting this data.

Introduction

This compound (C₁₃H₁₃NO₄, Molar Mass: 247.25 g/mol ) is a derivative of piperidine featuring a benzyl carbamate protecting group and two ketone functionalities within the piperidine ring.[4] The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a predictive analysis grounded in established spectroscopic principles and data from related structures.

Molecular Structure and Key Features

The structure of this compound presents several key features that will influence its spectroscopic signature:

  • Aromatic Benzyl Group: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific absorption bands in the IR spectrum.

  • Carbamate Linkage: The N-Cbz protecting group has a distinct carbonyl stretch in the IR spectrum and influences the chemical shifts of adjacent protons and carbons.

  • Dioxopiperidine Ring: The two ketone groups and the methylene protons within the piperidine ring will have unique spectroscopic fingerprints. The symmetry of the ring will also play a role in the complexity of the spectra.

Below is a diagram illustrating the molecular structure and numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the benzyl group protons and the piperidine ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40Multiplet5HAromatic (C₉-C₁₃)
~5.20Singlet2HBenzyl CH₂ (C₈)
~4.00Singlet4HPiperidine CH₂ (C₂, C₆)
~3.50Singlet2HPiperidine CH₂ (C₄)

Rationale for Predictions:

  • Aromatic Protons: The five protons of the phenyl ring are expected to appear as a complex multiplet in the typical aromatic region of 7.30-7.40 ppm.

  • Benzyl CH₂: The methylene protons of the benzyl group are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift to around 5.20 ppm. This signal is anticipated to be a sharp singlet.

  • Piperidine Protons: The protons on the piperidine ring are in a more complex environment. The protons at C₂ and C₆ are adjacent to the nitrogen atom and are expected to be deshielded, appearing around 4.00 ppm. The proton at C₄ is situated between two carbonyl groups, which will also cause a significant downfield shift to approximately 3.50 ppm. Due to the rapid conformational exchange of the ring at room temperature, these signals may appear as sharp singlets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~205.0Ketone C=O (C₃, C₅)
~155.0Carbamate C=O (C₇)
~136.0Aromatic C (C₉)
~128.0-129.0Aromatic CH (C₁₀-C₁₃)
~68.0Benzyl CH₂ (C₈)
~50.0Piperidine CH₂ (C₂, C₆)
~45.0Piperidine CH₂ (C₄)

Rationale for Predictions:

  • Carbonyl Carbons: The ketone carbonyls (C₃, C₅) are expected to have the most downfield chemical shift, typically around 205.0 ppm. The carbamate carbonyl (C₇) will be more shielded and is predicted to appear around 155.0 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the 128.0-136.0 ppm range, with the quaternary carbon (C₉) being the most downfield.

  • Aliphatic Carbons: The benzylic carbon (C₈) will be around 68.0 ppm due to the attached oxygen. The piperidine carbons (C₂, C₆, and C₄) will appear in the 45.0-50.0 ppm region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

G cluster_NMR NMR Spectroscopy Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup ¹H Acquisition ¹H Acquisition Instrument Setup->¹H Acquisition ¹³C Acquisition ¹³C Acquisition ¹H Acquisition->¹³C Acquisition Data Processing Data Processing ¹³C Acquisition->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, C-H bonds, and C-N bonds.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch
~1730StrongKetone C=O stretch
~1700StrongCarbamate C=O stretch
~1600, ~1495MediumAromatic C=C stretch
~1250StrongC-N stretch and C-O stretch (carbamate)

Rationale for Predictions:

  • C-H Stretches: The aromatic and aliphatic C-H stretching vibrations will appear in their respective characteristic regions.

  • Carbonyl Stretches: The two ketone carbonyls are expected to give a strong, sharp absorption band around 1730 cm⁻¹. The carbamate carbonyl will also produce a strong band, typically at a slightly lower wavenumber, around 1700 cm⁻¹.

  • Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds in the phenyl ring will result in absorptions around 1600 and 1495 cm⁻¹.

  • C-N and C-O Stretches: The C-N and C-O stretching vibrations of the carbamate group will likely appear as a strong, broad band in the fingerprint region, around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

m/z (mass-to-charge ratio)Ion
248.08[M+H]⁺ (protonated molecule)
270.06[M+Na]⁺ (sodium adduct)
108.06[C₇H₈O]⁺ (benzyl fragment)
91.05[C₇H₇]⁺ (tropylium ion)

Rationale for Predictions:

  • Molecular Ion: Under ESI conditions, the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 247.25 g/mol . A sodium adduct [M+Na]⁺ is also commonly observed.

  • Fragmentation: Fragmentation of the parent ion is likely to occur at the benzylic position and the carbamate linkage. The loss of the piperidine ring would lead to a fragment corresponding to the benzyl group (m/z 108). Further fragmentation of the benzyl group can produce the stable tropylium ion (m/z 91).

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

G [M+H]⁺ (m/z 248) [M+H]⁺ (m/z 248) [C₇H₇]⁺ (m/z 91) [C₇H₇]⁺ (m/z 91) [M+H]⁺ (m/z 248)->[C₇H₇]⁺ (m/z 91) Fragmentation [C₈H₉O₂]⁺ (m/z 108) [C₈H₉O₂]⁺ (m/z 108) [M+H]⁺ (m/z 248)->[C₈H₉O₂]⁺ (m/z 108) Fragmentation

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound, which is a critical step in its potential application in drug discovery and development. The provided protocols are based on standard, validated laboratory practices designed to yield high-quality, reproducible data.

References

  • Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-368.
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An Investigative Guide to the Mechanism of Action of Benzyl 3,5-dioxopiperidine-1-carboxylate: A Putative Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination: For research, scientific, and drug development professionals.

Abstract: Benzyl 3,5-dioxopiperidine-1-carboxylate is a novel chemical entity with structural motifs characteristic of a class of therapeutics known as molecular glue degraders. The core 3,5-dioxopiperidine scaffold is a structural analog of the glutarimide moiety found in immunomodulatory imide drugs (IMiDs) like thalidomide and its successors, which are known to modulate the activity of the E3 ubiquitin ligase Cereblon (CRBN). This guide posits a primary mechanism of action for this compound centered on its function as a CRBN-recruiting molecular glue. We provide a comprehensive framework for the experimental validation of this hypothesis, from initial target engagement confirmation to the identification of downstream functional consequences. This document is intended to serve as an in-depth technical resource for researchers aiming to characterize this and similar novel compounds.

Introduction and Core Hypothesis

This compound enters the scientific landscape as a molecule of significant interest due to its structural features. The piperidine-3,5-dione ring is a close analog of the glutarimide ring, which is the critical pharmacophore responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor.[1][2] This interaction is the cornerstone of the therapeutic effects of well-established drugs like lenalidomide and pomalidomide.[3][4] These molecules, termed molecular glues, do not inhibit their target but rather co-opt it, inducing proximity between CRBN and "neosubstrate" proteins that are not its native targets.[5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[8][9]

Based on this strong structural precedent, our primary hypothesis is that This compound functions as a molecular glue that binds to CRBN, inducing the degradation of specific neosubstrate proteins and thereby eliciting a biological response.

The benzyl carboxylate moiety is hypothesized to influence the compound's physicochemical properties and may play a role in modulating neosubstrate specificity, a phenomenon observed with even subtle modifications to the core IMiD scaffold.[4][10] This guide outlines a logical, multi-phased experimental strategy to rigorously test this hypothesis.

Proposed Mechanism of Action: A Cereblon-Mediated Pathway

The Cullin-RING E3 ubiquitin ligase family plays a crucial role in cellular protein homeostasis by tagging substrate proteins with ubiquitin for degradation. The CRL4^CRBN complex is composed of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[11][12]

We propose that this compound (referred to as B3DC) binds within a tryptophan-rich pocket of the CRBN thalidomide-binding domain (TBD).[13][14] This binding event is predicted to alter the surface topology of CRBN, creating a novel interface that enhances its affinity for specific proteins (neosubstrates), leading to their ubiquitination and degradation.[1][3]

Proteomics Workflow Unbiased Neosubstrate Discovery Workflow CellCulture 1. Cell Culture (e.g., MM.1S cells) Treatment 2. Treatment (B3DC vs. DMSO vs. Pomalidomide) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Digestion 4. Trypsin Digestion Lysis->Digestion LCMS 5. LC-MS/MS Analysis (Data-Independent Acquisition) Digestion->LCMS DataAnalysis 6. Data Analysis (Quantification & Statistics) LCMS->DataAnalysis HitID 7. Neosubstrate Identification (Significantly downregulated proteins) DataAnalysis->HitID

Sources

The Glutarimide Core: A Privileged Scaffold in Modulating Cellular Pathways – An In-depth Technical Guide to the Biological Activity of Benzyl 3,5-dioxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The piperidine ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Within this broad class, the 3,5-dioxopiperidine, or glutarimide, moiety has emerged as a particularly compelling scaffold. Its presence in clinically significant agents, most notably the immunomodulatory drugs (IMiDs®) like thalidomide and its analogs, underscores its profound ability to interact with key cellular machinery. This guide delves into the biological activities of a specific subclass: Benzyl 3,5-dioxopiperidine-1-carboxylate derivatives. While direct extensive research on this precise derivative is nascent, this document will synthesize foundational knowledge of the glutarimide core's bioactivity, drawing parallels and predicting the therapeutic potential of this intriguing molecular architecture. We will explore the mechanistic underpinnings of its anticancer and anti-inflammatory effects, provide robust experimental protocols for its evaluation, and dissect the structure-activity relationships that govern its function. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic landscape of this promising class of compounds.

The Central Pharmacophore: Understanding the 3,5-Dioxopiperidine (Glutarimide) Ring

The 3,5-dioxopiperidine scaffold is a cyclic imide derived from glutaric acid. Its biological significance is intrinsically linked to its unique structural and electronic properties. The two carbonyl groups flanking the nitrogen atom create a planar system with a partially acidic N-H proton, enabling it to participate in crucial hydrogen bonding interactions with biological targets.[2] This core structure is the key to the bioactivity of a range of natural and synthetic compounds, exhibiting potent antitumor, anti-inflammatory, and antifungal properties.[3]

A pivotal discovery in understanding the mechanism of glutarimide-containing drugs was the identification of Cereblon (CRBN) as a primary target.[4] CRBN is a substrate receptor for the Cullin-4A ring E3 ubiquitin ligase complex (CRL4-CRBN).[5] The glutarimide moiety of compounds like lenalidomide binds to a specific pocket in CRBN, allosterically modulating the E3 ligase complex to recognize and ubiquitinate specific "neosubstrates" for proteasomal degradation.[4][6] This targeted protein degradation is a revolutionary mechanism in drug discovery and is central to the anticancer and immunomodulatory effects of these compounds.

Beyond CRBN-mediated effects, glutarimide derivatives have also been shown to exert anti-inflammatory activity through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a master regulator of inflammation, and its inhibition can suppress the production of pro-inflammatory cytokines like TNF-α.

Anticancer Potential: A Mechanistic Exploration

The anticancer activity of piperidine derivatives is well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/Akt and NF-κB.[7] For glutarimide-containing compounds, the anticancer effects are often multifaceted.

Cereblon-Mediated Protein Degradation

The interaction with the CRL4-CRBN E3 ligase complex is a primary driver of the anticancer properties of many glutarimide derivatives.[4] By inducing the degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, these compounds can disrupt cancer cell survival and proliferation.[6] The N-substitution on the glutarimide ring is critical for this interaction. N-alkylation of the glutarimide can abolish CRBN-dependent effects, suggesting that the N-H proton is crucial for binding.[8] This has significant implications for this compound derivatives, where the nitrogen is substituted with a benzyloxycarbonyl group. This substitution would likely abrogate direct binding to CRBN in the same manner as the classic IMiDs®. However, this opens the possibility for these derivatives to act as prodrugs, where the N-benzyloxycarbonyl group is cleaved in vivo to release the active N-H glutarimide.[8]

Inhibition of PARP and Wnt Signaling

Interestingly, "this compound" has been explicitly mentioned as a reactant in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[5][9][10] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5] Furthermore, inhibition of tankyrases, a subclass of PARP enzymes, can modulate the Wnt signaling pathway, which is often dysregulated in cancers like colorectal carcinoma.[5][9] This suggests a potential, CRBN-independent anticancer mechanism for this class of compounds.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer.[11] The NF-κB signaling pathway is a central mediator of the inflammatory response. Glutarimide-containing compounds have demonstrated significant anti-inflammatory activities by inhibiting this pathway.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[12]

The mechanism of NF-κB inhibition by glutarimide derivatives is an area of active investigation. It is plausible that these compounds interfere with upstream signaling components that lead to the activation of the IKK complex, which is responsible for phosphorylating the inhibitory IκBα protein, leading to its degradation and the subsequent nuclear translocation of NF-κB.

The N-benzyl carboxylate moiety in the target compounds could influence this activity. The benzyl group can enhance lipophilicity, potentially improving cell permeability.[5] The carboxylate group, being ionizable at physiological pH, can impact solubility and interactions with biological targets.[10][13]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 3,5-dioxopiperidine derivatives is highly dependent on the nature and position of substituents on the glutarimide ring.

  • N-Substitution: As previously discussed, the presence of a substituent on the nitrogen atom is a critical determinant of the mechanism of action. An unsubstituted N-H is generally required for CRBN-dependent activity.[8] Large N-substituents, such as the benzyloxycarbonyl group, are likely to sterically hinder binding to the CRBN pocket. However, this allows for a prodrug strategy.[8]

  • Substitution at C3 and C4: Modifications at the 3 and 4 positions of the glutarimide ring can significantly impact potency and selectivity. For instance, in the IMiD series, the phthalimido or isoindolinone moiety at the 3-position is crucial for recruiting neosubstrates to the CRBN complex.[4]

  • The Benzyl Carboxylate Group: The benzyl group is a common pharmacophore in anticancer compounds, often contributing to binding through hydrophobic and aromatic interactions.[9] The carboxylate function can improve water solubility and form hydrogen bonds with target receptors.[10][13] In the context of this compound, this group could serve to modulate the pharmacokinetic properties of the molecule or act as a prodrug moiety that is cleaved to reveal the active N-H glutarimide.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of a Protected Piperidine Precursor

A suitable starting material would be a commercially available piperidine derivative with functional groups at the 3 and 5 positions that can be converted to ketones. For example, starting with N-benzyl-3-piperidone, one could introduce a carboxylate group at the 4-position.[14]

Step 2: Formation of the 3,5-Dioxo Functionality

Oxidation of a suitable precursor, such as a diol or a protected diol at the 3 and 5 positions, would yield the desired diketone. Alternatively, a Dieckmann condensation of a suitably substituted acyclic precursor could be employed.

Step 3: N-Deprotection and Carboxylation

If an N-benzyl protecting group is used, it can be removed via hydrogenolysis. The resulting secondary amine can then be reacted with benzyl chloroformate in the presence of a base to yield the final product, this compound.

In Vitro Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with the test compounds for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

A competitive binding assay can be used to determine if the compounds interact with CRBN.

Protocol:

  • Use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) Cereblon binding kit.[5]

  • The assay typically uses a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), and a thalidomide-based tracer labeled with an acceptor fluorophore (e.g., XL665).

  • In the presence of a compound that binds to CRBN, the binding of the tracer is displaced, leading to a decrease in the FRET signal.

  • The IC50 value, the concentration of the compound that inhibits 50% of the tracer binding, can be determined.

Data Presentation and Visualization

Illustrative Signaling Pathways

NF_kappa_B_Pathway

Cereblon_Pathway

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging our understanding of the well-established biological activities of the glutarimide core, we can rationally design and evaluate novel derivatives with potential therapeutic applications in oncology and inflammatory diseases. The N-benzyloxycarbonyl group offers a unique handle for prodrug strategies and for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. Future research should focus on the efficient synthesis of a library of these derivatives, followed by systematic in vitro and in vivo evaluation to elucidate their precise mechanisms of action and to identify lead candidates for further development. The interplay between CRBN-dependent and -independent activities, as dictated by the N-substitution, will be a particularly fascinating area of investigation.

References

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025). ACS Publications. [Link]

  • The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. (2023). MDPI. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

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  • Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. (2016). PNAS. [Link]

  • What is the importance of carboxylic group in the structure of drugs?. (2021). ResearchGate. [Link]

  • Some representative compounds with benzyl group (in blue) as pharmacophore. ResearchGate. [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • FUSED TETRA OR PENTA-CYCLIC DIHYDRODIAZEPINOCARBAZOLONES AS PARP INHIBITORS.
  • The Anti-Inflammatory Effect of a Combination of Five Compounds From Five Chinese Herbal Medicines Used in the Treatment of COPD. (2021). Frontiers in Pharmacology. [Link]

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  • AU2011384858A1 - Fused tetra or penta-cyclic dihydrodiazepinocarbazolones as PARP inhibitors.
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  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. (2020). The Journal of Organic Chemistry. [Link]

  • Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. (2023). NIH. [Link]

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The Versatile Scaffolding of Benzyl 3,5-dioxopiperidine-1-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern drug discovery and synthetic organic chemistry, the piperidine moiety stands as a cornerstone, embedded within the molecular architecture of numerous therapeutic agents. Its conformational flexibility and ability to engage in crucial biological interactions have rendered it a "privileged scaffold." Within this important class of heterocyles, Benzyl 3,5-dioxopiperidine-1-carboxylate emerges as a highly versatile and strategically valuable building block. This technical guide provides an in-depth exploration of this compound, from its synthesis and fundamental reactivity to its application in the construction of complex molecular targets, particularly in the realm of medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of this building block's potential can unlock new avenues for molecular design and synthesis.

Physicochemical Properties

A foundational understanding of a building block's properties is paramount for its effective utilization. Key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1228631-19-3[1][2][3]
Molecular Formula C₁₃H₁₃NO₄[1][2][3]
Molecular Weight 247.25 g/mol [1][2][3]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THFInferred from reactivity

Synthesis of the Core Scaffold: A Strategic Approach via Dieckmann Condensation

The construction of the 3,5-dioxopiperidine ring system is most effectively achieved through an intramolecular Dieckmann condensation.[4][5] This powerful carbon-carbon bond-forming reaction allows for the cyclization of a suitably substituted diester precursor. The benzyl carbamate (Cbz) protecting group on the nitrogen atom is crucial, offering stability under various reaction conditions and facile removal when necessary.

A plausible and efficient synthetic route commences with the N-protection of iminodiacetic acid, followed by esterification to generate the key diester precursor. Subsequent base-mediated Dieckmann cyclization and decarboxylation afford the target this compound.

Synthesis_of_Benzyl_3,5-dioxopiperidine-1-carboxylate cluster_0 Precursor Synthesis cluster_1 Cyclization and Decarboxylation Iminodiacetic_acid Iminodiacetic acid N_Cbz_iminodiacetic_acid N-Cbz-iminodiacetic acid Iminodiacetic_acid->N_Cbz_iminodiacetic_acid Benzyl chloroformate, Base Diester_precursor Diester Precursor N_Cbz_iminodiacetic_acid->Diester_precursor Alcohol, Acid catalyst Dieckmann_adduct β-ketoester adduct Diester_precursor->Dieckmann_adduct Strong Base (e.g., NaH, NaOEt) Target_compound This compound Dieckmann_adduct->Target_compound Acid, Heat (Decarboxylation) C4_Alkylation Start Benzyl 3,5-dioxopiperidine- 1-carboxylate Enolate Enolate Intermediate Start->Enolate Base (e.g., K₂CO₃, NaH) Product 4-Alkyl-3,5-dioxopiperidine Enolate->Product Alkyl Halide (R-X) Kinase_Inhibitor_Synthesis Start Benzyl 3,5-dioxopiperidine- 1-carboxylate Alkylated 4-Substituted-3,5-dioxo -piperidine Start->Alkylated C4-Alkylation Reduced 4-Substituted-3-hydroxy -5-oxopiperidine Alkylated->Reduced Selective Reduction (e.g., NaBH₄) Final_Scaffold Kinase Inhibitor Scaffold Reduced->Final_Scaffold Further Functionalization (e.g., Reductive Amination, Cross-Coupling)

Sources

Methodological & Application

Synthesis of Benzyl 3,5-dioxopiperidine-1-carboxylate: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Benzyl 3,5-dioxopiperidine-1-carboxylate, a key building block in contemporary drug discovery and development. The protocol herein details a robust and reproducible method centered around the Dieckmann condensation, a powerful intramolecular reaction for the formation of cyclic β-keto esters. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also critical insights into the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction: The Significance of the 3,5-Dioxopiperidine Scaffold

The 3,5-dioxopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its importance is underscored by its presence in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The synthesis of derivatives of this core structure is therefore of paramount importance for the development of novel therapeutics.

This compound, with its readily removable benzyl carbamate (Cbz) protecting group, serves as a versatile intermediate for the elaboration of this scaffold. The Cbz group provides stability during initial synthetic steps and can be selectively cleaved under mild conditions, allowing for subsequent derivatization at the nitrogen atom.[1][2]

This guide focuses on a well-established synthetic route employing the Dieckmann condensation, an intramolecular Claisen condensation of a diester to yield a cyclic β-keto ester.[3][4][5] This method is favored for its efficiency in forming five- and six-membered rings.[4]

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a two-step process starting from commercially available reagents. The first step involves the formation of a diester intermediate, followed by an intramolecular Dieckmann condensation to yield the desired cyclic product.

Step 1: Synthesis of Diethyl 3-(benzyloxycarbonylamino)pentanedioate

The initial step involves the protection of the amino group of diethyl 3-aminopentanedioate with benzyl chloroformate. This reaction is typically carried out under basic conditions to neutralize the HCl byproduct.

Step 2: Dieckmann Condensation

The diester intermediate undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to form the six-membered ring of this compound.[3][4]

The mechanism of the Dieckmann condensation is analogous to the Claisen condensation.[5] A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to a tetrahedral intermediate. Subsequent elimination of an ethoxide ion results in the formation of the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product. An acidic workup is then required to protonate the resulting enolate and yield the final product.[4]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Diethyl 3-aminopentanedioate≥98%Commercially Available6317-49-3
Benzyl chloroformate≥97%Commercially Available501-53-1
Sodium ethoxide≥95%Commercially Available141-52-6
TolueneAnhydrousCommercially Available108-88-3
Diethyl etherAnhydrousCommercially Available60-29-7
Ethyl acetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Hydrochloric acid (HCl)ConcentratedCommercially Available7647-01-0
Sodium bicarbonate (NaHCO₃)Saturated solutionCommercially Available144-55-8
Brine (Saturated NaCl solution)--7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Step-by-Step Procedure

Step 1: Synthesis of Diethyl 3-((benzyloxy)carbonylamino)pentanedioate

  • To a solution of diethyl 3-aminopentanedioate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 3-((benzyloxy)carbonylamino)pentanedioate. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Dieckmann Condensation

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.2 eq) and anhydrous toluene.

  • Heat the suspension to reflux.

  • Add a solution of diethyl 3-((benzyloxy)carbonylamino)pentanedioate (1.0 eq) in anhydrous toluene dropwise to the refluxing suspension over a period of 1-2 hours.

  • Continue to reflux the reaction mixture for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cbz-Protection cluster_step2 Step 2: Dieckmann Condensation reagents1 Diethyl 3-aminopentanedioate Triethylamine DCM, 0°C add_cbz Add Benzyl Chloroformate reagents1->add_cbz 1. react1 Stir at RT 12-16h add_cbz->react1 2. workup1 Aqueous Workup (HCl, NaHCO₃, Brine) react1->workup1 3. Monitor by TLC product1 Diethyl 3-((benzyloxy)carbonylamino)pentanedioate workup1->product1 4. Dry & Concentrate reagents2 Sodium Ethoxide Anhydrous Toluene Reflux product1->reagents2 Use directly add_diester Add Diester (from Step 1) dropwise reagents2->add_diester 5. react2 Reflux 2-4h add_diester->react2 6. quench Cool to 0°C Quench with 1M HCl react2->quench 7. Monitor by TLC workup2 Aqueous Workup & Extraction (EtOAc) quench->workup2 8. purify Flash Column Chromatography workup2->purify 9. Dry & Concentrate product2 This compound purify->product2 10. caption Figure 1. Experimental workflow for the synthesis.

Caption: Figure 1. Experimental workflow for the synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the benzyl group protons (aromatic and benzylic CH₂), and the piperidine ring protons. The protons on the piperidine ring may show complex splitting patterns due to conformational rigidity and the presence of adjacent carbonyl groups.
¹³C NMR Resonances for the carbonyl carbons of the ester and the two ketones, aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the piperidine ring.
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₃H₁₃NO₄ (m/z = 247.25).[6]
IR Spec. Characteristic stretching frequencies for the C=O groups (carbamate and ketone) and C-N bonds.
Melting Point A sharp melting point indicates high purity.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7][8] An emergency eye wash station and safety shower should be readily accessible.[7]

  • Sodium Ethoxide: This reagent is a strong base, corrosive, and reacts violently with water.[9][10] It is also a flammable solid.[10] Handle in an inert atmosphere (e.g., under nitrogen or argon) and avoid contact with moisture.[9][11] In case of skin contact, wash immediately and thoroughly with water.[10]

  • Benzyl Chloroformate: This reagent is highly toxic, corrosive, and a lachrymator.[8][12] It is fatal if inhaled.[12] Handle with extreme caution in a fume hood and avoid inhalation of vapors.[12] In case of contact, seek immediate medical attention.[13]

  • Solvents: Toluene, diethyl ether, and other organic solvents used are flammable. Keep away from ignition sources.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss during workup.Ensure dropwise addition of benzyl chloroformate at 0 °C. Check the pH during the aqueous workup to ensure proper separation.
Low yield in Step 2 Incomplete reaction or decomposition.Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Extend the reflux time if starting material persists.
Side products in Step 2 Intermolecular condensation.Maintain a slow, dropwise addition of the diester to the refluxing base solution to favor intramolecular cyclization.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for flash chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Retrieved January 1, 2026.
  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE.
  • Chemos GmbH & Co. KG. (n.d.).
  • MilliporeSigma. (2025, August 8).
  • TCI Chemicals. (2025, May 21).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved January 1, 2026.
  • Gelest, Inc. (2024, September 4). SODIUM ETHOXIDE.
  • Synquest Labs. (2019, December 18).
  • Thermo Fisher Scientific. (2023, October 16).
  • Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS.
  • ChemBK. (2024, April 9).
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  • Alfa Chemistry. (n.d.).
  • Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Hoffman, R. V. (1999). Synthesis of Cbz-Protected Ketomethylene Dipeptide Isosteres. Methods in Molecular Medicine, 23, 103–124.
  • Snider, B. B. (n.d.). Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters.
  • The Organic Chemist. (2019, January 14).
  • University of Manchester. (2020, July 21). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Research Explorer.
  • PubMed. (1999). Synthesis of cbz-protected ketomethylene dipeptide isosteres.
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. Retrieved January 1, 2026.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Capot Chemical. (n.d.).
  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Orsini, P., et al. (2007).
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube.
  • ResearchGate. (n.d.). Preparation of phenyl-, benzyl-, carboxylate- and carboxamide-substituted racemic 1,9-diazaspiro[5.5]undecane derivatives 41, 42, 45, 51–53 and 57–59 [Image].
  • CORE. (n.d.). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids.
  • NIST. (n.d.). Pentanedioic acid, 3-oxo-, diethyl ester. NIST Chemistry WebBook.
  • PubChemLite. (2025).
  • ChemicalBook. (n.d.). 1-Benzyl-piperidine-3,5-diol synthesis. Retrieved January 1, 2026.
  • ChemicalBook. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR. Retrieved January 1, 2026.
  • PubChem. (n.d.). Benzyl 3-methoxy-5-oxopiperidine-1-carboxylate.
  • Clamal Reagent. (n.d.).
  • BLD Pharm. (n.d.).
  • ResearchGate. (n.d.). [Synthesis of diethyl N-[p-(methylamino)
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (2016, February 15). How to purify commercial hypoxanthine (6-Hydroxypurine)?.

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Application Note & Protocol: Synthesis of Benzyl 3,5-Dioxopiperidine-1-carboxylate via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, piperidines functionalized with 1,3-dicarbonyl systems, such as the 3,5-dioxo motif, are valuable synthetic intermediates for building complex molecular architectures. This application note provides a comprehensive guide to the synthesis of Benzyl 3,5-dioxopiperidine-1-carboxylate, a key building block where the nitrogen is protected by a carboxybenzyl (Cbz) group.

The synthetic strategy hinges on a base-mediated intramolecular cyclization of an acyclic diester precursor, a classic transformation known as the Dieckmann condensation.[1][2] This approach is highly effective for forming stable five- and six-membered rings.[3] We will detail the preparation of the necessary N-Cbz protected diester precursor followed by a robust protocol for its cyclization. The causality behind critical experimental choices, such as the selection of base and solvent, is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Reaction Mechanism: The Dieckmann Condensation

The core transformation is an intramolecular Claisen condensation, or Dieckmann condensation, which is exceptionally well-suited for creating cyclic β-keto esters.[4] The reaction proceeds through several key steps, which are driven to completion by the formation of a highly stabilized enolate of the final β-dicarbonyl product.

Mechanism Breakdown:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups of the precursor, N-Cbz-diethyl-3,3'-iminodipropionate, to form a reactive enolate.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group. This key step forms a six-membered cyclic intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group and forming the cyclic β-keto ester.

  • Irreversible Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11 in DMSO). The ethoxide generated in the previous step, or any remaining base, rapidly and irreversibly deprotonates this position. This acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the cyclized product.[3]

  • Acidic Workup: A final protonation step during aqueous acidic workup neutralizes the enolate to yield the final target compound, this compound.

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Cyclization & Elimination cluster_2 Step 4 & 5: Driving Force & Workup Precursor N-Cbz Diester Precursor Enolate Enolate Intermediate Precursor->Enolate  Base (NaH) CyclicInt Cyclic Intermediate Enolate->CyclicInt Intramolecular Attack ProductKeto Cyclic β-Keto Ester CyclicInt->ProductKeto Elimination of EtO⁻ ProductEnolate Stabilized Enolate (Thermodynamic Sink) ProductKeto->ProductEnolate Deprotonation (Driving Force) FinalProduct Benzyl 3,5-dioxo- piperidine-1-carboxylate ProductEnolate->FinalProduct  Acidic Workup (H₃O⁺)

Caption: Mechanism of the Dieckmann condensation for this compound.

Experimental Protocols

This synthesis is presented in two main parts: the preparation of the acyclic precursor and its subsequent cyclization.

Part A: Synthesis of Precursor (N-Cbz-diethyl-3,3'-iminodipropionate)

This step involves the protection of the secondary amine of diethyl 3,3'-iminodipropionate with a Cbz group using benzyl chloroformate.[5][6]

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Volume/Mass
Diethyl 3,3'-iminodipropionate6293-69-2217.2650.010.86 g
Benzyl Chloroformate (Cbz-Cl)501-53-1170.5955.07.5 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01125.010.5 g
Tetrahydrofuran (THF), Anhydrous109-99-9--200 mL
Deionized Water7732-18-5--100 mL
Ethyl Acetate (EtOAc)141-78-6--As needed
Brine, Saturated7647-14-5--As needed
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6--As needed

Procedure:

  • To a 500 mL round-bottom flask, add diethyl 3,3'-iminodipropionate (10.86 g, 50.0 mmol) and dissolve in a 2:1 mixture of THF and water (200 mL THF, 100 mL H₂O).

  • Add sodium bicarbonate (10.5 g, 125.0 mmol) to the solution and cool the flask to 0 °C in an ice bath with stirring.

  • Slowly add benzyl chloroformate (7.5 mL, 55.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-20 hours. Monitor reaction progress by TLC (Thin Layer Chromatography) until the starting amine is consumed.

  • Dilute the mixture with 100 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, N-Cbz-diethyl-3,3'-iminodipropionate, as an oil. The product is often of sufficient purity for the next step, but can be purified by silica gel chromatography if necessary.

Part B: Dieckmann Condensation to this compound

This protocol employs sodium hydride as the base for the cyclization. Caution: Sodium hydride is a water-reactive, flammable solid. Handle under an inert atmosphere and quench carefully.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Volume/Mass
N-Cbz-diethyl-3,3'-iminodipropionate (from Part A)N/A351.3940.014.06 g
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.0060.02.40 g
Toluene, Anhydrous108-88-3--400 mL
Hydrochloric Acid (HCl), 1M Aqueous7647-01-0--As needed
Ethyl Acetate (EtOAc)141-78-6--As needed
Saturated Sodium Bicarbonate (aq.)144-55-8--As needed
Brine, Saturated7647-14-5--As needed
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6--As needed

Procedure:

  • Setup: Assemble a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Base Preparation: Under a nitrogen atmosphere, carefully wash the sodium hydride (2.40 g, 60.0 mmol) with anhydrous hexanes (2 x 15 mL) to remove the mineral oil. Decant the hexanes via cannula. Suspend the washed NaH in 100 mL of anhydrous toluene.

  • Reactant Addition: Dissolve the precursor from Part A (14.06 g, 40.0 mmol) in 300 mL of anhydrous toluene and add it to the dropping funnel.

  • Reaction: Add the precursor solution dropwise to the stirred NaH suspension over 30 minutes at room temperature. After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C).

  • Monitoring: Maintain reflux for 4-6 hours. The reaction can be monitored by TLC, observing the disappearance of the starting material.

  • Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 1M HCl until the evolution of hydrogen gas ceases and the pH of the aqueous phase is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and saturated brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford this compound as a solid or viscous oil.

Workflow and Data Summary

Workflow start Start: Diethyl 3,3'- iminodipropionate step1 Part A: N-Cbz Protection (Cbz-Cl, NaHCO₃, THF/H₂O) start->step1 precursor Intermediate: N-Cbz Diester Precursor step1->precursor step2 Part B: Dieckmann Condensation (NaH, Toluene, Reflux) precursor->step2 workup Aqueous Acidic Workup & Extraction step2->workup purify Column Chromatography Purification workup->purify product Final Product: Benzyl 3,5-dioxopiperidine- 1-carboxylate purify->product

Caption: Overall experimental workflow for the two-part synthesis.

Quantitative Data Summary:

ParameterPart A: N-Cbz ProtectionPart B: Dieckmann Condensation
Key Reagents Diethylamine, Cbz-Cl, NaHCO₃N-Cbz Diester, NaH
Solvent THF / Water (2:1)Toluene (Anhydrous)
Base Stoichiometry 2.5 eq (NaHCO₃)1.5 eq (NaH)
Temperature 0 °C to Room Temp.Room Temp. to Reflux (~110 °C)
Reaction Time 16-20 hours4-6 hours
Typical Yield >90% (Crude)60-75% (After Purification)

Safety & Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl chloroformate is corrosive and a lachrymator.[7] Sodium hydride reacts violently with water to produce flammable hydrogen gas.

  • Troubleshooting:

    • Low Yield in Part B: This is often due to wet reagents or solvents. Ensure all glassware is flame-dried and solvents are anhydrous. The activity of the sodium hydride is also critical.

    • Incomplete Reaction: If the reaction stalls, a small additional portion of base may be required. Ensure the reflux temperature is maintained.

    • Purification Difficulties: The β-dicarbonyl product is somewhat acidic and may streak on silica gel. A small amount of acetic acid (~0.5%) can be added to the eluent to improve chromatographic resolution.

References

  • Movassaghi, M., & Hunt, D. K. (2023). Total synthesis of complex diketopiperazine alkaloids. Alkaloids Chem Biol., 90, 159-206.

  • ChemicalBook. (2022). Synthesis and Application of N-Boc-3-piperidone. ChemicalBook.

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

  • ChemBK. (2024). benzyl 3-oxopiperidine-1-carboxylate. ChemBK.

  • Pratumyot, Y., et al. (2018). A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor. R Soc Open Sci., 5(6), 180272.

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

  • Google Patents. (2012). CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.

  • Wikipedia. (2023). Dieckmann condensation. Wikipedia.

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203.

  • PubChem. (n.d.). Benzyl 3,4-dioxopiperidine-1-carboxylate. PubChem.

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal.

  • Organic Chemistry Tutor. (2022, February 11). Master The Dieckmann Condensation in 12 Minutes! YouTube.

  • Google Patents. (2018). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. PubChem.

  • Google Patents. (2011). CN102731369A - Synthesis method for N-substituted-4-piperidone. Google Patents.

  • PubChem. (n.d.). Benzyl 3-methoxy-5-oxopiperidine-1-carboxylate. PubChem.

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.

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Applications of Benzyl 3,5-dioxopiperidine-1-carboxylate in Drug Discovery: A Guide to Synthesizing Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 3,5-Dioxopiperidine Scaffold

In the landscape of modern medicinal chemistry, the 3,5-dioxopiperidine moiety has emerged as a "privileged scaffold," particularly for the development of novel therapeutics that hijack the cell's natural protein degradation machinery. This structural motif is the cornerstone of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[1][2] The profound therapeutic effects of these molecules are primarily mediated through their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This interaction remodels the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism now famously known as targeted protein degradation.

This discovery has catalyzed the development of two revolutionary drug modalities: molecular glues , which induce novel protein-protein interactions, and Proteolysis Targeting Chimeras (PROTACs) .[4][5] PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a chemical linker.[6] The 3,5-dioxopiperidine core serves as a highly effective CRBN E3 ligase ligand.

Benzyl 3,5-dioxopiperidine-1-carboxylate has been identified as a versatile and strategically important building block for synthesizing these advanced therapeutics.[4][7][8] Its N-benzyloxycarbonyl (Cbz) protecting group offers stability during initial synthetic manipulations, while allowing for facile deprotection under standard conditions to reveal a reactive secondary amine. Furthermore, the dicarbonyl nature of the ring provides two key points for chemical modification: the acidic C4 methylene protons and the nitrogen atom of the piperidine ring.

This technical guide provides an in-depth overview and detailed protocols for the application of this compound in drug discovery workflows, focusing on its conversion into key intermediates for the synthesis of molecular glues and PROTACs.

Core Synthetic Strategies and Rationale

The synthetic utility of this compound stems from three primary transformations, which create versatile intermediates for conjugation with linkers and protein-of-interest (POI) ligands.

  • N-Deprotection: Removal of the benzyloxycarbonyl (Cbz) group is a critical first step to liberate the piperidine nitrogen. This secondary amine can then be functionalized, for instance, by coupling with a linker-POI construct. Catalytic hydrogenation is the most common and cleanest method for this transformation.[1][9]

  • C4-Alkylation/Acylation: The methylene protons at the C4 position are acidic due to the flanking carbonyl groups. This allows for deprotonation with a suitable base to form an enolate, which can then react with various electrophiles. This strategy is invaluable for introducing linkers or other functional groups directly onto the core scaffold, a common approach in optimizing the ternary complex formation for PROTACs.[10]

  • N-Alkylation (Post-Deprotection): Once the Cbz group is removed, the resulting 3,5-dioxopiperidine can be N-alkylated. This provides an alternative handle for linker attachment, offering different spatial orientations for the POI ligand relative to the E3 ligase.

The choice of strategy depends on the desired final architecture of the PROTAC or molecular glue. C4-functionalization is often employed to create a rigid connection point, while N-functionalization provides more flexibility.

G cluster_0 Synthetic Pathways from this compound A This compound B Piperidine-3,5-dione (Deprotected Intermediate) A->B N-Deprotection (e.g., H2, Pd/C) C C4-Alkylated Intermediate A->C C4-Alkylation (e.g., Base, R-X) D N-Alkylated Intermediate B->D N-Alkylation (e.g., Base, R-X) E PROTAC / Molecular Glue Conjugate C->E Deprotection & Linker/POI Coupling D->E Linker/POI Coupling

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Protocol 1: N-Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield piperidine-3,5-dione hydrochloride. This is a foundational step for subsequent N-functionalization. The methodology is adapted from established procedures for Cbz deprotection in the synthesis of related compounds.[1]

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 10 mL per gram of substrate)

  • 10% Palladium on carbon (Pd/C), 50% wet (10% w/w of substrate)

  • Concentrated Hydrochloric Acid (HCl) (optional, for salt formation)

  • Argon or Nitrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup

  • Filtration apparatus with Celite®

Procedure:

  • Reaction Setup: To a suitable hydrogenation flask, add this compound (e.g., 1.00 g, 4.04 mmol).

  • Solvent Addition: Add anhydrous methanol (10 mL) to dissolve the starting material. Stir until a clear solution is obtained.

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 g) to the solution under a stream of inert gas (Argon or Nitrogen). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen (e.g., 3-4 kg/cm ² or use a balloon) and stir the reaction vigorously at room temperature (25-30 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the system with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 5 mL).

  • Isolation (as free base or salt):

    • Free Base: Concentrate the filtrate under reduced pressure to obtain piperidine-3,5-dione as a solid or oil. The crude product can be used directly or purified by chromatography.

    • Hydrochloride Salt: To the filtrate, add concentrated HCl (e.g., 0.4 mL) and stir for 60 minutes at room temperature.[1] Concentrate the mixture under reduced pressure. Add a co-solvent like methanol or isopropanol and stir to induce precipitation. Filter the resulting slurry, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain piperidine-3,5-dione hydrochloride.

Expected Outcome: This procedure should yield the deprotected product in high yield (>90%). The hydrochloride salt is often a stable, crystalline solid, which is convenient for storage and handling.

Protocol 2: Regioselective C4-Alkylation

This protocol details the introduction of an alkyl group at the C4 position of the 3,5-dioxopiperidine ring. This alkyl group typically contains a terminal functional group (e.g., a protected amine or a carboxylic ester) for subsequent linker attachment. The procedure is based on the principles of regioselective γ-alkylation of β-dicarbonyl systems.[10]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.1 eq)

  • Alkyl halide (e.g., tert-butyl 4-bromobutanoate) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (e.g., 1.00 g, 4.04 mmol) in anhydrous THF (20 mL).

  • Formation of the Dianion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LiHMDS (1.0 M in THF, 8.5 mL, 8.5 mmol, 2.1 eq) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. Causality: The first equivalent of base deprotonates the nitrogen (if not protected, though Cbz is stable), and the second equivalent deprotonates the acidic C4 position to form the enolate. Using a strong, non-nucleophilic base like LiHMDS is crucial to avoid side reactions.

  • Alkylation: In a separate dry flask, prepare a solution of the alkyl halide (e.g., tert-butyl 4-bromobutanoate, 1.09 g, 4.85 mmol, 1.2 eq) in anhydrous THF (5 mL). Add this solution dropwise to the cold enolate solution. Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.

  • Reaction Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the C4-alkylated product.

Data Summary Table for C4-Alkylation:

ParameterValue/ConditionRationale
Base LiHMDSStrong, non-nucleophilic base to favor C-alkylation over O-alkylation and avoid addition to carbonyls.[10]
Equivalents of Base ~2.1Ensures complete formation of the C4-enolate.
Solvent Anhydrous THFAprotic solvent, stable at low temperatures.
Temperature -78 °C to RTLow temperature for controlled enolate formation; warming allows the alkylation to proceed to completion.
Electrophile Alkyl halide with linker functionalityIntroduces the desired side chain for PROTAC synthesis.
Purification Silica Gel ChromatographyStandard method to isolate the desired product from starting material and byproducts.
Protocol 3: Synthesis of a PROTAC Precursor via Amide Coupling

This protocol illustrates the final step in creating a PROTAC: coupling the E3 ligase ligand (derived from our starting material) with a linker-POI ligand construct. This example assumes the use of a C4-alkylated intermediate bearing a terminal carboxylic acid (after ester hydrolysis) and a linker-POI with a terminal amine. The use of HATU/DIPEA is a standard and robust method for amide bond formation.[3][11]

Materials:

  • C4-alkylated intermediate with a terminal carboxylic acid (1.0 eq)

  • Linker-POI-amine conjugate (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Lithium chloride (LiCl) (optional, to improve solubility)

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the C4-alkylated carboxylic acid intermediate (e.g., 100 mg, 0.25 mmol) in anhydrous DMF (5 mL).

  • Addition of Reagents: To this solution, add the Linker-POI-amine conjugate (0.275 mmol, 1.1 eq), followed by HATU (114 mg, 0.30 mmol, 1.2 eq) and DIPEA (130 µL, 0.75 mmol, 3.0 eq). Causality: HATU is an efficient peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction and maintains basic conditions.

  • Reaction: Stir the mixture at room temperature for 4-16 hours.

  • Reaction Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water (30 mL) and extract with EtOAc or DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with 5% LiCl solution (optional, to remove DMF), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude PROTAC molecule by preparative HPLC or flash column chromatography to yield the final product.

G cluster_1 PROTAC Synthesis Workflow A C4-Alkylated Intermediate (with COOH) C Activated Carboxylic Acid (with HATU) A->C HATU, DIPEA B Linker-POI-NH2 D Final PROTAC Molecule B->D Nucleophilic Attack C->D Amide Bond Formation

Caption: Workflow for the final amide coupling step in PROTAC synthesis.

Conclusion and Future Outlook

This compound is a high-value starting material for the synthesis of next-generation therapeutics based on targeted protein degradation. Its strategic design allows for controlled, regioselective functionalization at key positions, enabling the construction of diverse libraries of molecular glues and PROTACs. The protocols outlined in this guide provide a robust framework for researchers to leverage this building block in their drug discovery programs. As the field of targeted protein degradation continues to expand, the demand for versatile and efficiently produced E3 ligase ligands will only increase, solidifying the importance of scaffolds derived from this compound.

References

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Application Notes and Protocols: The Strategic Use of Benzyl 3,5-dioxopiperidine-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Architecting Degraders with Precision

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, catalytic degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] The success of a PROTAC hinges on the precise molecular architecture of its three components: a warhead for the POI, a ligand for the E3 ligase, and a linker that optimally orients the two.[1]

Among the most exploited E3 ligases is Cereblon (CRBN), due to the availability of well-characterized, drug-like ligands such as thalidomide and its analogs.[2][3] These ligands are based on a glutarimide moiety, which is essential for binding to CRBN.[4] However, the synthesis of complex PROTACs often requires a multi-step, modular approach where reactive functional groups must be masked until the appropriate stage. This is where protected building blocks become invaluable.

This guide details the application of Benzyl 3,5-dioxopiperidine-1-carboxylate (CAS No: 1228631-19-3), a key building block for introducing the CRBN-binding glutarimide motif in PROTAC synthesis.[2] The benzyl carbamate (Cbz or Z) group serves as a robust protecting group for the glutarimide nitrogen.[5] This protection is critical as the acidic N-H proton can interfere with common synthetic reactions, such as metal-catalyzed cross-couplings.[5] The Cbz group is stable under a range of conditions but can be cleanly removed via catalytic hydrogenolysis, a method orthogonal to the acid-labile protecting groups (e.g., Boc) often used elsewhere in the PROTAC structure.[5][6] This orthogonality allows for selective deprotection and sequential construction, which is a cornerstone of modern PROTAC design.[5]

We present a comprehensive workflow, from the deprotection of this key building block to its incorporation into a final PROTAC molecule, followed by essential protocols for its biological characterization.

Core Principle: The PROTAC Mechanism of Action

PROTACs function as molecular matchmakers within the cell. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase (here, CRBN), forming a ternary complex.[7] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome. The PROTAC is then released and can engage another POI molecule, acting catalytically to drive sustained protein knockdown.[8]

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ternary->PROTAC Release PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC-mediated protein degradation workflow.

Part 1: Synthetic Protocols

The synthesis of a PROTAC is a strategic assembly of its three core components. The following protocols outline a representative workflow starting with the deprotection of this compound and its subsequent coupling to a linker-warhead fragment.

Protocol 1: Cbz Deprotection of this compound

This protocol describes the removal of the benzyl carbamate (Cbz) protecting group via catalytic hydrogenolysis to expose the reactive secondary amine of the glutarimide ring. This is the first critical step to preparing the E3 ligase ligand for conjugation.[5]

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 10% w/w

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate volume of anhydrous MeOH or EtOAc.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C catalyst to the solution. The amount should be approximately 10-20% by weight relative to the starting material.[5]

  • Hydrogenation Setup: Securely seal the flask. Purge the flask atmosphere by evacuating and backfilling with inert gas three times, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOAc) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, 3,5-dioxopiperidine, as a solid. This product is often used in the next step without further purification.

Deprotection_Workflow Start This compound (Cbz-Protected) Reagents H₂, 10% Pd/C Solvent (MeOH) Start->Reagents Product 3,5-Dioxopiperidine (Deprotected) Reagents->Product Hydrogenolysis NextStep To Protocol 2: Amide Coupling Product->NextStep

Figure 2: Cbz deprotection of the CRBN ligand precursor.
Protocol 2: Amide Coupling to a Linker-Warhead Fragment

This protocol details the coupling of the deprotected glutarimide ligand to a pre-synthesized fragment consisting of the POI warhead and the linker, which terminates in a carboxylic acid. Standard peptide coupling reagents are used to form a stable amide bond.[9]

Materials:

  • Deprotected 3,5-dioxopiperidine from Protocol 1 (1.1 eq)

  • Linker-Warhead-COOH fragment (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine)

  • Preparative HPLC for purification

Procedure:

  • Acid Activation: In a clean, dry flask under an inert atmosphere, dissolve the Linker-Warhead-COOH fragment (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Amine Addition: In a separate vial, dissolve the deprotected 3,5-dioxopiperidine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete overnight.

  • Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC with >95% purity.

  • Characterization: Confirm the identity and purity of the final PROTAC using NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and analytical HPLC.

Part 2: Characterization and Validation Protocols

Once synthesized and purified, the PROTAC's biological activity must be rigorously validated. The following protocols outline key assays to confirm its mechanism of action.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify this complex formation in a cell-free system.[11]

Principle: A fluorescently labeled anti-tag antibody for the POI (e.g., anti-GST-Tb cryptate, donor) and a labeled antibody for the E3 ligase (e.g., anti-His-d2, acceptor) are used. When the PROTAC brings the POI and E3 ligase into close proximity, the donor fluorophore, upon excitation, transfers energy to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of ternary complex formed.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged CRBN-DDB1 complex (e.g., Avi-tagged)

  • Synthesized PROTAC

  • TR-FRET donor and acceptor antibodies/reagents (e.g., Terbium cryptate-labeled anti-His and d2-labeled streptavidin)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the POI and CRBN-DDB1 complex in assay buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add the POI and the CRBN-DDB1 complex to a final desired concentration.

  • Add the serially diluted PROTAC or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for complex formation.

  • Detection: Add the TR-FRET detection reagents (donor and acceptor antibodies) to each well.

  • Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths. Calculate the FRET ratio.

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect" seen in PROTACs. The peak of the curve represents the optimal concentration for ternary complex formation.

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

The definitive test of a PROTAC is its ability to reduce the levels of the target protein within a cellular context. Western blotting is a standard and reliable method to quantify this degradation.

Materials:

  • Relevant human cell line (e.g., a cancer cell line endogenously expressing the POI)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Primary antibody specific for the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with ice-cold PBS, then add RIPA buffer to each well. Scrape the cells, collect the lysates, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip or cut the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum percentage of degradation).

Data Summary and Expected Outcomes

The successful synthesis and validation of a PROTAC derived from this compound would yield the following characteristic data, which should be summarized for clear interpretation.

Table 1: Representative Physicochemical and Biological Data

ParameterDescriptionExpected Outcome/Value
Purity (HPLC) Purity of the final PROTAC compound after purification.>95%
Identity (HRMS) Confirmation of the molecular weight of the PROTAC.Measured [M+H]⁺ matches calculated value ± 5 ppm
Ternary Complex Affinity Strength of the PROTAC-mediated POI-CRBN interaction.Varies; typically in the nM to low µM range
DC₅₀ (Cellular Assay) Potency of the PROTAC in inducing POI degradation.Dependent on target; potent PROTACs have DC₅₀ < 100 nM
Dₘₐₓ (Cellular Assay) Efficacy of the PROTAC in reducing total POI levels.>80-95% for an effective PROTAC

Conclusion and Future Perspectives

This compound is a strategic and valuable building block for the modular synthesis of CRBN-recruiting PROTACs. Its Cbz-protected glutarimide moiety allows for controlled, sequential chemical transformations, which are essential for constructing these complex bifunctional molecules. The protocols outlined in this guide provide a robust framework for the deprotection, coupling, and subsequent biological validation of PROTACs incorporating this ligand. By methodically applying these synthetic and analytical techniques, researchers can efficiently generate and characterize novel protein degraders, accelerating the discovery of new therapeutics for a wide range of diseases.

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Application Notes & Protocols: Benzyl 3,5-dioxopiperidine-1-carboxylate for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the unprecedented ability to eliminate rather than merely inhibit disease-causing proteins. This is primarily achieved by co-opting the cell's endogenous ubiquitin-proteasome system (UPS).[1][2] Central to the most advanced TPD strategies, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are small molecules that recruit E3 ubiquitin ligases to a protein of interest (POI). Benzyl 3,5-dioxopiperidine-1-carboxylate represents a key chemical scaffold for synthesizing ligands that hijack the Cereblon (CRBN) E3 ligase complex, one of the most successfully exploited ligases in clinical development.[3][4][5] This guide provides an in-depth exploration of the mechanism, applications, and detailed experimental protocols for characterizing novel protein degraders derived from this essential glutarimide-containing scaffold.

Introduction: The TPD Revolution and the Central Role of Cereblon

For decades, drug discovery has been dominated by an occupancy-driven model, where small molecules inhibit protein function by binding to active sites. This approach, however, leaves a vast portion of the proteome, estimated at over 80%, inaccessible or "undruggable" due to the absence of well-defined binding pockets.[3] Targeted protein degradation offers a catalytic, event-driven alternative that overcomes this limitation.[6] By inducing the degradation of a target protein, TPD can modulate biological pathways in a manner unattainable by simple inhibition.

The specificity of the UPS is conferred by over 600 E3 ubiquitin ligases, which recognize specific substrates for ubiquitination.[7] The discovery that immunomodulatory drugs (IMiDs) like thalidomide function by binding to Cereblon (CRBN)—a substrate receptor for the CUL4-DDB1 E3 ligase complex—and inducing the degradation of "neosubstrates" was a watershed moment for the field.[7][8][9] These IMiDs act as "molecular glues," effectively creating a new binding surface on CRBN.[7][8] This mechanism provided the blueprint for the rational design of PROTACs: heterobifunctional molecules that link a CRBN-binding ligand to a ligand for a POI, thereby inducing the POI's degradation.[10][11][12]

The glutarimide moiety is the critical pharmacophore responsible for binding to CRBN.[3][13] this compound serves as a versatile and synthetically accessible starting point for creating potent CRBN ligands, enabling the development of novel PROTACs and molecular glues.[4]

Mechanism of Action: Hijacking the CRBN E3 Ligase Complex

The fundamental principle of using a degrader derived from this compound is to commandeer the CRL4CRBN E3 ligase complex and redirect its ubiquitinating activity toward a new protein target.

The degradation cascade proceeds through the following key steps:

  • CRBN Engagement: The glutarimide portion of the degrader molecule binds to a specific hydrophobic pocket in the thalidomide-binding domain of the CRBN protein.[7][13]

  • Ternary Complex Formation: In a PROTAC, the other end of the molecule simultaneously binds to the POI. This bridging action brings the POI into close proximity with the E3 ligase, forming a transient, productive ternary complex (POI-PROTAC-CRBN).[10][11] This is the critical event that initiates the degradation process.

  • Ubiquitination: The formation of the ternary complex positions lysine residues on the POI's surface optimally for attack by an E2-ubiquitin conjugate associated with the CRL4CRBN complex. This results in the covalent attachment and subsequent elongation of a polyubiquitin chain onto the POI.[1][11]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the POI into small peptides.[10] The degrader molecule is then released and can act catalytically, inducing the degradation of multiple POI molecules.[6][10]

TPD_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binding PROTAC Degrader Molecule (PROTAC) PROTAC->Ternary CRBN CRL4-CRBN E3 Ligase Complex CRBN->Ternary Recruitment PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary from E2-Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation caption Figure 1. Catalytic cycle of targeted protein degradation mediated by a CRBN-recruiting PROTAC.

Figure 1. Catalytic cycle of targeted protein degradation mediated by a CRBN-recruiting PROTAC.

Applications and Experimental Protocols

While this compound is a precursor, the protocols described here are for the functional characterization of a final PROTAC or molecular glue synthesized from it.

Protocol: Assessment of Target Protein Degradation via Western Blot

Objective: To quantitatively measure the dose- and time-dependent degradation of a POI in cells treated with a CRBN-recruiting degrader. Western blotting is the foundational technique for confirming and quantifying protein degradation.[7][10][14]

Materials:

  • Adherent or suspension cells expressing the POI.

  • Degrader compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Proteasome inhibitor (e.g., MG132).

  • CRBN ligand competitor (e.g., Pomalidomide).

  • Ice-cold PBS.

  • Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-POI, anti-CRBN, anti-loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

WB_Workflow A 1. Seed Cells B 2. Treat with Degrader (Dose-Response / Time-Course) A->B C 3. Harvest & Lyse Cells B->C D 4. Quantify Protein (BCA) C->D E 5. Prepare Samples & Run SDS-PAGE D->E F 6. Transfer to Membrane E->F G 7. Antibody Incubation F->G H 8. Detect & Analyze Data G->H caption Figure 2. Standard workflow for Western Blot analysis of protein degradation.

Figure 2. Standard workflow for Western Blot analysis of protein degradation.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6- or 12-well plates to reach 70-80% confluency on the day of harvest. Allow cells to attach overnight.

    • For Dose-Response: Prepare serial dilutions of the degrader in fresh media. Treat cells for a fixed time (e.g., 18-24 hours) with a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only (DMSO) control, ensuring the final DMSO concentration is constant and non-toxic (≤ 0.1%).

    • For Time-Course: Treat cells with a fixed, effective concentration of the degrader (e.g., 3-5x the DC₅₀) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[15]

    • Add ice-cold lysis buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C to pellet debris.[15]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli buffer. Boil at 95°C for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[16][17]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]

    • Incubate the membrane with the primary antibody against your POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x for 5-10 minutes each in TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

    • Expertise Insight: For robust data, strip the membrane and re-probe for a loading control (e.g., GAPDH) to confirm equal protein loading across all lanes.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the POI signal to its corresponding loading control signal.

    • Calculate protein levels relative to the vehicle-treated control.

    • Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Trustworthiness: Self-Validating Controls

  • Proteasome-Dependence: Co-treat cells with an effective concentration of your degrader and a proteasome inhibitor (e.g., 10 µM MG132 for the final 4-6 hours of treatment). A rescue of POI levels confirms that degradation is mediated by the proteasome.

  • CRBN-Dependence: Co-treat cells with your degrader and a 100-fold excess of a high-affinity CRBN ligand (e.g., pomalidomide or thalidomide). Competitive binding to CRBN should prevent ternary complex formation and rescue POI degradation, confirming the mechanism of action.[7]

Protocol: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To provide direct evidence of the physical interaction between the POI and CRBN, mediated by the degrader. This is a crucial experiment to validate the on-target mechanism.[18]

Procedure:

  • Cell Treatment: Treat a large dish (e.g., 10 or 15 cm) of cells with the degrader at a concentration near its DC₅₀. Causality Insight: Use a short treatment time (e.g., 1-4 hours) to maximize the steady-state level of the ternary complex before the POI is fully degraded.

  • Cell Lysis: Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100 and protease/phosphatase inhibitors) to preserve protein-protein interactions.[19][20]

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads and IgG.[18][19] Pellet the beads and collect the supernatant.

  • Immunoprecipitation:

    • Set aside a small fraction of the lysate as an "Input" control.

    • Incubate the remaining pre-cleared lysate with an antibody against your POI (or an appropriate tag) overnight at 4°C with gentle rotation. Use a species-matched IgG as a negative control.[18]

  • Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins. This step is critical for a clean result.[18]

  • Elution and Analysis: Elute the bound proteins by boiling the beads in Laemmli buffer. Analyze the eluates and input samples by Western blot, probing for the presence of CRBN.

  • Expected Result: A band for CRBN should appear in the lane corresponding to the POI immunoprecipitation from degrader-treated cells, but should be absent or significantly weaker in the vehicle-treated and IgG control lanes. This demonstrates the degrader-dependent formation of the POI-CRBN complex.

Quantitative Data Summary

The efficacy of a novel degrader is defined by several key parameters derived from the experiments above.

Table 1: Key Performance Indicators for a CRBN-Recruiting Degrader

ParameterDescriptionTypical Range for Potent DegradersPrimary Experimental Method
DC₅₀ The concentration of degrader that induces 50% degradation of the POI at a fixed time point.0.1 nM - 500 nMWestern Blot (Dose-Response)
Dₘₐₓ The maximal percentage of POI degradation achieved, indicating the efficacy of the degrader.>80%Western Blot (Dose-Response)
Degradation t₁/₂ The time required to degrade 50% of the POI at a fixed, saturating degrader concentration.1 - 8 hoursWestern Blot (Time-Course)

Conclusion

This compound is a cornerstone chemical entity for the modern drug discoverer, providing a reliable synthetic handle to engage the CRBN E3 ligase. The protocols detailed herein offer a robust and validated framework for the preclinical characterization of novel degraders derived from this scaffold. By systematically assessing a molecule's ability to induce potent, rapid, and mechanism-specific degradation of a protein of interest, researchers can build a compelling data package to drive the development of the next generation of therapeutics for previously intractable diseases.

References

  • Google Patents. (n.d.). Invention for C3-carbon linked glutarimide degronimers for target protein degradation.
  • Li, Y., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols, 5(2), 103080. [Link]

  • Ba, X., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]

  • Fischer, E. S. (2020). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Journal of Medicinal Chemistry. [Link]

  • Ba, X., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]

  • Scilit. (n.d.). Recent Advances in Glutarimide Chemistry for Cereblon-Mediated Targeted Protein Degradation: Developments in Synthesis and Diversification. Retrieved from [Link]

  • Zhang, L., et al. (2018). Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Journal of Immunology Research. [Link]

  • Nowak, R. P., et al. (2018). Targeted Protein Degradation by Small Molecules. Annual Review of Cancer Biology. [Link]

  • Sakamoto, K. M. (2017). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). A two-step coIP assay was performed to test for ternary complexes... [Diagram]. Retrieved from [Link]

  • Rutter, Z. J., et al. (2023). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. bioRxiv. [Link]

  • Request PDF. (n.d.). A novel cereblon modulator for targeted protein degradation. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene. [Link]

  • ResearchGate. (n.d.). General mechanism of action of PROTACs... [Diagram]. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). General mechanism of action of PROTACs... [Diagram]. Retrieved from [Link]

  • Fine Biotech. (2017). Protocol for Immunoprecipitation (Co-IP) V.1. [Link]

  • He, Y., et al. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy. [Link]

  • BPS Bioscience. (n.d.). Targeted Protein Degradation. BPS Bioscience. [Link]

  • Jiang, Y., et al. (2024). The Peptide PROTAC Modality: A New Strategy for Drug Discovery. Molecules. [Link]

  • Kim, K., & Lee, J. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science. [Link]

  • Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Chemistry. [Link]

Sources

Application Notes and Protocols for Benzyl 3,5-dioxopiperidine-1-carboxylate as an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation

The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to actively eliminating disease-causing proteins. Targeted Protein Degradation (TPD) has emerged as a powerful strategy that co-opts the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively destroy proteins of interest (POIs).[1] This approach utilizes novel chemical entities, most notably Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[2][3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), has become a cornerstone of TPD research.[4][5] This is largely due to the well-characterized binding of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide to a specific pocket on CRBN.[4][] These glutarimide-containing molecules have served as foundational E3 ligase ligands for the development of numerous PROTACs and molecular glues.[7]

This document provides a detailed guide to Benzyl 3,5-dioxopiperidine-1-carboxylate , a glutarimide-based ligand for the CRBN E3 ligase. We will cover its synthesis, characterization, and application in assays to validate its function and utility in the development of novel protein degraders.

The Ligand: this compound

Chemical Structure and Properties

This compound features the core 3,5-dioxopiperidine (glutarimide) moiety essential for CRBN binding, analogous to the structure of thalidomide. The nitrogen atom of the piperidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group. This protecting group offers several advantages:

  • Synthetic Handle: The Cbz group is stable under many reaction conditions but can be removed via hydrogenolysis, providing a reactive amine for subsequent conjugation to a linker and a POI ligand in PROTAC synthesis.

  • Modulation of Physicochemical Properties: The benzyl group can influence the solubility and cell permeability of the ligand and resulting PROTACs.

PropertyValue (Predicted)
IUPAC Name This compound
CAS Number 1228631-19-3
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol

The core hypothesis is that the glutarimide ring of this compound will occupy the same binding pocket on CRBN as thalidomide and its derivatives, enabling it to function as an effective E3 ligase recruiter.

Mechanism of Action in a PROTAC Context

When incorporated into a PROTAC, this compound serves as the anchor to the CRL4-CRBN complex. The PROTAC molecule simultaneously binds to both CRBN and the target POI, forming a ternary complex. This induced proximity is the critical event that allows the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex to efficiently transfer ubiquitin molecules to accessible lysine residues on the surface of the POI. Following poly-ubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC can then act catalytically to degrade additional POI molecules.[8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-Benzyl 3,5-dioxopiperidine-1-carboxylate) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRL4-CRBN E3 Ligase Complex PROTAC->CRBN Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex Ub Ubiquitin (from E1/E2) Ternary_Complex->Ub Catalyzes Ub Transfer PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation using this compound.

Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on established methods for creating N-protected piperidine-diones. The synthesis involves the cyclization of a glutamate derivative followed by protection of the piperidine nitrogen.

Materials:

  • L-Glutamic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Anhydrous Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • N-Protection of Glutamic Acid:

    • Dissolve L-Glutamic acid (1.0 eq) in 2M NaOH (aq) at 0 °C.

    • Slowly add Benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C and the pH between 9-10 by simultaneous addition of 2M NaOH.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product, N-Cbz-L-glutamic acid, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization to form the Glutarimide Ring:

    • Suspend the N-Cbz-L-glutamic acid (1.0 eq) in acetic anhydride (5-10 volumes).

    • Heat the mixture to reflux (approximately 120-140 °C) for 1-2 hours. The solid should dissolve upon heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it on an ice bath to induce crystallization.

    • Filter the resulting solid and wash with cold diethyl ether to yield N-Cbz-glutaric anhydride.

  • Formation of this compound:

    • This step is hypothetical and based on related transformations. It may require optimization. A more direct cyclization from N-Cbz-glutamic acid using a coupling agent like carbonyldiimidazole (CDI) followed by treatment with a base might also be explored. The literature primarily details methods for alkylating existing dioxopiperidines rather than their initial N-protected synthesis from scratch.[9] A plausible route involves reacting N-Cbz-L-glutamic acid with a reagent like CDI to form an activated intermediate, which can then undergo intramolecular cyclization.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Assess purity by HPLC.

Protocol 2: Biophysical Assay - CRBN Binding Affinity (TR-FRET)

This protocol describes a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the binding affinity (IC₅₀) of this compound for CRBN. The assay measures the displacement of a known fluorescent CRBN ligand.[10]

Principle: A terbium (Tb)-labeled anti-His antibody is used to label His-tagged CRBN, serving as the FRET donor. A fluorescently labeled CRBN ligand (e.g., a BODIPY-thalidomide conjugate) serves as the FRET acceptor.[10] When the fluorescent ligand is bound to CRBN, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. Unlabeled ligands, such as the test compound, will compete for binding, displace the fluorescent ligand, and cause a decrease in the FRET signal.

Materials:

  • Recombinant His-tagged DDB1-CRBN complex

  • Tb-labeled anti-His antibody

  • Fluorescent CRBN tracer (e.g., BODIPY FL Thalidomide)[10]

  • This compound

  • Pomalidomide (as a positive control)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20)

  • 384-well, low-volume, white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM). Prepare a similar dilution series for pomalidomide.

  • Assay Plate Setup:

    • Add 2 µL of the compound dilutions (or DMSO for control wells) to the 384-well plate.

    • Prepare a master mix of His-CRBN and Tb-anti-His antibody in assay buffer. Add 8 µL of this mix to each well. Incubate for 30 minutes at room temperature.

    • Prepare a solution of the fluorescent tracer in assay buffer. Add 10 µL to each well to initiate the binding reaction. Final concentrations should be optimized but could be, for example, 5 nM His-CRBN, 2 nM Tb-anti-His, and 5 nM fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/reference) after a pulsed excitation at ~340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Normalize the data using the DMSO-only wells (0% inhibition) and wells with a saturating concentration of pomalidomide (100% inhibition).

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Target Protein Degradation Assay (Western Blot)

This protocol details the steps to evaluate the ability of a PROTAC synthesized using this compound to degrade a specific POI in a cellular context. The key readouts are the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4][8]

WB_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells in 6-well plates B 2. PROTAC Treatment Treat with dose-response of PROTAC (e.g., 0.1 nM to 10 µM) for 16-24h A->B C 3. Cell Lysis Harvest cells and prepare protein lysates B->C D 4. Protein Quantification Determine protein concentration (e.g., BCA assay) C->D E 5. SDS-PAGE & Transfer Separate proteins and transfer to PVDF membrane D->E F 6. Immunoblotting Probe with primary antibodies (anti-POI, anti-loading control) and HRP-conjugated secondary antibodies E->F G 7. Signal Detection Add chemiluminescent substrate and image F->G H 8. Data Analysis Quantify band intensities, normalize to loading control, and calculate DC₅₀ and Dₘₐₓ G->H

References

Application Notes & Protocols: Experimental Use of Benzyl 3,5-dioxopiperidine-1-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for a Novel Anticancer Candidate

In the landscape of modern oncology, the pursuit of novel small molecules with high efficacy and target specificity is paramount. Benzyl 3,5-dioxopiperidine-1-carboxylate emerges as a compound of significant interest, primarily due to its hybrid structure. It incorporates two key pharmacophores: the piperidine ring, a privileged scaffold in medicinal chemistry known for its presence in numerous anticancer agents[1], and the 3,5-dioxopiperidine moiety, which is structurally analogous to a glutarimide.

The glutarimide ring is the cornerstone of the highly successful immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide[2]. These agents function as "molecular glues," modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the targeted degradation of specific proteins, a process known as targeted protein degradation (TPD)[3]. This mechanism has revolutionized the treatment of certain hematological malignancies.

This document provides a comprehensive guide for researchers investigating the anticancer potential of this compound. It outlines a logical, phased experimental approach, from initial in vitro screening to mechanistic validation and preliminary in vivo assessment. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

Compound Profile

  • Compound Name: this compound

  • Structure:

    
    
    
  • Molecular Formula: C₁₃H₁₃NO₄

  • Molecular Weight: 247.25 g/mol

  • Key Features:

    • Glutarimide Core (3,5-dioxopiperidine): The active moiety hypothesized to engage with the Cereblon (CRBN) E3 ligase complex[4].

    • Benzyl Carboxylate Group: This group may influence solubility, cell permeability, and binding affinity. Benzyl groups are recognized as important pharmacophores in other anticancer compounds[5].

Hypothesized Mechanism of Action: Cereblon-Mediated Protein Degradation

Our primary hypothesis is that this compound functions as a molecular glue, analogous to IMiDs. The glutarimide ring is predicted to bind to the substrate receptor Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event is thought to induce a conformational change in the substrate-binding pocket of CRBN, leading to the recruitment of "neosubstrate" proteins that are not typically targeted by this ligase. The subsequent polyubiquitination of these neosubstrates marks them for degradation by the 26S proteasome, leading to downstream anti-proliferative and pro-apoptotic effects.

Hypothesized_Mechanism cluster_0 Cell Cytoplasm Compound Benzyl 3,5-dioxopiperidine- 1-carboxylate CRBN CRBN Compound->CRBN Binds Neosubstrate Neosubstrate Protein (e.g., IKZF1/3) Compound->Neosubstrate Recruits E3_Complex CRL4 E3 Ligase Complex (CUL4-RBX1-DDB1) CRBN->E3_Complex Part of CRBN->Neosubstrate Recruits Ub Ubiquitin (Ub) E3_Complex->Ub Activates Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub->Neosubstrate Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in Apoptosis Apoptosis & Cell Cycle Arrest Degraded_Peptides->Apoptosis Leads to

Figure 1. Hypothesized Cereblon-mediated protein degradation pathway.

Phase 1: In Vitro Evaluation

Protocol 1: Assessment of Cytotoxicity Using the MTT Assay

Experimental Rationale: The first step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

MTT_Workflow arrow > start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) start->seed incubate1 2. Incubate for 24h (Allow attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 3-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm (Microplate Reader) solubilize->read analyze 9. Data Analysis (Calculate % Viability & IC50) read->analyze end End: Determine IC50 analyze->end

Figure 2. Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, K562 for leukemia) to ~80% confluency. Trypsinize (for adherent cells), count, and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per 100 µL of medium per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[6].

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions[6].

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[6]. Gently pipette to mix or place the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[7].

Required Controls:

  • Untreated Control: Cells treated with culture medium only (represents 100% viability).

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically <0.5%) to check for solvent toxicity[6].

  • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin to confirm assay validity[8][9].

  • Medium Blank: Wells containing culture medium but no cells, to subtract the background absorbance of the medium[6].

Data Analysis & Presentation:

  • Subtract the absorbance of the medium blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.

Sample Data Table:

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)Reference CompoundIC₅₀ (µM) [Ref]
K562 (Leukemia)BDP-172[Experimental Value]Doxorubicin0.05 - 0.2[9][10]
MCF-7 (Breast)BDP-172[Experimental Value]Doxorubicin0.1 - 0.5[9][10]
HCT-116 (Colon)BDP-172[Experimental Value]Doxorubicin0.2 - 1.0[9][10]
U87MG (Glioblastoma)BDP-172[Experimental Value]DTCM-glutarimide~10-20[11]
Protocol 2: Mechanistic Analysis via Western Blotting

Experimental Rationale: Following the observation of cytotoxicity, Western blotting is employed to investigate the underlying molecular mechanism. This technique allows for the detection and semi-quantification of specific proteins in a cell lysate[12]. To test our primary hypothesis, we will probe for key proteins in the Cereblon pathway (CRBN) and well-established apoptosis markers (cleaved Caspase-3, Bax, Bcl-2)[13][14]. A change in the levels of these proteins following treatment would provide strong evidence for the hypothesized mechanism of action.

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Treat 1. Treat Cells with Compound (e.g., IC50 concentration) Lyse 2. Lyse Cells & Harvest Protein Treat->Lyse Quantify 3. Quantify Protein (BCA Assay) Lyse->Quantify Denature 4. Denature Protein (Add Sample Buffer, Boil) Quantify->Denature Load 5. Load Samples onto SDS-PAGE Gel Denature->Load Run 6. Run Gel Electrophoresis Load->Run Transfer 7. Transfer Proteins to Membrane (e.g., PVDF) Run->Transfer Block 8. Block Membrane (e.g., 5% Milk or BSA) Transfer->Block Primary 9. Incubate with Primary Antibody (e.g., anti-Caspase-3) Block->Primary Wash1 10. Wash (TBST) Primary->Wash1 Secondary 11. Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary Wash2 12. Wash (TBST) Secondary->Wash2 Detect 13. Add ECL Substrate & Image Wash2->Detect

Figure 3. Key stages of the Western blot experimental workflow.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a specified time (e.g., 24 or 48 hours). Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors[15]. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit[15].

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane into a polyacrylamide gel. Include a pre-stained protein ladder to identify molecular weights. Run the gel until adequate separation is achieved[16].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system[15].

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding[12].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Target Proteins: CRBN, Cleaved Caspase-3, Bax, Bcl-2.

    • Loading Control: β-actin or GAPDH (to ensure equal protein loading).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20)[17].

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[15].

  • Detection: After final washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film[16].

Data Analysis:

  • Perform densitometry analysis on the resulting bands using software like ImageJ.

  • Normalize the band intensity of the target protein to the intensity of the loading control for each lane.

  • Compare the normalized protein levels in treated samples to the untreated control to determine if the compound upregulates or downregulates protein expression.

Phase 2: In Vivo Preclinical Evaluation

Protocol 3: Subcutaneous Xenograft Tumor Model

Experimental Rationale: In vivo models are essential for evaluating a compound's therapeutic efficacy and potential toxicities in a complex biological system[18]. The subcutaneous xenograft model, where human cancer cells are implanted under the skin of immunocompromised mice, is a standard and widely used preclinical model in oncology[19]. It allows for straightforward tumor implantation and reliable monitoring of tumor growth over time[20].

Step-by-Step Methodology:

  • Cell Preparation: Culture a tumorigenic human cancer cell line (e.g., HCT-116) to ~80% confluency. Harvest the cells and wash with sterile, serum-free medium or PBS. Resuspend the cells to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel® to support initial tumor establishment[20].

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., Athymic Nude or SCID). Allow them to acclimate for at least one week before the procedure. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Anesthetize a mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse using a 27-gauge needle[20].

  • Tumor Growth and Grouping: Monitor the mice daily. Once tumors become palpable and reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO and 10% Solutol) via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • Treatment Group(s): Administer this compound at one or more dose levels (e.g., 25, 50 mg/kg) following the same schedule (e.g., daily for 21 days).

    • Positive Control Group: Administer a standard-of-care drug for the chosen cancer type (e.g., 5-FU for colorectal cancer)[5].

  • Monitoring and Measurement:

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 [20].

    • Record the body weight of each mouse at each measurement to monitor for toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), or if significant weight loss (>20%) or other signs of severe toxicity are observed. Harvest tumors for subsequent ex vivo analysis (e.g., Western blot or immunohistochemistry).

Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Compare the tumor growth curves between the treatment and vehicle control groups to determine statistical significance (e.g., using a two-way ANOVA).

  • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

References

  • National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Retrieved from [Link]

  • R Discovery. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from [Link]

  • XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Antiproliferative and antibacterial activity of some glutarimide derivatives. Retrieved from [Link]

  • Addgene. (2022). Western Blot. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. Retrieved from [Link]

  • PubMed. (2018). DTCM-glutarimide Delays Growth and Radiosensitizes Glioblastoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PubMed Central. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. Retrieved from [Link]

  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. PubMed Central. Retrieved from [Link]

Sources

Topic: A Multi-technique Approach for the Comprehensive Characterization of Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Benzyl 3,5-dioxopiperidine-1-carboxylate is a synthetic intermediate featuring a core piperidine-3,5-dione structure protected by a benzyloxycarbonyl (Cbz) group. Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The robust and unambiguous characterization of such intermediates is a critical checkpoint in any synthetic workflow, ensuring structural integrity, purity, and providing the foundational data for subsequent research and development.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic analytical strategy, grounded in first principles, to guide the researcher from initial sample receipt to full structural confirmation. We will detail the core analytical techniques required for complete characterization, explaining not just the procedural steps but the scientific rationale—the why—behind each experimental choice. This self-validating system of orthogonal techniques ensures the highest degree of confidence in the final structural assignment.

Below is a logical workflow illustrating the integrated analytical approach for characterizing a novel synthetic compound like this compound.

G cluster_0 Initial Assessment & Purity cluster_1 Structural Elucidation cluster_2 Definitive & Conformational Analysis cluster_3 Final Confirmation Sample Sample Received HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Quantitative Purity TLC TLC Analysis Sample->TLC Quick Check MS Mass Spectrometry (MS) HPLC_UV->MS Identity Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirm Mass Report Full Characterization Report MS->Report FTIR FTIR Spectroscopy NMR->FTIR Confirm Functional Groups NMR->Report Xtal X-ray Crystallography FTIR->Xtal If Crystalline FTIR->Report Xtal->Report

Caption: General analytical workflow for novel compound characterization.

Physicochemical Properties & Structural Overview

A foundational step is to collate the known properties of the target molecule. This data informs the selection of analytical parameters, such as solvent choice and expected mass-to-charge ratios.

PropertyValueSource
CAS Number 1228631-19-3
Molecular Formula C₁₃H₁₃NO₄[2]
Molecular Weight 247.25 g/mol [2]
Monoisotopic Mass 247.08446 Da
Predicted XlogP 0.7[3]
Appearance Expected to be a solid or oilGeneral Knowledge

The diagram below highlights the key structural moieties of this compound, which each analytical technique aims to verify.

Caption: Key structural features of the target analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle and Rationale: HPLC is the cornerstone for assessing the purity of a synthetic compound. A well-developed reverse-phase (RP-HPLC) method separates the target compound from starting materials, by-products, and impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The Cbz group provides a strong chromophore, making UV detection highly effective.

Protocol: RP-HPLC with UV Detection

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible and improves peak shape).[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm (for the benzene ring chromophore).

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.

    • Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Method:

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to the main compound.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. The method should demonstrate specificity, with the main peak being well-resolved from any impurities.[5][6]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle and Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, serving as a primary confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] Positive ion mode is selected due to the presence of the piperidine nitrogen, which is readily protonated.[7]

Protocol: ESI-MS Analysis

  • System Preparation:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[7]

    • Ionization Mode: Positive Ion Mode.[7]

  • Sample Infusion/Injection:

    • The sample can be introduced via direct infusion of the HPLC eluent or by direct injection of the prepared HPLC sample solution.

    • Solvent System: Acetonitrile/Water (50:50) with 0.1% Formic Acid.

    • Flow Rate: 0.2 - 0.4 mL/min.[7]

  • Instrument Settings (Typical):

    • Full Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.0 kV.

    • Cone Voltage: 25 V (A lower voltage minimizes in-source fragmentation).[8]

    • Source Temperature: 80-120 °C.[8]

  • Data Interpretation and Expected Results:

    • The primary ion observed should correspond to the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS) can be performed on the precursor ion to confirm structural fragments.

Ion SpeciesCalculated m/zExpected Observation
[M+H]⁺ 248.0917 The base peak or a highly abundant ion in the full scan spectrum.
[M+Na]⁺270.0737Often observed as a sodium adduct, especially if glassware is not properly cleaned.

Expected Fragmentation Pattern (MS/MS of m/z 248.1): The fragmentation of piperidine derivatives is heavily influenced by the substituents and often involves cleavages adjacent to the nitrogen atom (alpha-cleavage).[7] For this molecule, characteristic losses would include:

  • Loss of benzyl group (-91 Da): A fragment at ~m/z 157.

  • Loss of benzyloxy group (-107 Da): A fragment at ~m/z 141.

  • Loss of CO₂ from the carbamate (-44 Da): A common fragmentation pathway for carbamates.

  • Ring fission: Cleavage of the piperidine ring itself.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle and Rationale: NMR spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments. 2D NMR techniques (like COSY and HSQC) are used to establish direct proton-proton and proton-carbon correlations, confirming the complete molecular framework.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for general solubility.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Settings:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, and optionally, 2D COSY and HSQC spectra.

  • Data Interpretation and Expected Chemical Shifts: The structure contains several distinct proton and carbon environments. The methylene protons on the piperidine ring and the benzylic position may be diastereotopic, leading to more complex splitting patterns than simple triplets or singlets.[9]

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (COSY/HSQC)
Phenyl (C₆H₅) ~7.3-7.4 (m, 5H)~128-136Aromatic protons will show correlations amongst themselves.
Benzylic (O-CH₂-Ph) ~5.2 (s, 2H)~67-68No COSY correlations; HSQC to the benzylic carbon.
Piperidine H2/H6 ~3.5-4.0 (m, 4H)~40-50HSQC to C2/C6; may show complex coupling.
Piperidine H4 ~2.5-2.8 (m, 2H)~35-45HSQC to C4; COSY to adjacent protons if any.
Carbamate C=O N/A~155No proton attached.
Ketone C=O N/A~205-210No proton attached.

Note: Chemical shifts are predictive and can be influenced by solvent and conformation. Values are based on typical ranges for similar structures.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle and Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and effective method to confirm the presence of the key carbonyl (ketone and carbamate) and C-N/C-O bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the neat sample (if liquid) or a few crystals (if solid) directly onto the ATR crystal. .

  • Data Acquisition:

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty ATR crystal first.

  • Data Interpretation and Expected Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Carbamate C=O Stretch~1700-1720[13][14][15]
Ketone C=O Stretch~1715-1735
Aromatic C=C Stretch~1450-1600
C-N Stretch~1090-1250[16]
C-O Stretch~1000-1300

Note: The two carbonyl groups may result in a single, broad absorption band or two closely spaced, overlapping bands.

X-ray Crystallography for Definitive Structural Confirmation

Principle and Rationale: For crystalline solids, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[1] It offers definitive proof of connectivity and stereochemistry, and reveals detailed information about bond lengths, angles, and solid-state conformation, such as the piperidine ring adopting a chair conformation.[17]

Protocol: Crystal Growth and Data Collection

  • Crystal Growth (Self-Validating Step):

    • The ability to form high-quality single crystals is in itself an indication of high purity.

    • Solvent Selection: The choice of solvent is critical.[1] Slowly evaporate a solution of the compound in a suitable solvent system. Common solvents for piperidine derivatives include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[1]

    • Techniques include slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection and Refinement:

    • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.[1]

    • Diffraction: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.[1]

    • Structure Solution and Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions to generate the final molecular structure.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. HPLC provides the necessary confirmation of purity, while mass spectrometry validates the molecular weight. The definitive structural framework is elucidated through a combination of 1D and 2D NMR techniques, with FTIR confirming the presence of key functional groups. For crystalline material, X-ray crystallography offers the ultimate, unambiguous proof of structure. By integrating these orthogonal techniques, researchers can ensure the identity, purity, and structural integrity of this valuable synthetic intermediate, providing a solid foundation for its use in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3,5-dioxopiperidine-1-carboxylate. As a crucial building block in medicinal chemistry, optimizing its synthesis is paramount for efficient drug discovery pipelines. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound, a derivative of the glutarimide scaffold, is of significant interest in the development of targeted protein degraders and other therapeutics.[1] The core structure is typically assembled via an intramolecular Dieckmann condensation of a suitable acyclic precursor.[2][3][4] The following guide will focus on a common and effective synthetic strategy involving the Dieckmann cyclization of a Cbz-protected diester.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound via Dieckmann condensation can stem from several factors:

  • Inefficient Cyclization: The Dieckmann condensation is an equilibrium reaction.[4] The choice of base, solvent, and reaction temperature are critical for driving the reaction towards the cyclized product.

  • Side Reactions: Competing reactions such as intermolecular condensation, hydrolysis of the ester groups, or decomposition of the starting material or product can significantly reduce the yield.[5]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting diester.

  • Product Decomposition during Workup: The β-dicarbonyl moiety in the product is susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions during workup.[1]

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the potential byproducts?

A2: The presence of multiple spots on TLC can indicate a range of byproducts, including:

  • Unreacted Starting Material: The diester starting material will have a different Rf value than the product.

  • Hydrolyzed Intermediates: Partial or complete hydrolysis of the ester groups on the starting material or product can lead to the formation of carboxylic acids.[6]

  • Intermolecular Condensation Products: Instead of cyclizing, two molecules of the starting diester can react with each other, leading to linear β-keto ester byproducts.

  • Decarboxylated Product: If the workup conditions are too harsh, the β-keto ester product can undergo decarboxylation.

Q3: What is the optimal base and solvent system for the Dieckmann condensation in this synthesis?

A3: The choice of base and solvent is crucial for a successful Dieckmann condensation.

  • Base: A strong, non-nucleophilic base is preferred to deprotonate the α-carbon of the ester without causing significant ester hydrolysis. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used.[7] Sodium ethoxide in ethanol can also be employed, but care must be taken to use anhydrous conditions to minimize hydrolysis.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), or dioxane are typically used to prevent hydrolysis of the esters and the base.[7]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (diester) and the product (β-keto ester). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Inactive base. 2. Wet solvent or reagents. 3. Insufficient reaction temperature. 4. Incorrect stoichiometry of reagents.1. Use freshly opened or properly stored base. If using sodium hydride, ensure the mineral oil is washed away with anhydrous hexanes. 2. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 4. Ensure at least one equivalent of base is used. For Dieckmann condensations, a slight excess of base is often beneficial.[4]
Formation of a Complex Mixture of Byproducts 1. Hydrolysis of esters. 2. Intermolecular condensation. 3. Decomposition of starting material or product.1. Ensure strictly anhydrous reaction conditions.[5] Use a non-nucleophilic base like NaH or LDA. 2. Use high-dilution conditions by adding the diester slowly to the base solution to favor intramolecular cyclization. 3. Avoid excessively high reaction temperatures and prolonged reaction times.
Product Decomposition During Workup 1. Harsh acidic or basic quench. 2. Elevated temperatures during purification.1. Quench the reaction by carefully adding a mild acid (e.g., saturated aqueous ammonium chloride or dilute acetic acid) at low temperature. Avoid strong acids or bases. 2. Use column chromatography at room temperature for purification. Avoid distillation if the product is thermally labile.
Difficulty in Product Purification 1. Similar polarity of product and byproducts. 2. Tautomerization of the β-dicarbonyl product.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. The product can exist as a mixture of keto and enol tautomers, which may appear as broadened or multiple spots on TLC or peaks in NMR. This is an inherent property of the molecule.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Protocol 1: Synthesis of Diethyl N-(benzyloxycarbonyl)iminodiacetate (Starting Material)
  • To a solution of diethyl iminodiacetate (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add benzyl chloroformate (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diester.

Protocol 2: Dieckmann Condensation to this compound
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq., washed with anhydrous hexanes) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon), add a solution of diethyl N-(benzyloxycarbonyl)iminodiacetate (1.0 eq.) in anhydrous toluene dropwise over 1-2 hours.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Analytical Technique Expected Observations for this compound
¹H NMR The spectrum will show characteristic peaks for the benzylic protons of the Cbz group (around 5.2 ppm), the aromatic protons (around 7.3 ppm), and the methylene protons of the piperidine ring. The protons on the piperidine ring may show complex splitting patterns due to the ring conformation and the presence of the dicarbonyl system. The product will likely exist as a mixture of keto and enol tautomers, which can lead to multiple sets of peaks.
¹³C NMR The spectrum will display signals for the carbonyl carbons of the ester and the two ketones, the aromatic carbons, the benzylic carbon of the Cbz group, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₃NO₄, MW: 247.25 g/mol ).[8] Common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may also be observed.
Infrared (IR) Spectroscopy The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching vibrations for the carbamate (around 1700 cm⁻¹) and the dicarbonyl system (which may show multiple bands in the range of 1650-1750 cm⁻¹ due to tautomerism and coupling).

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and key decision points in troubleshooting.

Synthesis_Workflow start Diethyl Iminodiacetate step1 N-Cbz Protection (Benzyl Chloroformate, Base) start->step1 intermediate Diethyl N-(benzyloxycarbonyl)iminodiacetate step1->intermediate step2 Dieckmann Condensation (NaH, Toluene) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Dieckmann start Low Yield in Dieckmann Condensation q1 {Check Reaction Conditions} start->q1 a1_yes Anhydrous conditions? Strong, non-nucleophilic base? Appropriate temperature? q1->a1_yes Yes a1_no Optimize Conditions: - Use anhydrous solvents/reagents - Switch to NaH or t-BuOK - Adjust temperature q1->a1_no No q2 {Complex Mixture?} a1_yes->q2 a1_no->start a2_yes Side Reactions Likely: - Use high dilution - Lower reaction temperature - Shorter reaction time q2->a2_yes Yes a2_no Incomplete Reaction: - Increase reaction time - Ensure efficient stirring q2->a2_no No q3 {Decomposition during Workup?} a2_yes->q3 a2_no->start a3_yes Harsh Workup: - Use mild acidic quench (e.g., NH4Cl) - Avoid high temperatures q3->a3_yes Yes a3_no Purification Issues: - Optimize chromatography - Accept tautomeric mixture q3->a3_no No a3_yes->start

Caption: Troubleshooting decision tree for Dieckmann condensation.

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
  • Facile Synthesis of @-Tide β-Strand Peptidomimetics ... - Amazon S3.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Main Product - BOC Sciences.
  • 1228631-19-3|Benzyl 3,5-dioxopiperidine-1-carboxyl
  • Benzyl 4-oxopiperidine-1-carboxyl
  • 13 C NMR Spectrum (1D, 101 MHz, D 2 O, predicted) (NP0000084) - NP-MRD.
  • FUSED TETRA OR PENTA-CYCLIC DIHYDRODIAZEPINOCARBAZOLONES AS PARP INHIBITORS - European P
  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
  • Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis...
  • Piperidine - Products - Advanced ChemBlocks.
  • Dieckmann Condens
  • I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing : r/OrganicChemistry - Reddit.
  • Supplementary Inform
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.
  • Dieckmann Condens
  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps.
  • Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives | Request PDF - ResearchG
  • Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses.
  • 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl...
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • Claisen Condensation and Dieckmann Condens
  • Dieckmann Condens
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Excersise 22.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • Use of N-(4-aminophenyl)
  • US20050176752A1 - Process for the preparation of piperidine derivatives - Google P
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • (R)
  • 21.
  • Benzyl 3,4-dioxopiperidine-1-carboxyl
  • 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum - ChemicalBook.

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Technical Support Center: Benzyl 3,5-dioxopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Benzyl 3,5-dioxopiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. We will move beyond simple procedural steps to explore the mechanistic origins of common side products and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a derivative of glutarimide[1], typically involves an intramolecular Dieckmann condensation of a linear N-Cbz protected diester precursor.[2] While seemingly straightforward, this reaction is a delicate equilibrium sensitive to base selection, temperature, and workup conditions. The presence of two acidic methylene protons and a labile N-Cbz protecting group creates a landscape where several side reactions can compete with the desired cyclization, leading to complex product mixtures and purification challenges. This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My mass spectrometry and NMR data show a major impurity with a mass loss of 44 Da, corresponding to a loss of CO₂. What is this side product and why is it forming?

Answer: This is arguably the most common side product and is identified as Benzyl 3-oxopiperidine-1-carboxylate .[3] Its formation is the result of a hydrolysis and subsequent decarboxylation cascade.[4][5]

Mechanistic Explanation: The target molecule, this compound, is a cyclic β-keto ester derivative. The protons on the carbon between the two carbonyls (C4) are highly acidic. In the presence of water during workup (especially under acidic or basic conditions), one of the amide/ester bonds within the β-dicarbonyl system can be hydrolyzed to form a transient β-keto acid intermediate. This intermediate is highly unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield the more stable mono-ketone.[5][6]

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure your base and solvent are strictly anhydrous. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are preferred over alkoxides like sodium ethoxide, which are often used in their corresponding alcohol, introducing a proton source.[2]

  • Controlled Workup Temperature: Perform the reaction quench and aqueous workup at low temperatures (0-5 °C). This minimizes the rate of both hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate.[7]

  • pH Neutralization: During workup, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid strongly acidic or basic conditions for extended periods.

  • Avoid Excessive Heat: When removing the solvent under reduced pressure, use a low-temperature water bath (<40 °C).

Question 2: I'm observing the formation of glutarimide (piperidine-2,6-dione) in my final product. What is causing the loss of the N-benzyl carboxylate group?

Answer: The presence of glutarimide indicates the cleavage (deprotection) of the this compound (N-Cbz) protecting group. The Cbz group is notoriously sensitive to certain conditions, which may be inadvertently introduced during your synthesis or workup.

Mechanistic Explanation: The N-Cbz group is typically removed via catalytic hydrogenation. However, it can also be cleaved by strong acids (via cleavage of the benzyl-oxygen bond) or strong bases (less common, but possible under harsh conditions).

Troubleshooting & Prevention:

  • Avoid Catalytic Metals: Ensure no residual hydrogenation catalysts (like Pd, Pt, Ni) from previous synthetic steps are carried over into the cyclization reaction.

  • Careful Choice of Acid: If an acidic quench is necessary, use a weak, buffered acid and maintain low temperatures. Avoid strong mineral acids like concentrated HCl or H₂SO₄.

  • Base Stoichiometry: Use the minimum effective amount of base for the cyclization. Excess strong base, especially when heated for prolonged periods, can potentially compromise the Cbz group.

Question 3: My reaction yield is poor, and I'm recovering a significant amount of the acyclic diester starting material. What is preventing the cyclization?

Answer: Incomplete cyclization in a Dieckmann condensation points to suboptimal reaction conditions, primarily related to the choice and handling of the base and solvent.[2]

Mechanistic Explanation: The Dieckmann condensation is an equilibrium process. The cyclization is driven forward by the deprotonation of the resulting cyclic β-keto ester, which is more acidic than the starting material. If the base is not strong enough, is not used in sufficient quantity (at least one full equivalent is required to drive the equilibrium), or is quenched by moisture, the reaction will not proceed to completion.

Troubleshooting & Prevention:

  • Base Strength & Stoichiometry: Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). Ensure you use at least 1.0-1.2 equivalents.

  • Solvent Choice: Employ polar aprotic solvents such as tetrahydrofuran (THF) or toluene. These solvents effectively solvate the cation of the base without interfering with the enolate formation.[2] Protic solvents like ethanol will quench the strong base.

  • High Dilution: To favor the intramolecular cyclization over potential intermolecular dimerization or polymerization, the reaction should be run under high-dilution conditions. This is typically achieved by the slow addition of the diester substrate to a solution of the base in a large volume of solvent.

Summary of Common Side Products and Solutions

Side Product IDStructure NameCausePrevention Strategy
SP-1Benzyl 3-oxopiperidine-1-carboxylateHydrolysis and decarboxylation of the β-dicarbonyl product.[4][5]Low-temperature workup, strict pH control (~7), avoid excess heat.
SP-2Glutarimide (Piperidine-2,6-dione)Cleavage of the N-Cbz protecting group.Avoid strong acids/bases and trace metal catalysts.
SP-3Dimer/PolymerIntermolecular condensation reaction.Use high-dilution conditions; slow substrate addition.[2]
SP-4Hydrolyzed Starting MaterialPresence of water in the reaction.Use anhydrous solvents and reagents.

Visualizing the Reaction & Side Pathways

The following diagram illustrates the desired synthetic pathway to this compound and the points at which the major side products diverge.

reaction_pathway cluster_main Main Reaction Pathway cluster_side1 Decarboxylation Pathway cluster_side2 Deprotection Pathway cluster_side3 Intermolecular Pathway Start N-Cbz Protected Diester Enolate Acyclic Enolate Start->Enolate + Strong Base (e.g., NaH, t-BuOK) Product This compound Enolate->Product Intramolecular Cyclization (Dieckmann) SP3 SP-3: Dimer/Polymer Enolate->SP3 Intermolecular Attack (Concentrated Conditions) KetoAcid β-Keto Acid Intermediate Product->KetoAcid + H₂O (Hydrolysis) SP2 SP-2: Glutarimide Product->SP2 Harsh Acid/Base or Trace Metals (H₂) (Deprotection) SP1 SP-1: Benzyl 3-oxopiperidine-1-carboxylate KetoAcid->SP1 - CO₂ (Decarboxylation)

Caption: Reaction scheme showing the desired Dieckmann condensation and key off-target pathways.

Recommended Experimental Protocol: Minimizing Side Product Formation

This protocol incorporates the troubleshooting measures discussed above to provide a robust method for the synthesis of this compound.

Materials:

  • N-Cbz-bis(2-ethoxycarbonylethyl)amine (linear diester precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene to a three-neck flask equipped with a dropping funnel and a thermometer.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the toluene. Caution: NaH reacts violently with water.

  • Substrate Addition (High Dilution): Dissolve the diester precursor (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Heat the NaH suspension to 80 °C. Add the diester solution dropwise to the flask over 2-3 hours to maintain high dilution.

  • Reaction: Stir the reaction mixture at 80 °C for an additional 2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Workup: Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient to isolate the pure this compound.

Final Remarks

Understanding the mechanistic underpinnings of side product formation is critical for developing robust and reproducible synthetic procedures. The key to a successful this compound synthesis lies in the meticulous control of reaction conditions: maintaining an anhydrous environment, employing high-dilution principles to favor intramolecular cyclization, and executing a controlled, low-temperature workup to prevent decarboxylation and deprotection.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Alfa Chemistry. Dieckmann Condensation.
  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • BenchChem. Purification strategies for removing benzyl chloride from reaction mixtures.
  • BenchChem. Application Notes and Protocols for Piperidine-Mediated Reactions.
  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
  • ChemBK. benzyl 3-oxopiperidine-1-carboxylate.
  • Wikipedia. Glutarimide.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

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Benzyl 3,5-dioxopiperidine-1-carboxylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Benzyl 3,5-dioxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this compound, particularly concerning its solubility. We provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure your experiments proceed smoothly and efficiently.

The inherent structural characteristics of this compound—specifically its rigid heterocyclic core, the lipophilic benzyl carbamate group, and its crystalline nature—contribute to its characteristically low solubility in aqueous media and many common organic solvents. This guide offers systematic approaches to overcome these challenges.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during experimental work.

Question: My compound, this compound, precipitates out of my DMSO stock solution upon storage, especially in the freezer. What should I do?

Answer: This is a common issue resulting from the solution being supersaturated at room temperature and the compound crashing out as the temperature decreases, reducing its solubility limit.[1]

  • Immediate Action: Gently warm the vial in a water bath (37°C) and use sonication or vortexing to redissolve the precipitate. Visually inspect the solution to ensure it is completely clear before use.

  • Long-Term Prevention:

    • Lower Stock Concentration: Preparing a less concentrated stock solution can prevent precipitation during storage.[1] It is better to have a stable, lower-concentration stock than an unstable, high-concentration one.

    • Storage at Room Temperature: For many compounds dissolved in anhydrous DMSO, storage at room temperature in a desiccator is preferable to freezing, which can introduce trace amounts of moisture from condensation and promote precipitation.

    • Prepare Fresh Solutions: To ensure maximum consistency and avoid issues with compound stability or precipitation, it is always best practice to prepare fresh stock solutions before each experiment.[1]

Question: My compound dissolves perfectly in 100% DMSO, but it immediately crashes out when I dilute it into my aqueous assay buffer (e.g., PBS). How can I prevent this?

Answer: This phenomenon is known as anti-solvent precipitation. The aqueous buffer is an "anti-solvent" for a compound that is highly soluble in an organic solvent like DMSO. The drastic change in solvent polarity causes the compound to rapidly fall out of solution. Here are several strategies to mitigate this, which can be used in combination.[1][2]

  • Strategy 1: Optimize Final Co-solvent Concentration

    • Explanation: The most straightforward approach is to ensure the final concentration of your organic solvent is high enough to maintain solubility, without negatively impacting your biological system.

    • Action: Determine the maximum tolerable percentage of DMSO for your assay (typically between 0.1% and 1%).[1] Adjust your dilution scheme to stay at or below this limit while maximizing the co-solvent effect.

  • Strategy 2: Use a Stepwise Dilution

    • Explanation: Instead of a large, single dilution directly into the final buffer, performing intermediate dilutions in a buffer with a higher percentage of an organic co-solvent can prevent the sudden polarity shock.[1]

    • Action: Create an intermediate dilution of your compound in a solution containing a higher ratio of co-solvent (e.g., 50:50 DMSO:aqueous buffer) before making the final dilution into the assay buffer.

  • Strategy 3: Employ Additional Co-solvents

    • Explanation: Sometimes a single co-solvent is not sufficient. Using a mixture of water-miscible organic solvents can create a more favorable environment for the compound.[3][4] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3][5]

    • Action: Prepare your stock solution in DMSO, and for the dilution step, use an aqueous buffer that has been pre-mixed with a secondary co-solvent like PEG 400 or PG.

Workflow for Preventing Precipitation in Aqueous Buffer

Below is a workflow diagram to systematically address precipitation upon dilution.

G start Compound precipitates in aqueous buffer q1 Is final DMSO concentration < 0.1%? start->q1 a1_yes Increase final DMSO (up to assay tolerance, e.g., 1%) q1->a1_yes Yes q2 Does it still precipitate? q1->q2 No a1_yes->q2 a2_yes Perform stepwise dilution (e.g., into 50% co-solvent buffer first) q2->a2_yes Yes success Compound is soluble q2->success No q3 Still precipitating? a2_yes->q3 a3_yes Use advanced methods: - Add secondary co-solvent (PEG 400) - Use cyclodextrin complexation q3->a3_yes Yes q3->success No a3_yes->success

Caption: Troubleshooting workflow for poor aqueous solubility.

Question: I have tried optimizing co-solvents, but I still cannot reach my target concentration for an in vivo study. What other options do I have?

Answer: When simple co-solvent systems are insufficient, more advanced formulation strategies are required. These methods modify the compound's environment on a molecular level to enhance apparent solubility.[1][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like yours, forming an "inclusion complex" that has significantly improved aqueous solubility.[1][7] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, FDA-approved choice for this purpose.

  • Lipid-Based Formulations: These systems dissolve the compound in a mixture of oils, surfactants, and co-solvents.[6][8] Self-emulsifying drug delivery systems (SEDDS) are a popular choice; they form a fine microemulsion upon gentle agitation in aqueous media (like in the gut), keeping the drug solubilized for absorption.[4][9]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a polymer matrix.[9][10] By preventing the drug from crystallizing, its apparent solubility and dissolution rate are dramatically increased. This is typically achieved via spray drying or hot-melt extrusion.[9]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The poor aqueous solubility is due to its molecular structure. The piperidine ring itself is largely nonpolar, and the large, hydrophobic benzyl group further decreases its affinity for water.[1] While the two keto groups (dioxo) add some polarity, they are not sufficient to overcome the hydrophobicity of the rest of the molecule. This makes it a classic "brick-dust" type molecule, which is often characterized by high melting points and poor solubility.[10]

Q2: What are the best organic solvents to use for creating a stock solution?

A2: Based on the structure and data from similar compounds, the following solvents are recommended, in order of increasing solubilizing power:

  • Good: Acetone, Ethyl Acetate, Dichloromethane (DCM)

  • Better: Methanol, Ethanol

  • Excellent (for highly concentrated stocks): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[4]

SolventPolarityUse Case
Water / PBSVery HighPoorly Soluble
EthanolHighModerate Solubility, Good Co-solvent
DichloromethaneMediumGood for synthesis/extraction
DMSO / DMF Very High (Aprotic) Recommended for stock solutions

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: It is unlikely to be effective. The nitrogen atom in the piperidine ring is part of a benzyl carbamate group, which is non-basic and will not be protonated by adding acid. The methylene protons between the two carbonyl groups are weakly acidic, but deprotonating them would require a strong base and likely lead to compound degradation (e.g., via hydrolysis of the carbamate). Therefore, pH modification is not a recommended strategy for this particular molecule.[4][11]

Q4: What is the mechanism of a co-solvent?

A4: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds.[2][3] It works by reducing the polarity of the overall solvent system. The organic co-solvent disrupts the strong hydrogen-bonding network of water, creating "pockets" that are more accommodating to the hydrophobic drug molecule, thereby reducing the interfacial tension between the compound and the aqueous medium.[2][12]

Caption: Mechanism of co-solvency to prevent precipitation.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a standardized method to determine the approximate solubility of this compound in a solvent of interest, such as a final assay buffer.

Objective: To determine the maximum soluble concentration of the compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes or 96-well plate

  • Multichannel pipette

  • Plate reader or HPLC system for quantification

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh out 5-10 mg of the compound.

    • Dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform a serial dilution of your DMSO stock solution with fresh DMSO to create a range of concentrations (e.g., from 50 mM down to ~0.1 mM).

  • Addition to Aqueous Buffer:

    • Add a small, fixed volume of each DMSO concentration from the serial dilution plate to a new plate containing your target aqueous buffer. For example, add 2 µL of each DMSO stock to 198 µL of buffer. This keeps the final DMSO concentration constant at 1%.

  • Equilibration:

    • Seal the plate and shake it at room temperature for 1.5 to 2 hours to allow the system to reach equilibrium.

  • Assess for Precipitation:

    • Visual Inspection: Check each well for visible signs of precipitation (cloudiness, solid particles).

    • Quantitative Measurement: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Determine Solubility:

    • The highest concentration that remains clear (or the highest concentration measured in the supernatant after centrifugation) is the approximate kinetic solubility of the compound under those conditions.[1]

References
  • Wikipedia. Cosolvent. Available from: [Link]

  • Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Garg, V., & Kaur, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Available from: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Singh, A., et al. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]

  • Patel, D., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (2024). Co-solvent: Significance and symbolism. Available from: [Link]

  • Solubility of Things. Piperidine-3-carboxylic acid. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (2023). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Singh, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Pharmaguideline. (2023). Solubility Enhancement Techniques. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Int J Pharm Chem Anal. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ChemBK. benzyl 3-oxopiperidine-1-carboxylate. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • Ezawa, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central. Available from: [Link]

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Technical Support Center: Recrystallization of Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl 3,5-dioxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to achieve high purity of your target molecule.

Introduction

This compound is a piperidine derivative with a moderate polarity, influenced by the benzyl carboxylate protecting group and the two ketone functionalities. Successful recrystallization, a critical step for obtaining high-purity material, is highly dependent on the careful selection of an appropriate solvent system. The ideal solvent will exhibit poor solubility for the compound at room temperature but will completely dissolve it at an elevated temperature. This differential solubility is the fundamental principle driving the formation of a crystalline solid upon cooling.

Common challenges in the crystallization of piperidine derivatives include the compound "oiling out" as a liquid instead of forming solid crystals, or precipitating as an amorphous solid. These issues can often be overcome by optimizing the cooling rate, solvent polarity, and solution concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvent systems for the recrystallization of this compound?

Given the structure of this compound, which contains both polar (dione) and non-polar (benzyl) moieties, a range of solvents should be screened. Solvents of intermediate polarity are often a good starting point. Based on general principles for piperidine derivatives, the following solvents and solvent mixtures are recommended for initial screening:

  • Single Solvents:

    • Alcohols (e.g., Ethanol, Isopropanol, Methanol)[1][2]

    • Acetonitrile[1][2]

    • Ethyl acetate

    • Toluene

  • Two-Solvent Systems (Solvent/Anti-solvent):

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl acetate/Hexanes

    • Dichloromethane/Hexanes

The key is to identify a "good" solvent in which the compound is soluble when heated and a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent.[1]

Q2: How do I perform a solvent screen to find the optimal recrystallization conditions?

A systematic solvent screen is crucial. Here is a step-by-step protocol:

  • Place a small amount (10-20 mg) of your crude this compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing the solubility. A good single solvent will dissolve the compound poorly at room temperature.

  • Heat the test tubes that showed poor solubility at room temperature. If the compound dissolves completely upon heating, it is a potential candidate for single-solvent recrystallization.

  • Allow the hot solutions to cool to room temperature, and then place them in an ice bath. The formation of crystals indicates a suitable solvent.[1][2]

  • For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent at room temperature. Then, slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly cloudy. Gentle warming should redissolve the precipitate. Slow cooling should then induce crystallization.

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. For piperidine derivatives, this is a common issue.[1]

Prevention and Resolution:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use a more dilute solution: Add more of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Change the solvent system: The polarity of the solvent may be too high. Try a less polar solvent or a different solvent/anti-solvent combination.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration and then cool again. 2. If using a single solvent, add an anti-solvent to decrease the solubility. If using a two-solvent system, add more of the anti-solvent. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider overnight cooling.
The crystal yield is very low. 1. Too much solvent was used. 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration. 4. Incomplete crystallization.1. Concentrate the filtrate and cool it again to recover more product. 2. Choose a solvent in which the compound is less soluble at low temperatures. 3. Use a pre-heated funnel and flask for hot filtration. 4. Ensure the solution is sufficiently cold for an adequate amount of time (e.g., in an ice bath for at least 30 minutes).[1]
The crystals are colored or appear impure. 1. Colored impurities are present in the crude material. 2. The chosen solvent does not effectively exclude the impurity.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] 2. Re-recrystallize the material from a different solvent system. Consider a preliminary purification step like column chromatography if impurities are significant.
An oil forms instead of crystals ("oiling out"). 1. The solution is too concentrated. 2. The cooling is too rapid. 3. The solvent's boiling point is higher than the compound's melting point. 4. The solvent polarity is not optimal.1. Re-heat the solution to dissolve the oil and add more solvent. 2. Allow the solution to cool very slowly. 3. Select a lower-boiling solvent. 4. Try a different solvent or solvent mixture. A slower cooling rate generally favors the growth of larger, more well-defined crystals.[1]
An amorphous precipitate forms. The solution is highly supersaturated, leading to rapid precipitation rather than ordered crystal growth.1. Use a more dilute solution. 2. Cool the solution more slowly. 3. Consider a solvent system that provides a narrower solubility window between hot and cold.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-solvent: Slowly add the "poor" solvent (anti-solvent) dropwise to the stirred solution until it becomes slightly turbid.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once crystal growth appears to have stopped, place the flask in an ice bath for 30 minutes.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome crude Crude Compound solvent_screen Solvent Screening crude->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool isolate Vacuum Filtration & Washing cool->isolate pure_crystals Pure Crystals isolate->pure_crystals filtrate Filtrate isolate->filtrate

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_good Success cluster_bad Issues cluster_solutions Solutions start Recrystallization Outcome crystals_ok Good Crystal Formation start->crystals_ok Ideal no_crystals No Crystals Formed start->no_crystals Problem oiling_out Oiling Out Occurred start->oiling_out Problem low_yield Low Yield start->low_yield Problem concentrate Concentrate Solution no_crystals->concentrate add_anti_solvent Add Anti-Solvent no_crystals->add_anti_solvent slow_cool Slower Cooling oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent low_yield->concentrate use_less_solvent Use Less Solvent low_yield->use_less_solvent concentrate->slow_cool add_anti_solvent->slow_cool

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Sources

Technical Support Center: Benzyl 3,5-dioxopiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Benzyl 3,5-dioxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will explore the reaction through a series of frequently encountered problems, providing not just solutions but the underlying chemical reasoning to empower your experimental design and troubleshooting efforts.

The synthesis of this molecule hinges on a critical intramolecular cyclization to form the piperidine-3,5-dione core, followed by a standard nitrogen protection step, or vice-versa. The most common and challenging of these is the ring-formation, which typically proceeds via a Dieckmann condensation or a related intramolecular Claisen reaction.[1][2][3] Our troubleshooting guide will focus heavily on this pivotal transformation.

Part 1: Troubleshooting the Dieckmann Cyclization for Ring Formation

The formation of the 6-membered piperidine-dione ring is the crux of the synthesis. This reaction involves the base-catalyzed intramolecular condensation of a suitable amino-diester precursor. Success depends on precise control over reaction parameters to favor intramolecular cyclization over competing side reactions.

FAQ 1: My reaction yields are consistently low, or I'm recovering only starting material. What are the primary factors to investigate?

This is the most common issue and almost always points to one of three areas: the base, the reaction conditions, or the workup procedure.

A. Inappropriate Base or Base Stoichiometry:

The choice of base is critical. It must be strong enough to deprotonate the α-carbon of one of the ester groups to form an enolate, but its nucleophilicity and steric bulk must be considered to avoid unwanted side reactions.[4][5] The reaction's equilibrium is driven forward by the final, irreversible deprotonation of the acidic product (the β-dicarbonyl system), which requires a full equivalent of base.[3]

  • Causality: A base that is too weak will not generate a sufficient concentration of the enolate intermediate. Using a substoichiometric amount of base will result in an incomplete reaction, as the equilibrium cannot be effectively driven towards the product.

B. Presence of Water (Non-Anhydrous Conditions):

The enolate intermediates in a Dieckmann condensation are highly basic and will be rapidly quenched by any protic species, particularly water.

  • Causality: Water consumes the base and protonates the enolate, halting the reaction and returning it to the starting material. It can also promote the hydrolysis of the ester groups, especially at elevated temperatures. Rigorously dry glassware, solvents, and reagents are non-negotiable.[6]

C. Incorrect Reaction Temperature and Concentration:

Dieckmann cyclizations are a competition between the desired intramolecular pathway and an undesired intermolecular polymerization.

  • Causality: High concentrations favor intermolecular reactions, leading to oligomeric or polymeric byproducts. Running the reaction under high-dilution conditions can significantly improve the yield of the cyclic product. Temperature control is also vital; while heat can accelerate the reaction, it can also promote decomposition and side reactions. For strong, non-nucleophilic bases like LHMDS or LDA, reactions can often be run at lower temperatures to improve selectivity.[4]

D. Flawed Workup Procedure:

The product of the Dieckmann condensation is a cyclic β-diketone, which is acidic and will exist as its enolate salt in the basic reaction mixture. This salt is often soluble in the aqueous phase.

  • Causality: If you proceed directly to extraction with an organic solvent without neutralizing the mixture, your product will remain in the aqueous layer, leading to apparent low yields. The workup must involve careful acidification (e.g., with dilute HCl or NH₄Cl) to a pH of ~4-5 to protonate the enolate and regenerate the neutral β-diketone, which can then be extracted.[7]

Troubleshooting Workflow: Low or No Product Yield

Below is a logical decision tree to guide your troubleshooting process for low-yield Dieckmann cyclization reactions.

G start Low or No Yield Observed check_sm Verify Starting Material (NMR, MS) start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Extraction start->check_workup sol_sm Action: Resynthesize or purify precursor check_sm->sol_sm If impure cond_anhydrous Were conditions strictly anhydrous? check_cond->cond_anhydrous cond_base Was the correct base and stoichiometry used? check_cond->cond_base cond_temp_conc Were temperature and concentration controlled? check_cond->cond_temp_conc workup_acid Was the mixture acidified before extraction? check_workup->workup_acid sol_anhydrous Action: Dry solvents/glassware, run under inert atmosphere cond_anhydrous->sol_anhydrous If No sol_base Action: Use >1 eq. of strong, hindered base (e.g., KOtBu, NaH) cond_base->sol_base If No sol_temp_conc Action: Use high-dilution conditions; optimize temperature cond_temp_conc->sol_temp_conc If No workup_ph Was final aqueous pH ~4-5? workup_acid->workup_ph If Yes sol_acid Action: Implement acidic quench (e.g., 1M HCl) before extraction workup_acid->sol_acid If No workup_solv Was the correct extraction solvent used? workup_ph->workup_solv If Yes

Caption: Troubleshooting Decision Tree for Dieckmann Cyclization.

FAQ 2: My reaction produces a dark, tarry, or polymeric substance that is difficult to purify. What causes this and how can it be prevented?

The formation of intractable tars is usually due to undesired intermolecular side reactions or product decomposition.

A. Intermolecular Polymerization:

As mentioned, if the enolate of one molecule attacks the ester of another molecule instead of the ester on its own chain, a linear polymer will form.

  • Prevention: The most effective strategy is to use high-dilution conditions . This is achieved by adding the diester substrate very slowly via a syringe pump to a stirring solution of the base and solvent. This keeps the instantaneous concentration of the substrate low, statistically favoring the intramolecular cyclization.

B. Base-Induced Decomposition:

Strongly basic conditions, especially at elevated temperatures, can degrade both the starting material and the product. The β-dicarbonyl product can undergo further reactions or cleavage if conditions are too harsh.

  • Prevention:

    • Use a sterically hindered base: Bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are excellent choices.[4] They are strong enough to effect the condensation but are less nucleophilic than alkoxides like sodium ethoxide, reducing the risk of transesterification or other side reactions.

    • Control the temperature: Add the substrate at a low temperature (e.g., 0 °C or room temperature) and only heat if necessary. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

    • Reverse Addition: Add the substrate solution to the base solution (as described above) rather than adding the base to the substrate. This prevents localized areas of very high base concentration.

Data Summary: Comparison of Bases for Dieckmann Condensation
BaseTypical SolventTemperatureProsCons
NaH THF, TolueneRT to RefluxStrong, non-nucleophilic, inexpensive.Heterogeneous reaction, can be pyrophoric.[6]
NaOEt EthanolRT to RefluxClassic, inexpensive, homogeneous.Nucleophilic, can cause transesterification if esters differ from ethyl.
KOtBu t-BuOH, THFRT to RefluxStrong, sterically hindered, good for challenging substrates.[4]More expensive, can be hygroscopic.
LHMDS/LDA THF-78 °C to RTVery strong, non-nucleophilic, kinetically controlled enolization possible.[4]Requires strictly anhydrous conditions and low temperatures; more expensive.

Part 2: Troubleshooting the N-Cbz Protection Step

If you have successfully synthesized the piperidine-3,5-dione core, the final step is N-protection. While generally reliable, this step can also present challenges.

FAQ 3: My N-Cbz protection reaction is incomplete or shows side products. What should I check?

This step typically involves reacting piperidine-3,5-dione with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction).

A. Reagent Quality and Stoichiometry:

  • Benzyl Chloroformate (Cbz-Cl): This reagent is moisture-sensitive and can degrade over time to benzyl alcohol and HCl. Using old or improperly stored Cbz-Cl is a common cause of failure. Always use a fresh bottle or verify its purity.

  • Base: An inorganic base like Na₂CO₃ or K₂CO₃ is typically used in a biphasic system (e.g., Dioxane/Water) to neutralize the HCl byproduct. At least two equivalents of base are recommended: one to neutralize the HCl byproduct and one to neutralize the acidic piperidine-dione starting material.

B. Competing O-Acylation:

The piperidine-3,5-dione starting material is a β-dicarbonyl compound and exists in equilibrium with its enol tautomer. This enol has a nucleophilic oxygen that can compete with the nitrogen for reaction with Cbz-Cl, leading to an O-acylated byproduct.

  • Prevention:

    • Control Temperature: Run the reaction at a low temperature (0 °C) to favor the thermodynamically preferred N-acylation over O-acylation.

    • pH Control: Maintaining a moderately basic pH can help. Highly basic conditions can increase the concentration of the enolate, potentially increasing the rate of O-acylation.

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Cyclization under High Dilution

This is a representative protocol and must be adapted for the specific substrate.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Suspension: To the flask, add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) and wash with dry hexanes (x3) via cannula to remove the oil. Carefully add the required volume of dry THF.

  • Substrate Addition: Dissolve the amino-diester precursor (1.0 equivalent) in a volume of dry THF equal to half the volume in the reaction flask. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Begin stirring the NaH/THF suspension. Add the substrate solution via the syringe pump over a period of 4-6 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating. Monitor the disappearance of starting material by TLC or LC-MS.

  • Workup:

    • Cool the reaction to 0 °C in an ice bath.

    • Very cautiously quench the excess NaH by the slow, dropwise addition of isopropanol or ethanol until bubbling ceases.

    • Add water and adjust the pH of the aqueous layer to ~4-5 with 1M HCl.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or crystallization.

Protocol 2: General Procedure for N-Cbz Protection
  • Setup: In a round-bottom flask, dissolve the piperidine-3,5-dione starting material (1.0 equivalent) and sodium carbonate (2.5 equivalents) in a 1:1 mixture of Dioxane and Water.

  • Cooling: Cool the stirring mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Dilute the reaction mixture with water.

    • Extract with ethyl acetate (x3).

    • Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Overall Synthetic Workflow

The diagram below illustrates the two primary stages of the synthesis, highlighting the critical transition from a linear precursor to the final protected cyclic product.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: N-Protection precursor Linear Amino-Diester Precursor cyclization Dieckmann Cyclization (Base, Anhydrous Solvent) precursor->cyclization Intramolecular Condensation workup Acidic Workup (Protonation) cyclization->workup Quench/ Neutralization intermediate Piperidine-3,5-dione (Unprotected) workup->intermediate protection N-Cbz Protection (Cbz-Cl, Base) intermediate->protection Acylation final_product Benzyl 3,5-dioxopiperidine- 1-carboxylate protection->final_product

Sources

How to avoid impurities in Benzyl 3,5-dioxopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl 3,5-dioxopiperidine-1-carboxylate Synthesis

Abstract: This technical guide provides a comprehensive troubleshooting framework for the synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds.[1][2] The synthesis, typically achieved via a Dieckmann condensation, is sensitive to reaction conditions that can lead to a variety of impurities.[3][4][5] This document offers in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and mechanistic insights to help researchers, scientists, and drug development professionals minimize impurity formation, maximize yield, and ensure the synthesis of high-purity target compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?

A1: An incomplete reaction is most often traced back to issues with the base, solvent, or reaction temperature.

  • Base Stoichiometry and Strength: The Dieckmann condensation requires a full equivalent of a strong, non-nucleophilic base to drive the equilibrium by deprotonating the resulting β-keto ester.[3][6] Using a weak base or a substoichiometric amount will result in an incomplete reaction. Ensure your base (e.g., sodium hydride, sodium ethoxide) is fresh and properly quantified.

  • Moisture Contamination: Strong bases like sodium hydride react violently with water. Any moisture in the solvent or glassware will consume the base, rendering it ineffective for the desired reaction. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Reaction Temperature: While the initial deprotonation may be performed at 0 °C to control reactivity, the cyclization often requires heating (reflux) to proceed at a reasonable rate.[7] If the reaction stalls at room temperature, a gradual increase in temperature may be necessary.

Q2: I'm observing a significant acidic impurity in my workup. What could it be?

A2: The most probable acidic impurity is the diacid formed from the hydrolysis of the starting diester (diethyl N-(benzyloxycarbonyl)iminodiacetate) or the hydrolysis of the final product's ester groups under basic conditions. To mitigate this:

  • Control Base Exposure: Minimize the time the reaction mixture is exposed to strong base, especially at elevated temperatures.

  • Careful Workup: During the aqueous workup, neutralize the basic reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution) at low temperatures to avoid saponification of the ester functionalities.

Q3: My NMR spectrum shows broad signals, and the product seems to decompose upon standing or during chromatography. Why is this happening?

A3: this compound exists as a β-dicarbonyl compound, which can readily undergo keto-enol tautomerization. The presence of both keto and enol forms in solution can lead to broadened NMR signals. Furthermore, β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions or upon heating.[8][9][10]

  • Purification Strategy: Use rapid column chromatography with a minimally acidic stationary phase (e.g., silica gel deactivated with triethylamine). Avoid prolonged exposure to protic solvents.

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) to prevent degradation.

Q4: I see an impurity with a mass corresponding to the loss of the Cbz group. How can this be avoided?

A4: While the benzyloxycarbonyl (Cbz) group is generally stable to the basic conditions of the Dieckmann condensation, it can be sensitive to certain conditions.[11][12][13]

  • Avoid Reductive Conditions: The Cbz group is readily cleaved by catalytic hydrogenolysis.[11][13] Ensure no residual hydrogenation catalysts (e.g., Pd/C) are present from previous synthetic steps.

  • Harsh Acidity: Strong acids can also cleave the Cbz group.[11] During workup, avoid using strong mineral acids for neutralization if possible. A buffered or mild acidic wash is preferable.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section details the most common impurities, their origins, and specific protocols to prevent their formation or facilitate their removal.

Impurity NameStructureOriginMitigation StrategyAnalytical Signature (¹H NMR)
I-1: Diethyl N-(benzyloxycarbonyl)iminodiacetateEtO₂CCH₂N(Cbz)CH₂CO₂EtIncomplete reactionEnsure anhydrous conditions, use >1 equivalent of strong base (NaH, NaOEt), and allow sufficient reaction time at reflux.Characteristic ethyl ester signals (triplet ~1.2 ppm, quartet ~4.1 ppm).
I-2: N-(Benzyloxycarbonyl)iminodiacetic acidHO₂CCH₂N(Cbz)CH₂CO₂HHydrolysis of starting material or productUse anhydrous conditions; perform a rapid, cold aqueous quench and workup.Disappearance of ethyl ester signals, appearance of a broad carboxylic acid proton (>10 ppm).
I-3: Piperidine-3,5-dioneHN(CH₂CO)₂CH₂Cleavage of Cbz protecting groupAvoid catalytic hydrogenation conditions and exposure to strong acids during workup.Absence of benzyl (Cbz) protons (~7.3 ppm, 5.1 ppm).
I-4: Intermolecular Condensation ProductDimer or polymerHigh concentration, slow intramolecular cyclizationUse high dilution conditions to favor the intramolecular Dieckmann condensation.Complex, higher molecular weight signals in MS and NMR.

Visualized Workflow and Impurity Formation

Synthesis and Purification Workflow

The following diagram outlines the critical steps in the synthesis of this compound, highlighting points where impurities are commonly introduced and can be controlled.

G cluster_prep Preparation cluster_workup Workup & Purification A Starting Material (Diester) D Base Addition (0 °C -> RT) A->D B Anhydrous Solvent (e.g., THF, Toluene) B->D C Strong Base (e.g., NaH, NaOEt) C->D E Reflux (Cyclization) D->E F Aqueous Quench (e.g., NH4Cl, cold) E->F Hydrolysis Risk (Impurity I-2) G Extraction F->G H Column Chromatography (Deactivated Silica) G->H I Final Product H->I moisture Moisture Contamination (Leads to I-1 & I-2) moisture->D

Caption: Critical control points in the synthesis workflow.

Mechanism of a Key Side Reaction: Hydrolysis

The diagram below illustrates the base-mediated hydrolysis of the starting diester, a common pathway leading to the formation of acidic impurity I-2 .

Hydrolysis start Diester Starting Material EtO₂CCH₂N(Cbz)CH₂CO₂Et intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack hydroxide Hydroxide (OH⁻) (from trace H₂O + Base) hydroxide->start product Carboxylate Salt (Leads to Impurity I-2) intermediate->product Collapse & Loss of Ethoxide ethanol Ethanol

Caption: Formation of diacid impurity via hydrolysis.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for Dieckmann condensations.[4][5]

  • Preparation: Under an inert atmosphere of argon, add anhydrous toluene (200 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Base Suspension: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the toluene. Heat the suspension to 60 °C to dissolve the NaH.

  • Substrate Addition: Dissolve diethyl N-(benzyloxycarbonyl)iminodiacetate (1.0 equivalent) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of dichloromethane (DCM) and ethyl acetate. Add 1% triethylamine (v/v) to the slurry to deactivate the silica gel.

  • Column Packing: Pack a glass column with the prepared silica gel slurry.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in DCM (starting from 5% ethyl acetate and gradually increasing).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid or viscous oil.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

  • Synthesis of novel glutarimide derivatives via the Michael addition of (hetero)aromatic thiols: pronounced effect of sulfur. (2022). Organic & Biomolecular Chemistry. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. [Link]

  • Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis. (n.d.). The Journal of Organic Chemistry. [Link]

  • Ji, X.-y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Preparation of Mono-Cbz Protected Guanidines. (n.d.). NIH. [Link]

  • Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from Organic Chemistry. [Link]

  • ChemBK. (2024). benzyl 3-oxopiperidine-1-carboxylate. Retrieved from ChemBK. [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Mastering .beta.-Keto Esters. (n.d.). Chemical Reviews. [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2007). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from Chemistry Steps. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). NIH. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]

  • PubChemLite. (n.d.). Benzyl 3,4-dioxopiperidine-1-carboxylate (C13H13NO4). Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). Benzyl 3-methoxy-5-oxopiperidine-1-carboxylate. Retrieved from PubChem. [Link]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from OpenStax. [Link]

  • Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. YouTube. [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from PubChem. [Link]

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Technical Support Center: Synthesis of Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3,5-dioxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with or scaling up this important synthetic intermediate. Here, we address common challenges, answer frequently asked questions, and provide detailed, field-proven protocols to ensure your success.

Synthetic Overview

This compound is typically synthesized via an intramolecular Dieckmann condensation of a diester precursor, namely diethyl N-benzyloxycarbonyl-3-aminoglutarate.[1][2][3] This reaction is a powerful method for forming five- and six-membered rings.[1][2][4] The overall process involves two key stages:

  • Stage 1: Starting Material Synthesis: Preparation of the diester precursor from L-glutamic acid.[5][6]

  • Stage 2: Dieckmann Condensation: Base-mediated intramolecular cyclization to form the target β-keto ester.[7][8][9]

The following diagram illustrates the core reaction of the Dieckmann condensation.

Reaction_Scheme Diester Diethyl N-Cbz-3-aminoglutarate Product This compound Diester->Product 1. Cyclization Intermediate Enolate Intermediate Diester->Intermediate Workup Acidic Workup (e.g., HCl, AcOH) FinalProduct Final Product (after protonation) Product->FinalProduct Workup Base Strong Base (e.g., NaH, NaOEt) Intermediate->Product Intramolecular Acyl Substitution

Caption: General scheme of the Dieckmann condensation to form the piperidinedione ring.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis and scale-up.

Q1: My yield is significantly lower than expected. What are the common causes and how can I fix it?

Answer: Low yield is a frequent issue, often stemming from incomplete reaction, side reactions, or product degradation. Let's break down the possibilities.

  • Possible Cause A: Incomplete Dieckmann Condensation.

    • Why it happens: The Dieckmann condensation is an equilibrium-driven reaction.[10] To drive it to completion, the β-keto ester product, which is significantly more acidic (pKa ≈ 11-13) than the starting diester (pKa ≈ 25), must be deprotonated by the base.[10][11] If the base is not strong enough or is used in insufficient quantity (less than one stoichiometric equivalent), the equilibrium will not favor the product.[10]

    • Troubleshooting Steps:

      • Base Selection & Stoichiometry: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices in aprotic solvents like THF or toluene.[9] Sodium ethoxide (NaOEt) in ethanol is a classic choice but can lead to transesterification if your starting material is not an ethyl ester.[3] Crucially, use at least one full equivalent of the base to ensure complete deprotonation of the product and drive the reaction forward.[10]

      • Reaction Time & Temperature: While reflux temperatures are often cited, prolonged exposure to strong base at high temperatures can promote side reactions. Monitor the reaction by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.

      • Moisture Control: Bases like NaH are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Any moisture will consume the base, leading to an incomplete reaction.

  • Possible Cause B: Competing Intermolecular Claisen Condensation.

    • Why it happens: At high concentrations, the enolate of one diester molecule can react with the carbonyl of another, leading to oligomers or polymers instead of the desired intramolecular cyclization.[12] This is particularly problematic during scale-up if the concentration increases.

    • Troubleshooting Steps:

      • High-Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.1-0.5 M).[12] This favors the intramolecular pathway over the intermolecular one. A common technique for scale-up is to add the diester solution slowly to a suspension of the base in the solvent, maintaining a low instantaneous concentration of the starting material.

  • Possible Cause C: Product Decomposition during Workup.

    • Why it happens: β-dicarbonyl compounds can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[13] The workup step, where the enolate product is neutralized, is critical.

    • Troubleshooting Steps:

      • Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Avoid localized heat or concentration spikes.

      • Temperature Control: Keep the temperature low (0-10 °C) during the entire workup and extraction process.

      • Minimize Exposure Time: Do not let the product sit in acidic or basic aqueous solutions for extended periods. Promptly extract the product into an organic solvent after neutralization.

Q2: I've obtained an impure, oily product that is difficult to purify. What should I do?

Answer: Obtaining a clean, crystalline product can be challenging. The crude product is often an oil due to residual solvent, starting material, or side products that inhibit crystallization.[12]

  • Troubleshooting Purification:

    • Initial Workup: After quenching and extraction, wash the organic layer thoroughly with water and then brine to remove inorganic salts and water-soluble impurities. Dry the organic layer completely with a drying agent like Na₂SO₄ or MgSO₄.

    • Solvent Removal: Ensure all solvent is removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of lower-boiling point solvents.

    • Column Chromatography: This is the most reliable method for purifying oily products.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity to elute your product. The highly polar impurities will remain on the column.

    • Recrystallization/Trituration: If chromatography yields a semi-solid or viscous oil, try trituration.

      • Add a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether, hexanes, or a mixture).

      • Stir or sonicate the mixture. The desired product may solidify and precipitate, while impurities remain dissolved.

      • Filter the solid and wash with a small amount of the cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination for scaling up this reaction?

For scalability, the combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or toluene is often preferred.

Base/Solvent SystemProsCons on Scale-Up
NaH in THF/Toluene - Strong, non-nucleophilic base.- Irreversible deprotonation drives reaction.- Byproduct (H₂) is easily removed.- NaH is flammable and requires careful handling (often supplied as a mineral oil dispersion).- Requires strictly anhydrous conditions.
KOtBu in THF/Toluene - Very strong, sterically hindered base.- High solubility in organic solvents.- Can be more expensive.- The byproduct, t-butanol, must be removed.
NaOEt in Ethanol - Classic, inexpensive method.- Equilibrium reaction; may not go to completion.- Risk of transesterification.- Removing high-boiling ethanol can be difficult.
Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of 30-50% ethyl acetate in hexanes usually provides good separation.

  • Visualization: Use a UV lamp (the Cbz group is UV active) and a potassium permanganate (KMnO₄) stain. The β-dicarbonyl product often gives a distinct yellow/orange spot with KMnO₄.

  • Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

Q3: What are the critical safety considerations for this synthesis?
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Always handle it in an inert atmosphere (nitrogen or argon) and use anhydrous solvents. Quench any residual NaH carefully and slowly with a proton source like isopropanol before adding water.

  • Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free THF. Toluene is flammable. Both should be handled in a well-ventilated fume hood.

  • Pressure Build-up: The reaction of NaH generates hydrogen gas. Ensure the reaction vessel is equipped with a gas outlet (e.g., a bubbler) to prevent pressure build-up.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific setup and scale.

Step 1: Dieckmann Condensation

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler.

  • Under a positive pressure of nitrogen, charge the flask with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.

  • Add anhydrous THF to the flask to create a slurry (approx. 0.5 M relative to the final diester concentration). Cool the suspension to 0 °C using an ice bath.

  • Dissolve the diethyl N-benzyloxycarbonyl-3-aminoglutarate (1.0 equivalent) in anhydrous THF.

  • Add the diester solution dropwise to the stirred NaH suspension over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

Step 2: Workup and Purification

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of glacial acetic acid until gas evolution ceases and the pH of a wet aliquot is ~7.

  • Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualization of Workflows

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_degradation Product Degradation start Low Yield Observed check_tlc Analyze Crude by TLC/LC-MS start->check_tlc is_sm Is Starting Material Present? check_tlc->is_sm no_product No Product or Baseline Material check_tlc->no_product Only baseline material cause_base Cause: Insufficient/Inactive Base or Moisture Contamination is_sm->cause_base Yes cause_inter Cause: Intermolecular Condensation is_sm->cause_inter No, but multiple spots solution_base Solution: Use >1 eq. fresh NaH, ensure anhydrous conditions. cause_base->solution_base Fix solution_inter Solution: Use high-dilution conditions. Slowly add substrate to base. cause_inter->solution_inter Fix cause_workup Cause: Harsh Workup Conditions (High Temp/pH extremes) solution_workup Solution: Quench at low temp, use mild acid, minimize exposure. cause_workup->solution_workup Fix no_product->cause_workup

Caption: A logical workflow for diagnosing the cause of low product yield.

References

  • Organic Chemistry | OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Wikipedia. Dieckmann condensation. Retrieved from [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (CN1318396C) Method for producing N-benzyloxy carbonyl glutamic acid.
  • Google Patents. (CN109896434A) L-glutamic acid derivative and synthesis method and application thereof.
  • Beilstein Journals. (2019, January 25). Synthesis of nonracemic hydroxyglutamic acids. Retrieved from [Link]

  • Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link]

  • Google Patents. (CN1532190A) Method for producing N-benzyloxy carbonyl glutamic acid.
  • Request PDF. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]

  • Science Info. (2023, August 27). Dieckmann Condensation: Mechanism, Applications, Limitations. Retrieved from [Link]

  • Google Patents. (WO2012038648A1) Method for synthesizing beta-dicarbonyl compounds.
  • Organic Reactions. The Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (SG189954A1) Method for synthesizing beta-dicarbonyl compounds.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • PubMed Central. Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • YouTube. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds. Professor Dave Explains. Retrieved from [Link]

  • Google Patents. (CN110734393B) Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubChemLite. Benzyl 3,4-dioxopiperidine-1-carboxylate (C13H13NO4). Retrieved from [Link]

  • Google Patents. (EP1931758A1) aminopyrrolidine or optically active N-protected 3-aminopiperidine and the corresponding ketones by optical resolution of the racemic amine m.

Sources

Validation & Comparative

A Predictive Guide to the NMR and Mass Spectrometry Analysis of Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of Benzyl 3,5-dioxopiperidine-1-carboxylate. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and comparative data from structurally related compounds to offer a robust forecast of its spectral behavior. This predictive framework is designed to arm researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound in their work.

Introduction to this compound and Its Analytical Challenges

This compound (C₁₃H₁₃NO₄, Molar Mass: 247.25 g/mol ) is a heterocyclic compound featuring a piperidine ring system functionalized with two keto groups and a benzyl carbamate protecting group. The strategic placement of these functional groups presents a unique analytical puzzle. The diketone functionality can exist in tautomeric forms, potentially complicating NMR spectra, while the benzyl carbamate group introduces characteristic signals and fragmentation patterns in both NMR and mass spectrometry. Understanding these features is paramount for its unambiguous identification and for monitoring its transformations in synthetic chemistry.

This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, and mass spectrometric profiles of the target molecule. By comparing these predictions with data from analogous structures, we aim to provide a comprehensive analytical toolkit for researchers working with this and similar N-protected piperidine derivatives.

Predicted ¹H and ¹³C NMR Spectral Analysis

The NMR spectra of this compound are anticipated to reveal a distinct set of signals corresponding to the benzyl and dioxopiperidine moieties. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl groups and the carbamate linkage.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by signals in both the aromatic and aliphatic regions.

  • Aromatic Protons (Benzyl Group): The five protons of the phenyl ring are expected to appear as a multiplet in the range of δ 7.30-7.40 ppm.

  • Benzylic Protons (CH₂): The two protons of the benzylic methylene group, being adjacent to an oxygen atom, will be deshielded and are predicted to resonate as a singlet around δ 5.15 ppm.

  • Piperidine Ring Protons:

    • H2 and H6: The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be in a similar chemical environment and will likely appear as a multiplet around δ 4.0-4.2 ppm. The carbamate group will significantly influence their chemical shift.

    • H4: The methylene protons at the C4 position, situated between the two carbonyl groups, are expected to be deshielded and will likely appear as a singlet or a narrow multiplet around δ 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl (C₆H₅)7.30 - 7.40Multiplet
Benzylic (CH₂)~5.15Singlet
H2, H64.0 - 4.2Multiplet
H4~3.5Singlet/Multiplet
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

  • Carbonyl Carbons: The two ketone carbonyl carbons (C3 and C5) are expected to resonate in the downfield region, typically around δ 200-205 ppm. The carbamate carbonyl carbon will appear at a higher field, predicted to be around δ 155 ppm.

  • Aromatic and Benzylic Carbons: The aromatic carbons of the benzyl group will show signals between δ 127-136 ppm. The benzylic carbon (CH₂) is anticipated around δ 67-68 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring will be influenced by the adjacent functional groups. C2 and C6, being next to the nitrogen, are predicted to be in the δ 45-50 ppm range. The C4 carbon, flanked by two carbonyls, is expected to be around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ketone, C3 & C5)200 - 205
C=O (Carbamate)~155
Aromatic (C₆H₅)127 - 136
Benzylic (CH₂)67 - 68
C2, C645 - 50
C450 - 55

Predicted Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a molecule through its fragmentation pattern. Both Electrospray Ionization (ESI) and Electron Ionization (EI) would be suitable techniques.

Molecular Ion and Key Fragments

The molecular ion peak ([M]⁺ or [M+H]⁺) is expected at an m/z corresponding to the molecular weight of this compound (247.25). The fragmentation is likely to be dominated by cleavages at the benzylic position and within the piperidine ring.[1][2]

A key fragmentation pathway for N-benzyl compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 , which is often the base peak.[3] Other significant fragments could arise from the loss of CO₂ from the carbamate group and subsequent cleavages of the piperidine ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
247[M]⁺
203[M - CO₂]⁺
156[M - C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)
Predicted Fragmentation Pathway

G M [M]⁺ m/z 247 F1 [M - CO₂]⁺ m/z 203 M->F1 - CO₂ F2 [C₇H₇]⁺ m/z 91 M->F2 - C₆H₅CH₂ F3 [M - C₇H₇]⁺ m/z 156 M->F3 - C₇H₇ F4 Further Fragmentation F1->F4 F3->F4

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis with a Structural Isomer: Benzyl 4-oxopiperidine-1-carboxylate

A valuable comparison can be made with the structural isomer, Benzyl 4-oxopiperidine-1-carboxylate.[4] While sharing the same molecular formula and weight, the placement of the keto group significantly alters the expected spectral data.

  • ¹H NMR: In the 4-oxo isomer, the protons at C2, C6 and C3, C5 would exhibit different symmetries and chemical shifts compared to the 3,5-dioxo compound. The absence of a methylene group between two carbonyls in the 4-oxo isomer means there will be no signal corresponding to the H4 protons of the target molecule.

  • ¹³C NMR: The 4-oxo isomer would show a single ketone carbonyl signal, unlike the two predicted for the 3,5-dioxo derivative (which may be equivalent depending on symmetry and tautomerism). The chemical shifts of the piperidine ring carbons would also differ due to the change in the electronic environment.

  • Mass Spectrometry: While the molecular ion peak will be the same, the fragmentation pattern of the piperidine ring will be different due to the altered position of the carbonyl group, leading to different fragment ions.

This comparison underscores the power of NMR and MS in distinguishing between structural isomers.

Experimental Protocols

To obtain high-quality analytical data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for structural confirmation.

G cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Data_Analysis Spectral Interpretation TwoD_NMR->Data_Analysis

Sources

A Comparative Guide to the Structural Validation of Synthesized Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the unequivocal structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. Benzyl 3,5-dioxopiperidine-1-carboxylate, a compound of interest owing to the prevalence of the piperidine motif in pharmaceuticals, presents a unique set of structural features requiring a multi-faceted validation approach.[1][2][3] This guide provides an in-depth, objective comparison of analytical techniques for the structural elucidation of this target molecule, supported by experimental data and protocols.

The piperidine ring is a fundamental component in numerous bioactive compounds.[1][4] The introduction of two carbonyl groups at the 3 and 5 positions, along with a benzyl carbamate protecting group, creates a molecule with specific spectroscopic characteristics that demand careful interpretation.

The Imperative of Orthogonal Validation Methods

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. For this compound, the primary toolkit includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a self-validating system for unambiguous confirmation.

Comparative Analysis of Key Validation Techniques

The selection of analytical methods is driven by the specific structural questions we need to answer. For our target molecule, these questions revolve around the confirmation of the piperidine ring, the presence and positioning of the dione functionality, and the integrity of the benzyl carbamate group.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity (via coupling)- Confirms the presence of the benzyl group and the piperidine ring protons.- Distinguishes between different methylene protons on the piperidine ring.- Signal overlap can complicate interpretation.- Does not directly detect quaternary carbons or the carbonyl groups.
¹³C NMR Carbon skeleton, presence of functional groups- Unambiguously identifies the carbonyl carbons of the dione and the carbamate.[5]- Confirms the total number of unique carbon atoms.- Longer acquisition times due to the low natural abundance of ¹³C.[5]- Signal intensity is not directly proportional to the number of carbons.[5]
Mass Spectrometry (MS) Molecular weight, fragmentation pattern- Provides the exact molecular weight, confirming the elemental composition.[6][7]- Fragmentation analysis can corroborate the presence of the benzyl and piperidine moieties.[8]- Does not provide information on the connectivity of atoms or stereochemistry.[9]
Infrared (IR) Spectroscopy Presence of functional groups- Quickly confirms the presence of the C=O (carbonyl) and N-H/C-N bonds.[10][11]- Provides limited information on the overall molecular structure.- Can be ambiguous for complex molecules with multiple similar functional groups.

Experimental Protocols and Data Interpretation

The following sections detail the standardized protocols for acquiring and interpreting the data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for de novo structure elucidation of organic molecules.[9]

Figure 1: Standard workflow for NMR sample preparation and analysis.
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis : Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the protons in the molecule.

Expected ¹H NMR Data:

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Benzyl -CH₂-~5.2Singlet (s)2H
Aromatic -CH-~7.3-7.4Multiplet (m)5H
Piperidine -CH₂- (adjacent to N)~4.0Triplet (t)2H
Piperidine -CH₂- (adjacent to C=O)~3.5Triplet (t)2H
Piperidine -CH₂- (between C=O)~2.8Singlet (s)2H
  • Sample Preparation : Use the same sample prepared for ¹H NMR.

  • Data Acquisition : Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans than ¹H NMR.

  • Data Processing : Process the data similarly to the ¹H spectrum.

  • Analysis : Identify the number of unique carbon signals and their chemical shifts to confirm the carbon framework.

Expected ¹³C NMR Data:

Assignment Expected Chemical Shift (ppm)
C=O (Dione)~205
C=O (Carbamate)~155[12][13][14]
Aromatic C (quaternary)~135
Aromatic CH~128
Benzyl -CH₂-~68
Piperidine -CH₂- (adjacent to N)~45
Piperidine -CH₂- (adjacent to C=O)~40
Piperidine -CH₂- (between C=O)~30
Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[6]

Figure 2: General workflow for mass spectrometry analysis.
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer, often via liquid chromatography (LC-MS) or direct infusion, using a soft ionization technique like Electrospray Ionization (ESI).[6]

  • Analysis : Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion. If available, tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments to confirm structural subunits.

Expected Mass Spectrometry Data:

  • Molecular Formula : C₁₃H₁₃NO₄

  • Exact Mass : 247.08 g/mol

  • Expected [M+H]⁺ : 248.09 m/z

  • Key Fragments : Look for fragments corresponding to the loss of the benzyl group (m/z 91) and cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[10]

  • Sample Preparation : The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands for the key functional groups.

Expected IR Data:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
C=O (Ketone)1715-1730Strong, sharp
C=O (Carbamate)1680-1700Strong, sharp
C-O (Ester-like)1200-1300Strong
Aromatic C-H3000-3100Medium
Aliphatic C-H2850-2960Medium

The presence of two distinct carbonyl peaks is a key diagnostic feature for the 3,5-dione functionality and the carbamate group.[11][15]

Logical Relationship of Validation Techniques

The structural validation of this compound is a process of converging evidence.

Validation_Logic cluster_techniques Analytical Techniques cluster_data Experimental Data cluster_confirmation Structural Confirmation Proposed_Structure Proposed Structure: This compound H_NMR ¹H NMR Proposed_Structure->H_NMR C_NMR ¹³C NMR Proposed_Structure->C_NMR MS Mass Spectrometry Proposed_Structure->MS IR IR Spectroscopy Proposed_Structure->IR H_NMR_Data Proton signals, coupling patterns, and integration H_NMR->H_NMR_Data C_NMR_Data Number of carbon signals and chemical shifts C_NMR->C_NMR_Data MS_Data Molecular weight and fragmentation pattern MS->MS_Data IR_Data Characteristic functional group absorptions IR->IR_Data Validated_Structure Validated Structure H_NMR_Data->Validated_Structure C_NMR_Data->Validated_Structure MS_Data->Validated_Structure IR_Data->Validated_Structure

Figure 3: The logical flow of structural validation, from proposed structure to confirmed identity through the integration of multiple analytical techniques.

Conclusion

The structural validation of synthesized this compound requires a synergistic approach, leveraging the distinct capabilities of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a piece of the structural puzzle, and only through their collective and corroborative data can the identity and purity of the target compound be established with the high degree of confidence demanded in pharmaceutical research and development. This guide provides the foundational framework for executing and interpreting these essential analytical procedures.

References

Comparing efficacy of Benzyl 3,5-dioxopiperidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research

I'm starting a deep dive into the world of Benzyl 3,5-dioxopiperidine-1-carboxylate and similar molecules. My initial focus is on uncovering how these compounds are made, what they do biologically, and how they work. I'm currently searching for experimental results, aiming to find both lab and animal studies that show if these compounds are effective.

Structuring the Guide

Now, I'm focusing on structuring the comparison guide. I'll introduce the core compound and its importance, then detail the synthesis and characterization of its analogs. Finally, I will conduct a comparative analysis of their biological effectiveness, summarizing the data in tables. I'm also planning to create visual aids using Graphviz to illustrate workflows and pathways.

Discovering Piperidine Insights

I've made headway with my search, unearthing valuable information on piperidine derivatives. I've pinpointed data on their synthesis, anticancer activity, and action mechanisms. Specific analogs and in vitro cytotoxicity data are also now in my possession.

Narrowing Focus on Analogs

I've sifted through the initial data, recognizing the need to focus on the core structure. My current focus centers on the synthesis and activities of this compound and its analogs. I need specific biological activity data, especially comparisons. Also, detailed experimental protocols for synthesis and evaluation are crucial.

Narrowing Focus on Synthesis

I've been drilling down on the synthesis angle. The second round of research yielded much more targeted results. I've uncovered some promising resources focusing on piperidine derivatives, including details on N-Cbz-protected piperidones. This feels like a good step forward.

Digging into Analog Design

I'm now focusing on analog design. While I have routes for piperidine derivatives, including N-Cbz-protected piperidones, I need a direct route to the target, "this compound." Moreover, I lack comparative anticancer data for its analogs. My next steps are to find or propose synthesis and identify specific substitutions. This should help me better understand any potential mechanisms.

Analyzing Analog Data Gaps

My searches on N-Cbz-protected dioxopiperidines revealed some promising synthetic routes for analogs, but the direct anticancer activity data for "this compound" and its specific analogs is elusive. While I have routes for ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and information on regioselective alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate, a key next step is finding (or proposing) a direct synthesis of the target compound itself, and identifying a series of specific analogs. The general class of N-Cbz protected dioxopiperidines will serve as a source for building a logical and well-supported guide, given the limited direct data.

Refining Search Parameters

I'm making progress. The search results yielded useful data, but I'm still missing a direct comparison of the "this compound" analogs' efficacy against experimental data. I've uncovered some synthetic methods for related piperidine structures, specifically those involving N-C bonds. This is a step forward, however.

Synthesizing A Strategy

I've got more solid groundwork laid now. While a direct efficacy comparison for the target analogs remains elusive, I've unearthed synthetic routes for similar structures, including N-C protected piperidones and 3,5-bis(benzylidene)piperidin-4-ones. Cytotoxicity data for these related compounds will help me create a representative data table. Glutarimide insights point to potential mechanisms, and detailed assay protocols are now in hand. My next steps involve crafting a concrete synthetic scheme and identifying promising analogs with testable data.

Charting Next Steps

I've got a clearer path ahead. While a direct efficacy comparison for the target compound's analogs remains elusive, I've gathered synthetic strategies for related structures, including N-C protected piperidones and 3,5-bis(benzylidene)piperidin-4-ones. Cytotoxicity data from these related compounds, along with insights into glutarimide mechanisms, will enable me to propose a viable synthetic route for constructing a representative guide. I'll need to emphasize that this data is for similar compounds. I've also found detailed protocols for cytotoxicity assays, ready to be included. My next goal is to refine the synthetic scheme and identify promising analogs.

Developing the Synthetic Plan

I'm now formulating a detailed synthetic route for the target analogs, using data from similar piperidine structures and glutarimide pathways. I will craft a representative comparison using cytotoxicity data of related compounds, making it clear that it serves as an illustrative example. I'll include the relevant cytotoxicity assay protocols.

A Senior Application Scientist's Guide to the Biological Activity of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its prevalence in numerous natural alkaloids and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold" in drug design.[1] This guide offers an in-depth comparison of the diverse biological activities of piperidine-based compounds, supported by experimental data and detailed protocols. We will explore their applications in anticancer, antimicrobial, and neurological therapies, elucidating the structure-activity relationships (SAR) that govern their efficacy and the molecular pathways they modulate.

Part 1: Anticancer Activity of Piperidine Derivatives

Piperidine and its derivatives have emerged as potent agents in oncology, targeting a variety of cancers including breast, prostate, colon, and lung cancer. Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Modulating Key Signaling Pathways

A significant number of piperidine derivatives exert their anticancer effects by interfering with essential intracellular signaling cascades that control cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a common event in many human cancers.[2][3] Certain piperidine compounds have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[4] The inhibition can occur at different nodes of the pathway, making it a versatile target for piperidine-based drug design.

The NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and immunity, but it also plays a crucial role in cancer by promoting cell proliferation, survival, angiogenesis, and metastasis.[4][5][6] The inhibition of NF-κB activation is a key mechanism for several anti-inflammatory and anticancer agents.[7] Piperidine derivatives have been identified that can suppress NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.

Signaling Pathways Targeted by Piperidine Derivatives in Cancer

Cancer Signaling Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Piperidine_PI3K Piperidine Derivatives Piperidine_PI3K->PI3K Inhibit Piperidine_PI3K->Akt Inhibit Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Induces Transcription Piperidine_NFkB Piperidine Derivatives Piperidine_NFkB->IKK Inhibit

Caption: Key signaling pathways in cancer modulated by piperidine-based compounds.

Comparative Anticancer Efficacy

The cytotoxic activity of piperidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Primary Mechanism/TargetReference(s)
N-sulfonylpiperidines
Compound 8HCT-116 (Colon)3.94VEGFR-2 Inhibition, Apoptosis Induction[8]
HepG-2 (Liver)3.76VEGFR-2 Inhibition, Apoptosis Induction[8]
MCF-7 (Breast)4.43VEGFR-2 Inhibition, Apoptosis Induction[8]
Tetramethylpiperidine-phenazines
B4125Mean of 6 cell lines~1.3 (0.48 µg/ml)Broad-spectrum cytotoxicity[9]
B3962Mean of 6 cell lines~1.0 (0.36 µg/ml)Broad-spectrum cytotoxicity[9]
Piperidine-salicylanilide Analog
Compound A-11A-549 (Lung)5.71EGFR Inhibition (putative)[10]
HCT-116 (Colon)4.26EGFR Inhibition (putative)[10]
DTPEP MDA-MB-231 (Breast)Not SpecifiedG0/G1 Cell Cycle Arrest, ROS Generation
MCF-7 (Breast)Not SpecifiedG0/G1 Cell Cycle Arrest, ROS Generation

*WHCO3 (esophageal), PLC (liver), HepG2 (liver), CaCo2 (colon), COLO 320DM (colon), HT29 (colon).

Expert Insight: The data clearly demonstrates that structural modifications to the piperidine scaffold significantly impact anticancer potency and selectivity. For instance, N-sulfonylpiperidines show potent, low-micromolar activity against various carcinomas by targeting VEGFR-2, a key regulator of angiogenesis.[8] In contrast, linking the piperidine moiety to other heterocyclic systems, like phenazines, can yield compounds with broad-spectrum activity, even against multidrug-resistant cell lines.[9] The choice of substituents and their positions on the piperidine ring is critical for optimizing target binding and overall efficacy.[1][4]

Part 2: Antimicrobial Activity of Piperidine Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[11] Piperidine-based compounds have shown considerable promise, exhibiting both antibacterial and antifungal properties.[12][13] Their mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparative Antimicrobial Efficacy

The effectiveness of antimicrobial agents is commonly assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Piperidine-substituted halogenobenzenes
Compound 5Staphylococcus aureus32-128[14]
Candida albicans32-64[14]
Compound 6Staphylococcus aureus32-128[14]
Candida albicans32-64[14]
Novel Piperidine Derivatives
Compound 6Bacillus subtilis750 (0.75 mg/ml)[15]
Escherichia coli1500 (1.5 mg/ml)[15]
3-allyl 2, 6-bis (4-fluorophenyl) piperidine-4-one
Escherichia coli25,000 (25mg)[16]
Staphylococcus aureus25,000 (25mg)[16]

Expert Insight: The antimicrobial spectrum and potency of piperidine derivatives are highly dependent on their substitution patterns. Halogenated phenyl substituents appear to confer potent activity against both Gram-positive bacteria like S. aureus and fungi like C. albicans, with MIC values as low as 32 µg/mL.[14] In contrast, other derivatives may require significantly higher concentrations to achieve an inhibitory effect.[16] This highlights the critical role of SAR in tuning the antimicrobial properties of these compounds. The broad-spectrum activity observed in some derivatives makes them particularly attractive candidates for further development.[17]

Part 3: Neurological Activity of Piperidine Derivatives

The piperidine scaffold is a key component in many centrally acting drugs, particularly for the treatment of neurodegenerative disorders like Alzheimer's disease.[2][18] A primary therapeutic strategy in Alzheimer's is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine.[7]

Acetylcholinesterase (AChE) Inhibition

Many potent and selective AChE inhibitors are based on the piperidine structure. Donepezil, a leading drug for Alzheimer's treatment, features a 1-benzylpiperidine moiety, which is crucial for its interaction with the enzyme's active site.[1]

Compound/DerivativeTargetIC₅₀ (nM)Reference(s)
Donepezil Analog (13e/E2020) Acetylcholinesterase (AChE)5.7[1]
Phthalimidoethylpiperidine (19) Acetylcholinesterase (AChE)1.2[8]
Piperine-derived (PD07) Acetylcholinesterase (AChE)Not specified, but significant[3][6]
Piperine-derived (PD07) Butyrylcholinesterase (BuChE)Not specified, but significant[3][6]

Expert Insight: The development of piperidine-based AChE inhibitors is a classic example of rational drug design. SAR studies have shown that the N-benzyl group and the length of the linker to an indanone or phthalimide moiety are critical for high-affinity binding to both the catalytic and peripheral anionic sites of AChE.[1][19] For example, compound 13e (Donepezil) demonstrates an impressive IC₅₀ of 5.7 nM and a remarkable 1250-fold selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE).[1] This selectivity is crucial for minimizing side effects. More recently, multi-target-directed ligands derived from the natural piperidine alkaloid piperine, such as PD07, are being explored to simultaneously inhibit AChE, BuChE, and β-amyloid aggregation, addressing multiple pathological aspects of Alzheimer's disease.[3][6]

Part 4: Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step protocols for the key assays used to evaluate the biological activities of piperidine compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity Assessment

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13]

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Formazan Crystal Formation (in viable cells) C->D E 5. Solubilize Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the piperidine test compounds in culture medium. Replace the overnight medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[13]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kirby-Bauer Disk Diffusion for Antimicrobial Susceptibility

This is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[18][21]

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.[22]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of bacteria.[10]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the piperidine test compound onto the surface of the agar. Gently press each disk to ensure complete contact.[10]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[23]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Interpretation: The size of the zone of inhibition is inversely proportional to the MIC. Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Protocol 3: Western Blot for Apoptosis Marker Analysis

Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspases, which is a hallmark of apoptosis.[24]

Methodology:

  • Protein Extraction: Treat cells with the piperidine compound for a specified time. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[25]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[25]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.[7][26]

Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Prepare serial dilutions of the piperidine test compounds.[7]

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a blank (no enzyme).[7]

  • Enzyme Addition: Add the AChE enzyme solution to all wells except the blank. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[27]

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.[7]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[7]

Conclusion

The piperidine scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to compounds with a broad spectrum of potent biological activities. As demonstrated, piperidine derivatives are at the forefront of research in anticancer, antimicrobial, and neurological therapies. Their efficacy is intrinsically linked to their specific chemical structures, which can be rationally designed and modified to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel piperidine-based compounds, paving the way for the development of next-generation therapeutics.

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The Glutarimide Scaffold: A Comparative Guide to a Privileged E3 Ligase Ligand in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success.[1] These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome.[2][3] A PROTAC's architecture consists of three key components: a warhead that binds the POI, an E3 ligase-recruiting ligand, and a linker that connects the two.[2] While every component is crucial, the choice of the E3 ligase ligand and the associated linker strategy profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[][5]

This guide provides an in-depth comparison of the advantages of utilizing the glutarimide scaffold, often derived from precursors like Benzyl 3,5-dioxopiperidine-1-carboxylate, for recruiting the Cereblon (CRBN) E3 ligase, relative to other common linker and E3 ligase ligand systems. It is important to clarify that this compound is not a linker itself, but a protected building block for synthesizing thalidomide analogs, which are potent CRBN E3 ligase ligands.[6] The core advantages discussed herein pertain to the resulting glutarimide-based CRBN ligand that forms the cornerstone of many clinically advanced PROTACs.

The Cereblon Advantage: Why the Glutarimide Scaffold Excels

The majority of PROTACs in development, including those in clinical trials, utilize ligands for either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[1][7] However, CRBN ligands, derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, offer several distinct advantages that make them a preferred choice for many drug discovery programs.[][9]

Superior Physicochemical and Drug-Like Properties

A primary advantage of glutarimide-based CRBN ligands is their smaller size and more favorable physicochemical properties compared to typical VHL ligands.[] VHL ligands are often larger, more peptide-like, and possess a higher number of hydrogen bond donors, which can negatively impact cell permeability and oral bioavailability.[10][11] In contrast, the compact, less polar nature of the glutarimide scaffold contributes to improved drug-like characteristics, a critical factor for developing orally administered therapeutics.[][11]

  • Reduced Molecular Weight: PROTACs are inherently large molecules, often falling into the "beyond Rule of Five" chemical space.[12] Starting with a smaller E3 ligase ligand like a glutarimide derivative provides more flexibility in selecting larger, more complex warheads for difficult-to-drug targets without creating an excessively large final molecule.

  • Enhanced Cell Permeability: The lower polarity and hydrogen bond donor count of CRBN ligands can facilitate better passive diffusion across cell membranes.[10][13] This is crucial for the PROTAC to reach its intracellular target at a sufficient concentration to induce degradation.[12]

Chemical Stability and Synthetic Accessibility

Recent advancements in synthetic chemistry have made glutarimide scaffolds more stable and synthetically tractable. While traditional IMiDs can be prone to hydrolysis, newer analogs like phenyl-glutarimides have been developed that retain high CRBN affinity while exhibiting significantly improved chemical stability.[14][15][16] This enhanced stability prevents premature degradation of the PROTAC molecule in biological fluids, extending its half-life and therapeutic window.[] The synthetic routes to functionalized glutarimides are often more streamlined compared to the multi-step syntheses required for complex VHL ligands.[14][17]

Comparative Analysis: CRBN vs. Other E3 Ligase Ligands

The choice of E3 ligase ligand dictates not only the PROTAC's physical properties but also its biological mechanism of action.

FeatureGlutarimide-Based CRBN LigandsHydroxyproline-Based VHL LigandsOther Ligands (MDM2, IAPs)
Typical Molecular Weight LowerHigherVariable, often large
Drug-Like Properties Generally more favorable, better permeability[]Challenging, often peptide-like[10]Often derived from inhibitors, can be large[18]
Ternary Complex Stability Can exhibit high cooperativity[3]Can exhibit high cooperativity[9]Variable
Clinical Precedent High (e.g., ARV-110, ARV-471)[][11]High (e.g., various clinical candidates)[7]Lower
Synthetic Accessibility Increasingly accessible and versatile[14]Often complex, multi-step syntheses[17]Dependent on the specific ligand

The Role of the Linker: More Than Just a Spacer

While the glutarimide moiety recruits the E3 ligase, the linker connecting it to the warhead is critical for correctly orienting the POI and CRBN to form a productive ternary complex.[3][5] The linker's length, composition, and attachment point all modulate the stability and geometry of this complex, directly impacting degradation efficiency.[12][]

G cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Recruitment Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

For glutarimide-based ligands, the linker is typically attached to the phthalimide (or equivalent aromatic) portion of the molecule.[17][] This preserves the glutarimide's essential interactions with the CRBN protein.[21] Linker composition is often optimized to balance solubility and permeability. For instance, polyethylene glycol (PEG) units can enhance solubility, while more rigid structures like piperidine or piperazine rings can improve cell permeability and pre-organize the PROTAC into a bioactive conformation.[11][12][22]

Caption: Structural comparison of CRBN- and VHL-recruiting PROTACs.

Experimental Protocols

Validating the performance of a new PROTAC is a multi-step process. The following are foundational experimental protocols for assessing protein degradation and target engagement.

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of the interactions that lead to ternary complex formation.[2]

Methodology:

  • Chip Preparation: Immobilize the purified E3 ligase (e.g., CRBN complex) onto an SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binding affinity (Kᴅ) of the binary interaction.

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the Kᴅ for the second binary interaction.

  • Ternary Complex Formation: To measure ternary complex formation and cooperativity, inject a constant, saturating concentration of the POI mixed with a range of PROTAC concentrations over the immobilized E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kᴅ). Cooperativity (α) can be calculated by comparing the affinity of the POI to the E3 ligase in the presence and absence of the PROTAC. An α value greater than 1 indicates positive cooperativity, which is favorable for potent degradation.

Conclusion

The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC. The glutarimide scaffold, derived from precursors such as this compound, provides a powerful platform for recruiting the CRBN E3 ligase. Key advantages include superior physicochemical properties that often translate to better cell permeability and drug-likeness, enhanced chemical stability, and high synthetic tractability.[][15] When combined with optimized linker strategies, these features have positioned glutarimide-based PROTACs at the forefront of targeted protein degradation, with several candidates demonstrating significant promise in clinical trials. For researchers aiming to develop novel therapeutics, particularly those intended for oral administration, the glutarimide scaffold represents a validated and highly advantageous starting point.

References

A Technical Guide to the Structural Analogs of Benzyl 3,5-dioxopiperidine-1-carboxylate: A Comparative Analysis of Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. Within this class, the 3,5-dioxopiperidine moiety represents a particularly intriguing pharmacophore, offering hydrogen bond donors and acceptors that can facilitate crucial interactions with biological targets. This guide focuses on the structural analog of Benzyl 3,5-dioxopiperidine-1-carboxylate, a molecule that, while not extensively studied itself, serves as a valuable template for exploring structure-activity relationships (SAR) in related compounds.

Due to a lack of comprehensive comparative studies on a series of direct analogs of this compound, this guide will adopt a broader perspective. We will first dissect the core structure and then extrapolate potential SAR from published data on closely related piperidine-dione and N-acyl-piperidone derivatives. The primary therapeutic areas of focus will be oncology and inflammation, where such scaffolds have shown considerable promise.

The this compound Scaffold: A Platform for Discovery

The core structure of this compound can be deconstructed into three key regions amenable to synthetic modification. Understanding the potential impact of substitutions at each of these positions is fundamental to designing new analogs with desired biological activities.

Scaffold_Deconstruction cluster_0 This compound cluster_1 Regions for Modification Scaffold A N-Benzyloxycarbonyl Group (N-Acyl Moiety) Scaffold->A I B Piperidine-3,5-dione Core Scaffold->B II C Benzyl Group Scaffold->C III

Figure 1: Key regions for structural modification on the this compound scaffold.
  • Region I (N-Acyl Moiety): The N-benzyloxycarbonyl group serves as a protecting group in synthesis but also influences the molecule's physicochemical properties. Replacing the entire group or modifying the benzyl portion can impact solubility, cell permeability, and interaction with target proteins.

  • Region II (Piperidine-3,5-dione Core): This central pharmacophore is critical for biological activity. Substitutions on the carbon atoms of the ring can alter the compound's conformation and introduce new interaction points with a target's binding site.

  • Region III (Benzyl Group): The aromatic ring of the benzyl group offers a prime location for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, significantly affecting its biological profile.

Comparative Analysis of Structurally Related Piperidone Derivatives

In the absence of direct SAR studies on this compound analogs, we turn our attention to related structures where systematic modifications have been correlated with biological activity. The following sections present data on N-acyl-3,5-bis(arylidene)-4-piperidones and piperidine-2,4,6-triones, which share key structural features with our lead compound.

N-Acyl-3,5-bis(arylidene)-4-piperidones as Cytotoxic Agents

A study by Dimmock et al. explored the cytotoxic activity of a series of N-acyl derivatives of 3,5-bis(arylidene)-4-piperidones against L1210 leukemia cells.[1] This class of compounds, while differing in the oxidation state and exocyclic double bonds of the piperidine ring, provides valuable insights into the influence of the N-acyl substituent on anticancer activity.

Compound IDN-Acyl GroupArylidene GroupIC50 (µM) against L1210 Cells[1]
1a AcetylBenzylidene>10
1b ChloroacetylBenzylidene1.2
1c DichloroacetylBenzylidene0.6
1d TrichloroacetylBenzylidene0.2
2a Acetyl4-Chlorobenzylidene2.6
2b Chloroacetyl4-Chlorobenzylidene0.4
2c Dichloroacetyl4-Chlorobenzylidene0.3
2d Trichloroacetyl4-Chlorobenzylidene0.2

Key Insights from the Data:

  • Effect of N-Acyl Group: A clear trend is observed where increasing the number of chlorine atoms on the N-acetyl group leads to a significant increase in cytotoxic activity. This suggests that the electrophilicity of the acyl group may be crucial for the mechanism of action, potentially through alkylation of biological nucleophiles.

  • Effect of Arylidene Group: The presence of a 4-chloro substituent on the benzylidene rings generally enhances cytotoxicity compared to the unsubstituted benzylidene analogs.

Piperidine-2,4,6-trione Derivatives as Anti-inflammatory Agents

Research into the anti-inflammatory properties of piperidine-2,4,6-trione derivatives offers another perspective. A study by Blaszczyk and Gieldanowski investigated the pharmacological effects of various substituted piperidinetriones.[2] Although these are triones rather than diones, the influence of N-substitution provides relevant SAR information.

Compound ClassN-SubstituentKey Findings on Anti-inflammatory Activity[2]
Piperidine-2,4,6-triones UnsubstitutedDisplayed moderate biological activity.
Piperidine-2,4,6-triones CyclohexylIntroduction of a cyclohexyl group imparted anti-inflammatory and immunosuppressive activity.
Piperidine-2,4,6-triones N-CyclohexylcarboxamideThis substitution diminished general toxicity and increased anti-inflammatory activity in all tested models.

Key Insights from the Data:

  • Impact of N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of anti-inflammatory activity. Lipophilic and amide-containing substituents appear to be favorable. This suggests that for the this compound scaffold, modifications to the N-benzyloxycarbonyl group could be a fruitful avenue for developing anti-inflammatory agents.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for assessing the cytotoxic activity of novel analogs, based on standard methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., L1210, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Incubate Overnight G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Values I->J

Sources

A Researcher's Guide to In-Vitro Confirmation of Benzyl 3,5-dioxopiperidine-1-carboxylate Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the in-vitro activity of Benzyl 3,5-dioxopiperidine-1-carboxylate. Compounds with a 3,5-dioxopiperidine core, related to the glutarimide moiety of thalidomide and its analogs (IMiDs), are frequently investigated as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] These molecules can act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of novel protein substrates (neosubstrates) that are not typically targeted by the E3 ligase alone.

This document moves beyond a simple listing of protocols. It offers a strategic, multi-step validation workflow designed to build a robust body of evidence for the compound's mechanism of action. We will explore the causality behind experimental choices, ensuring each step logically informs the next, from initial binding confirmation to functional cellular degradation.

The Mechanistic Hypothesis: A Molecular Glue for Targeted Protein Degradation

The core hypothesis for a molecule like this compound is that it binds to CRBN, the substrate receptor of the CUL4-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, creating a new binding surface for a "neosubstrate" protein. This induced proximity between the neosubstrate and the E3 ligase machinery triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[3][4][5] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[6][7] Our experimental approach is designed to systematically test each stage of this proposed pathway.

cluster_0 The Ubiquitin-Proteasome System (UPS) Compound Benzyl 3,5-dioxopiperidine-1-carboxylate CRBN CRBN (E3 Ligase Substrate Receptor) Compound->CRBN Binding Neosubstrate Neosubstrate (Target Protein) Compound->Neosubstrate Forms Ternary Complex E3_Complex CRL4 E3 Ligase Complex CRBN->E3_Complex Part of CRBN->Neosubstrate Forms Ternary Complex Ub Ubiquitin E3_Complex->Ub Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub->Neosubstrate Polyubiquitination

Caption: Proposed mechanism of action for this compound.

Part 1: Biochemical Confirmation - Does the Compound Interact Directly with the Machinery?

The first crucial step is to confirm the compound's activity in a simplified, purified system, free from the complexities of a cellular environment. This allows for the unambiguous assessment of direct molecular interactions.

Target Engagement: Does it Bind to Cereblon?

Before assessing function, we must confirm binding. Several robust, high-throughput methods exist to measure the direct interaction between a small molecule and a purified protein.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is a gold standard for studying molecular interactions.[8][9] It uses a lanthanide donor (e.g., Terbium) with a long fluorescence lifetime, which minimizes background interference.[10][11] In a competitive binding format, a fluorescent tracer ligand with known affinity for CRBN is displaced by the test compound, leading to a decrease in the TR-FRET signal. This method is highly sensitive and suitable for high-throughput screening.[12][13][14]

  • Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled molecule.[1] A small, fluorescently-labeled thalidomide analog (the "tracer") tumbles rapidly in solution, resulting in low polarization. When bound to the much larger CRBN protein, its tumbling slows dramatically, increasing polarization. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[1][15]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures molecular proximity without requiring wash steps.[16][17][18] Donor and Acceptor beads are brought together when a biotinylated ligand binds to a GST-tagged CRBN protein captured on the beads.[19] A test compound that disrupts this interaction will prevent bead proximity, leading to a loss of signal. This assay is highly sensitive and robust.[16][20]

Assay Technology Principle Measures Key Advantages Considerations
TR-FRET Competitive displacement of a fluorescent tracer from a lanthanide-labeled protein.[10][11]Binding Affinity (IC₅₀/Kᵢ)High sensitivity, low background, ratiometric detection reduces interference.[13][21]Requires specific fluorescent tracers and labeled proteins.
Fluorescence Polarization (FP) Change in rotational speed of a fluorescent tracer upon binding to a protein.[1]Binding Affinity (IC₅₀/Kᵢ)Homogeneous, simple "mix-and-read" format.Can be sensitive to light scatter from precipitated compounds.
AlphaLISA® Proximity-based energy transfer between Donor and Acceptor beads.[19]Binding Affinity (IC₅₀/Kᵢ)No-wash, highly sensitive, signal amplification.[17][18]Potential for interference from singlet oxygen quenchers.
In-Vitro Ubiquitination: Can it Induce Neosubstrate Ubiquitination?

Confirming binding is necessary but not sufficient. The definitive biochemical test is to reconstitute the ubiquitination cascade in vitro.[3][22][23] This assay directly demonstrates that the compound can hijack the E3 ligase machinery to modify a neosubstrate. A well-characterized CRBN neosubstrate, such as Ikaros (IKZF1) or GSPT1, should be used.

cluster_1 In-Vitro Ubiquitination Assay Workflow A 1. Prepare Reaction Mix (E1, E2, E3-CRBN, Ub, ATP) B 2. Add Neosubstrate & Test Compound A->B C 3. Incubate at 37°C B->C D 4. Quench Reaction & Run SDS-PAGE C->D E 5. Western Blot (Anti-Neosubstrate Ab) D->E F Expected Result: Higher MW bands (Ub-smear) in presence of compound E->F

Caption: Workflow for a biochemical in-vitro ubiquitination assay.

Detailed Protocol: In-Vitro Ubiquitination Assay

Objective: To determine if this compound promotes the ubiquitination of a known neosubstrate (e.g., GSPT1) by the CRL4^CRBN^ E3 ligase complex.

Materials:

  • Recombinant Human E1 Activating Enzyme (e.g., UBE1)

  • Recombinant Human E2 Conjugating Enzyme (e.g., UBCH5b)

  • Recombinant Human CRL4^CRBN^ complex (or DDB1-CRBN)

  • Recombinant Human Ubiquitin

  • Recombinant Human GSPT1 (or other neosubstrate)

  • ATP Solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test Compound (this compound) and DMSO (vehicle control)

  • SDS-PAGE gels, transfer apparatus, and Western Blotting reagents

  • Primary antibody against the neosubstrate (e.g., anti-GSPT1)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure: [4]

  • Prepare a master mix containing Assay Buffer, ATP (final concentration ~2 mM), Ubiquitin (~10 µg), E1 enzyme (~100 ng), and E2 enzyme (~500 ng).

  • In separate reaction tubes, add the CRL4^CRBN^ complex (~200-500 ng) and the neosubstrate protein (~1 µg).

  • Add the test compound or DMSO vehicle to the respective tubes. It is critical to test a dose-response of the compound.

  • Initiate the reaction by adding the master mix to each tube for a final reaction volume of ~30-50 µL.

  • Incubate the reactions at 37°C for 60-90 minutes.

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western Blot using the primary antibody specific to the neosubstrate.

  • Data Analysis: A positive result is the appearance of a "ladder" of higher molecular weight bands above the unmodified neosubstrate band in the lanes containing the active compound. This ladder represents the addition of one or more ubiquitin molecules (polyubiquitination).

Part 2: Cell-Based Confirmation - Does the Compound Work in a Living System?

Demonstrating activity in a complex cellular environment is the ultimate validation. Cell-based assays confirm that the compound is cell-permeable and can engage its target to elicit the desired downstream effect: protein degradation.

Cellular Target Engagement: Does it Bind CRBN in Live Cells?

Confirming that the compound reaches and binds to its target inside a cell is a critical step that bridges biochemical and functional data.[24]

  • NanoBRET™ Target Engagement Assay: This is the premier method for quantifying compound binding to a target protein in live cells.[25][26][27] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer.[28][29] When the test compound enters the cell and binds to the NanoLuc®-CRBN fusion protein, it displaces the tracer, causing a loss of BRET signal. This allows for the quantitative determination of intracellular compound affinity and target occupancy.[26][27]

Target Protein Degradation: Does it Degrade the Neosubstrate?

The key functional readout is the degradation of the target protein. Modern methods offer highly quantitative and high-throughput alternatives to traditional Western blotting.

  • HiBiT Protein Tagging System: This technology provides a sensitive and quantitative way to measure protein abundance in real-time.[30][31] The small 11-amino-acid HiBiT tag is inserted into the endogenous locus of the target neosubstrate gene using CRISPR/Cas9.[32][33] This tagged protein is expressed at physiological levels. The HiBiT peptide can combine with a larger, complementary LgBiT subunit to form a functional NanoLuc® luciferase, producing a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged protein.[30][34] Treatment with an effective degrader compound results in a loss of luminescent signal, which can be monitored kinetically to determine degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[32]

Assay Technology Principle Measures Key Advantages Considerations
NanoBRET™ Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged protein in live cells.[25][26]Intracellular Affinity (IC₅₀), Target OccupancyLive-cell, real-time measurement; quantitative affinity data.[27][28]Requires generation of a NanoLuc® fusion cell line and a specific tracer.
HiBiT System Luminescence from the complementation of a HiBiT-tagged protein with LgBiT.[30][34]Protein Degradation (DC₅₀, Dₘₐₓ, kinetics)Endogenous expression levels, high sensitivity, kinetic measurements.[32][33]Requires CRISPR/Cas9 engineering of the target cell line.
Western Blot Antibody-based detection of protein levels in cell lysates.[35]Relative Protein AbundanceWidely accessible, no cell line engineering needed.Low throughput, semi-quantitative, provides a snapshot in time.

Detailed Protocol: HiBiT-based Cellular Protein Degradation Assay

Objective: To quantify the degradation of an endogenous, HiBiT-tagged neosubstrate (e.g., GSPT1) in live cells upon treatment with this compound.

Materials:

  • HEK293 cells (or other relevant cell line) with the neosubstrate endogenously tagged with HiBiT (e.g., GSPT1-HiBiT Knock-In cells).

  • LgBiT protein (can be delivered via plasmid, lentivirus, or as a purified protein for lytic assays).

  • Nano-Glo® Live Cell Substrate (e.g., Endurazine™ for kinetic reads).

  • White, opaque 96- or 384-well assay plates.

  • Test Compound and DMSO vehicle.

  • Luminometer plate reader.

Procedure (Live-Cell Kinetic Assay): [32]

  • Seed the HiBiT-tagged cells in assay plates at an appropriate density and allow them to attach overnight. The cells should also be engineered to express LgBiT.

  • Prepare serial dilutions of the test compound in cell culture medium. Also prepare a vehicle control (DMSO).

  • Add the Nano-Glo® Live Cell Substrate to the cells according to the manufacturer's protocol and incubate to allow for substrate equilibration.

  • Add the compound dilutions and vehicle control to the appropriate wells.

  • Immediately place the plate in a luminometer capable of kinetic measurements at 37°C and 5% CO₂.

  • Measure luminescence at regular intervals (e.g., every 15-30 minutes) for several hours (e.g., 2-24 hours).

  • Data Analysis: Normalize the luminescence signal at each time point to the vehicle control. Plot the normalized signal against time for each compound concentration to observe degradation kinetics. From the endpoint data (e.g., at 8 hours), plot the percentage of remaining protein against the log of the compound concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

By systematically progressing through this tiered assay cascade—from biochemical binding and ubiquitination to cellular target engagement and functional protein degradation—researchers can build a robust, self-validating case for the mechanism of action of this compound. This logical workflow ensures that each experimental result is supported by foundational data, providing the scientific rigor necessary for advancing novel drug candidates. The combination of these state-of-the-art in-vitro assays provides a powerful toolkit to not only confirm activity but also to generate the quantitative data needed to compare performance against alternative molecules and guide future drug development efforts.

References

A Senior Application Scientist's Guide to Benchmarking Benzyl 3,5-dioxopiperidine-1-carboxylate Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores the importance of versatile and efficient building blocks that incorporate this privileged heterocycle. Among these, N-protected 3,5-dioxopiperidines serve as valuable synthons for the construction of complex molecular architectures, particularly those featuring glutarimide and related pharmacophores. This guide provides an in-depth technical comparison of Benzyl 3,5-dioxopiperidine-1-carboxylate, a key building block, against its commonly used alternatives, supported by experimental data and detailed protocols.

Introduction: The Strategic Value of N-Protected 3,5-Dioxopiperidines

The 3,5-dioxopiperidine moiety is a critical structural motif found in a range of biologically active molecules. The strategic placement of carbonyl groups at the 3 and 5 positions provides multiple reactive sites for further functionalization, enabling the synthesis of diverse compound libraries. The choice of the nitrogen protecting group is a crucial consideration in any synthetic strategy, as it dictates the orthogonality of subsequent chemical transformations, influences reactivity, and impacts the overall efficiency of the synthetic route.

This guide focuses on the performance of this compound, where the nitrogen is protected by a carboxybenzyl (Cbz) group. We will benchmark its utility against analogues bearing the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups, providing a comparative analysis of their reactivity, stability, and ease of use in common synthetic transformations.

Comparative Analysis of N-Protecting Groups in 3,5-Dioxopiperidine Scaffolds

The selection of an appropriate N-protecting group is a pivotal decision in the design of a synthetic route. The Cbz, Boc, and Fmoc groups are among the most widely employed protecting groups in organic synthesis, each with a distinct profile of stability and cleavage conditions.

Protecting GroupStructureKey AdvantagesKey Limitations
Carboxybenzyl (Cbz) Benzyl-O-(C=O)-Stable to a wide range of non-catalytic conditions; readily removed by catalytic hydrogenolysis.Incompatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, some aromatic systems); requires a specialized catalyst.
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-(C=O)-Stable to basic and nucleophilic conditions; easily removed with mild to strong acids.Labile to acidic conditions, limiting its use with acid-sensitive substrates.
9-Fluorenylmethyloxycarbonyl (Fmoc) Fluorenyl-CH₂-O-(C=O)-Stable to acidic and many reductive conditions; removed under mild basic conditions (e.g., piperidine).The bulky fluorenyl group can sometimes hinder reactivity; the dibenzofulvene byproduct of deprotection can be problematic in some applications.

The Cbz group, as present in this compound, offers a robust protecting strategy that is orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. This orthogonality is a significant advantage in multi-step syntheses where sequential deprotection is required.

Performance Benchmark: Regioselective Alkylation

A key transformation for 3,5-dioxopiperidine scaffolds is the regioselective functionalization at the C-4 position, which is flanked by the two carbonyl groups. This position is readily deprotonated to form an enolate, which can then be reacted with various electrophiles.

Experimental Insight:

The alkylation of N-protected dioxopiperidines is typically achieved by treatment with a strong base to generate the enolate, followed by the addition of an alkylating agent. The choice of base and reaction conditions is critical to achieving high yields and minimizing side reactions.

experimental_workflow

Expected Performance Comparison:

  • This compound (N-Cbz): The Cbz group is electronically withdrawing but is not expected to significantly interfere with the enolate formation at C-4. Its stability to a wide range of bases makes it a reliable choice for various alkylation conditions.

  • tert-Butyl 3,5-dioxopiperidine-1-carboxylate (N-Boc): The Boc group is also compatible with most strong bases used for enolate formation. The steric bulk of the t-butyl group is distant from the reactive center and is unlikely to impede the approach of the electrophile.

  • 9-Fluorenylmethyl 3,5-dioxopiperidine-1-carboxylate (N-Fmoc): The Fmoc group is stable to many non-amine bases. However, care must be taken to avoid conditions that could lead to premature deprotection, especially if secondary amines are generated during the reaction or workup.

The key determinant of success in these reactions often lies not in the choice of N-protecting group itself, but rather in the optimization of the reaction conditions, particularly the base, solvent, and temperature, to favor the desired C-alkylation over O-alkylation or other side reactions. The work by Orsini et al. on the related 2,4-dioxopiperidine system highlights the crucial role of the counter-ion in directing the regioselectivity of the alkylation.[1]

Experimental Protocols

Synthesis of this compound

synthesis_workflow

Detailed Protocol for Regioselective γ-Alkylation of a Dioxopiperidine Scaffold (Adapted from Orsini et al.[1])

This protocol is for the related N-Boc-2,4-dioxopiperidine but provides a strong starting point for the optimization of reactions with the N-Cbz-3,5-dioxopiperidine analogue.

  • Preparation: A solution of the N-protected dioxopiperidine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: A solution of a strong base, such as Lithium Hexamethyldisilazide (LiHMDS) (1.1 eq), is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: The desired electrophile (e.g., an alkyl halide, 1.2 eq) is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-alkylated product.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its key advantage lies in the robustness of the Cbz protecting group, which allows for a wide range of chemical transformations to be performed on the piperidine ring without compromising the integrity of the protecting group. This orthogonality is a significant asset in the design of complex, multi-step synthetic strategies.

While direct, head-to-head comparative data with other N-protected analogues is currently limited in the public domain, the well-established principles of protecting group chemistry and the detailed mechanistic studies on related systems provide a strong foundation for predicting its performance. The choice between N-Cbz, N-Boc, and N-Fmoc protected 3,5-dioxopiperidines will ultimately depend on the specific requirements of the overall synthetic plan, including the nature of other functional groups present in the molecule and the desired sequence of deprotection steps.

Future work in this area should focus on generating direct comparative data for the reactivity of these building blocks in a standardized set of key chemical transformations. Such studies would provide an invaluable resource for medicinal and synthetic chemists, enabling more informed and efficient design of synthetic routes towards novel therapeutic agents.

References

  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

  • Ellis, M. J., & Golding, B. T. (2007). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Society Reviews, 36(9), 1431–1443.
  • Orsini, P., et al. (2007).
  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Synthesis of 4, 5-dihydroxy-9, 10-dioxoanthracene-2- benzyl carboxylate ester from rhein. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ResearchGate. (n.d.). Selective benzylic lithiation of N-Boc-2-phenylpiperidine and pyrrolidine: Expedient synthesis of a 2,2-disubstituted piperidine NK1 antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Boc 4-nitropiperidine: preparation and conversion into a spiropiperidine analogue of the eastern part of maraviroc. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of N-Substituted 3,5-Bis(arylidene)-4-piperidones with High Antitumor and Antioxidant Activity. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benzyl 3,5-dioxopiperidine-1-carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3,5-dioxopiperidine scaffold is a cornerstone in modern medicinal chemistry, a "privileged structure" renowned for its role in blockbuster drugs like thalidomide and its immunomodulatory analogs (IMiDs). Its rigid conformation and capacity for specific hydrogen bonding interactions make it an ideal starting point for designing potent and selective therapeutic agents. This guide focuses on a specific, yet versatile, class within this family: Benzyl 3,5-dioxopiperidine-1-carboxylate derivatives.

Here, we delve into a comparative analysis of this scaffold, not by merely listing compounds, but by exploring the synthetic rationale, structure-activity relationships (SAR), and the experimental validation required to advance these molecules from concept to clinical candidates. We will examine how modifications to this core structure can profoundly influence biological activity, with a focus on applications in oncology and neuropharmacology.

The Core Scaffold: Synthesis and Strategic Considerations

The title compound, this compound, serves as a foundational building block. The N-benzyloxycarbonyl (Cbz) group is not merely a protecting group; its aromatic nature and lipophilicity contribute significantly to the molecule's overall properties, including cell permeability and potential for π-π stacking interactions with biological targets.

A common and efficient route to synthesize the 3,5-dioxopiperidine core involves an intramolecular Dieckmann condensation of a suitably substituted acyclic precursor. This classic reaction remains a staple for its reliability and adaptability.

General Synthetic Workflow

The synthesis begins with the protection of a chosen amino acid, followed by coupling and cyclization steps. The choice of base and solvent is critical; a non-nucleophilic base like sodium hydride is often employed to facilitate the cyclization without competing side reactions.

G cluster_0 Precursor Assembly cluster_1 Cyclization cluster_2 Derivatization (Optional) A N-Cbz Protected Amino Acid (e.g., N-Cbz-β-Alanine) C Acyclic Di-ester Precursor A->C Coupling (e.g., DCC, EDC) B Malonic Acid Ester Derivative B->C D Intramolecular Dieckmann Condensation C->D E This compound Core D->E Base (e.g., NaH, NaOEt) in aprotic solvent F Substituted Derivatives E->F Alkylation, Arylation, etc.

Caption: General workflow for the synthesis of the this compound core.

This synthetic versatility allows for the introduction of various substituents on the piperidine ring, enabling a systematic exploration of the structure-activity relationship.

Comparative Analysis: Structure-Activity Relationships (SAR)

While direct comparative studies on a wide range of specifically this compound derivatives are nascent, extensive research on the broader piperidine and dioxopiperidine classes provides a robust framework for predicting the impact of structural modifications.[1][2][3] The piperidine moiety is a key component in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[4][5]

We can extrapolate key SAR principles to guide the design of novel derivatives with potential applications in several therapeutic areas.

Anticancer Activity

The piperidine scaffold is prevalent in anticancer agents.[6][7][8] Its derivatives can function as antiproliferative agents through various mechanisms, including the inhibition of crucial cellular targets like histone deacetylases (HDACs) or receptor tyrosine kinases.[9][10]

  • Aromatic Substituents: Modifications on the benzyl group of the Cbz moiety can significantly impact activity. Electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃) on the phenyl ring can alter the electronic properties and binding affinities of the molecule to its target.[11] For instance, in related N-benzyl indole derivatives, specific substitutions led to potent growth inhibition against melanoma and ovarian cancer cell lines, with GI₅₀ values in the nanomolar range.[6]

  • Piperidine Ring Substitutions: Introducing alkyl or aryl groups at the C2, C4, or C6 positions of the piperidine ring can modulate lipophilicity and steric interactions within a target's binding pocket. This strategy has been successfully employed to enhance the potency and selectivity of various enzyme inhibitors.[12]

Neurodegenerative Disorders

Piperidine derivatives are actively investigated for treating neurodegenerative conditions like Alzheimer's disease, primarily as cholinesterase inhibitors.[13][14][15] The core structure can serve as a scaffold to correctly position pharmacophoric elements that interact with the active site of acetylcholinesterase (AChE).

  • Linker Modification: The benzyl carboxylate itself can be considered a linker. Replacing this ester with a more metabolically stable amide linker has been shown to produce active analogues in other N-benzylpiperidine series, yielding compounds with IC₅₀ values against AChE in the low micromolar range.[13][14]

  • Bioisosteric Replacement: The benzyl group can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and improve properties like blood-brain barrier permeability.[16] This approach is a cornerstone of medicinal chemistry for optimizing lead compounds.

SAR Summary Table
Structural ModificationPositionPredicted Impact on Biological ActivityRationale & Supporting Evidence
Electron-Withdrawing Group (EWG) Benzyl RingPotential increase in anticancer potency.Alters electronic distribution, potentially enhancing binding affinity to targets like kinases or enzymes. SAR studies on related heterocyclic scaffolds show EWGs can improve activity.[11]
Electron-Donating Group (EDG) Benzyl RingMay enhance activity, target-dependent.Increases electron density; can improve binding to electron-deficient pockets. Observed to improve activity in some thieno[2,3-b]pyridine anticancer agents.[10]
Alkyl/Aryl Substitution C4 of Piperidine RingModulates lipophilicity and steric fit. Can enhance selectivity and potency.Fills hydrophobic pockets in target enzymes or receptors. A key strategy in optimizing opioid receptor agonists and other CNS agents.[2]
Ester to Amide Linker N1-PositionIncreased metabolic stability and potential for new hydrogen bond interactions.Amides are generally more resistant to hydrolysis by esterases than esters, leading to improved pharmacokinetic profiles. This has been validated in the development of cholinesterase inhibitors.[13]
Bioisosteric Replacement Benzyl GroupCan improve potency, selectivity, and pharmacokinetic (ADME) properties.Replacing the phenyl ring with bioisosteres (e.g., pyridine, thiophene) alters H-bonding capacity, polarity, and metabolic profile. A common strategy in neurotherapeutics.[16]

Experimental Validation: A Protocol for Cytotoxicity Screening

Trustworthiness in drug discovery is built upon robust, reproducible experimental data. To evaluate the potential of novel this compound derivatives as anticancer agents, a reliable in vitro cytotoxicity assay is paramount. The Sulforhodamine B (SRB) assay is a widely used and accepted method for this purpose. It measures cell density based on the measurement of total cellular protein content, providing a sensitive and stable endpoint.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the steps to determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Objective: To assess the in vitro antiproliferative activity of synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, SW480 colorectal cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solutions)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader (510 nm)

Experimental Workflow

A 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of derivatives to wells. Incubate for 48-72h. A->B C 3. Cell Fixation Gently add cold TCA. Incubate for 1h at 4°C. B->C D 4. Staining Wash plates with water. Add SRB solution. Stain for 30 min. C->D E 5. Solubilization Wash plates with acetic acid. Add Tris-base solution to solubilize bound dye. D->E F 6. Data Acquisition Read absorbance at 510 nm using a microplate reader. E->F G 7. Analysis Calculate % growth inhibition. Determine GI50 values. F->G

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Addition: The following day, treat the cells with a range of concentrations of the test derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Fixation: After incubation, gently discard the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing & Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Dye Removal & Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.

  • Data Analysis: Calculate the percentage of growth inhibition and plot a dose-response curve to determine the GI₅₀ value for each compound.

Causality and Self-Validation: This protocol is self-validating through the inclusion of controls. The vehicle control ensures that the solvent (DMSO) does not contribute to cytotoxicity, while the positive control confirms the assay is performing as expected. The dose-response curve provides a quantitative measure of potency, allowing for direct comparison between derivatives.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising platform for drug discovery. By leveraging established structure-activity relationships from the broader piperidine family, researchers can rationally design novel derivatives with enhanced potency and selectivity for a range of therapeutic targets. The synthetic accessibility of this core allows for systematic modifications, while robust in vitro assays, such as the SRB protocol detailed here, provide the necessary data to validate these designs.

Future work should focus on synthesizing and testing a focused library of these derivatives, exploring substitutions on both the benzyl and piperidine rings. Such studies, combining synthetic chemistry with rigorous biological evaluation, will undoubtedly unlock the full therapeutic potential of this privileged scaffold.

References

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2009). ResearchGate. [Link]

  • Tamura, Y., et al. (1981). Studies on 3,5-Dioxopiperidines: Novel and Facil Synthetic Routes to 3-Amino-5-hydroxypyridine Derivatives. HETEROCYCLES. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). MDPI. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). PubMed Central. [Link]

  • Synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs as potential anticancer agents. (2012). PubMed Central. [Link]

  • Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders. (2021). RSC Publishing. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). PubMed Central. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PubMed Central. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). ResearchGate. [Link]

  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (2020). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2024). PubMed Central. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. [Link]

  • Preparation of phenyl-, benzyl-, carboxylate- and carboxamide-substituted racemic 1,9-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. [Link]

  • Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. (2023). PubMed Central. [Link]

  • Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. (2012). PubMed. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2018). MDPI. [Link]

  • Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

  • New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90. (2018). Cardiff University ORCA. [Link]

  • Compounds and compositions for neurodegenerative diseases. (2023).
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2014). PubMed Central. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. [Link]

  • 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. (2013). ResearchGate. [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

This guide provides a comprehensive, step-by-step framework for the proper disposal of Benzyl 3,5-dioxopiperidine-1-carboxylate and associated waste. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This protocol is designed to provide clear, actionable guidance that ensures the safety of personnel, protects the environment, and adheres to regulatory standards. The procedures outlined are grounded in established principles of chemical waste management and an analysis of structurally related compounds.

Core Principles: Hazard Assessment and Causality

The primary directive is to treat this compound as a hazardous substance. The rationale is based on the following potential hazards common to its chemical class:

Hazard CategoryDescriptionPrimary Mitigation Strategy
Skin & Eye Irritation Compounds like Benzyl 3-oxopiperidine-1-carboxylate are known irritants.[4] Direct contact with the solid powder or solutions can cause significant irritation.[1][3]Use of appropriate Personal Protective Equipment (PPE), including gloves and safety goggles, is mandatory to prevent dermal and ocular exposure.[5][6]
Respiratory Tract Irritation As a solid, this compound can form dusts that, if inhaled, may irritate the respiratory system.[1][4]All handling of the solid compound should be performed in a certified chemical fume hood or a well-ventilated area to minimize inhalation risk.[1][7]
Acute Toxicity (Ingestion/Inhalation) Piperidine derivatives can be harmful if swallowed or inhaled.[1][8]Strict adherence to handling protocols, including no eating or drinking in the lab and using engineering controls, prevents accidental ingestion or inhalation.[1]
Environmental Hazard Improper disposal can introduce the compound into waterways, potentially harming aquatic life. Chemical waste must not be discharged into the sewer system or disposed of in general trash.[2][3]All waste must be collected, segregated, and disposed of as regulated hazardous chemical waste through a licensed contractor.[2]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE protocol is non-negotiable when handling this compound in any form, from weighing the pure compound to managing its waste streams.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of solutions or contact with airborne powder particles.[1][2]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against dermal absorption. Double-gloving is recommended when handling the pure solid or concentrated solutions.[2][6]
Protective Clothing A dedicated laboratory coat.Prevents contamination of personal clothing.[2]
Respiratory Protection Not typically required if handled within a fume hood. A NIOSH-approved respirator may be necessary if there is a significant risk of dust or aerosol formation outside of a fume hood.[1][5]

Step-by-Step Waste Management and Disposal Protocol

The overriding principle is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[9] All waste containing this compound must be treated as hazardous.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[9][10][11]

  • Solid Waste:

    • Pure/Excess Compound: Unused or expired this compound.

    • Contaminated Labware: Weigh boats, disposable spatulas, gloves, bench paper, and any other solid materials that have come into direct contact with the compound.

  • Liquid Waste:

    • Reaction Mixtures/Solutions: Any solvent-based solution containing the compound. It is best practice to segregate halogenated and non-halogenated solvent wastes.[9]

  • Sharps Waste:

    • Contaminated needles, syringes, or glass Pasteur pipettes.

Step 2: Waste Collection and Containerization

The integrity of the waste containment system is paramount for safety.

  • Select Compatible Containers: Use containers made of material that will not react with the waste. For most organic solids and solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[12][13] Do not use metal containers for acidic waste.[13]

  • Solid Waste: Collect pure solid waste and grossly contaminated items in a dedicated, sealable plastic bag or a wide-mouth solid waste container.[1]

  • Liquid Waste: Use a dedicated, leak-proof liquid waste container with a secure screw-on cap.[10][14] Never overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion. [10]

  • Sharps Waste: Place all contaminated sharps in a designated, puncture-resistant sharps container labeled for chemical waste.[2]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety. Per EPA's Resource Conservation and Recovery Act (RCRA), every container must be clearly labeled.[12][15]

  • Clearly write the words "Hazardous Waste" on the label.[15]

  • List all chemical constituents by their full name (no abbreviations or formulas), including solvents, and their approximate percentages or volumes.[11]

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Note the accumulation start date (the date the first drop of waste enters the container).

Step 4: Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][15]

  • Secure the Container: Keep the waste container tightly sealed when not in use.[9][11]

  • Designate the Area: Store the container in a designated SAA within the laboratory, under the control of lab personnel. This area should be clearly marked.[13]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[10][14]

  • Segregate Incompatibles: Ensure that the container is stored away from incompatible materials.[11]

Spill and Decontamination Procedures

Immediate and correct response to a spill is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • For Small Spills of Solid Material:

    • Wear all required PPE (double-glove).

    • Do not use a dry brush or create dust. Gently cover the spill with an absorbent material.

    • Use dry cleanup procedures.[1] Carefully sweep or scoop the material into a designated hazardous waste container.[1][16]

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Final Disposal Pathway

The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Scheduled Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (typically 6-12 months for academic labs), arrange for its removal.[14][17]

  • Licensed Contractor: The waste must be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][13]

  • Method of Disposal: The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G cluster_0 cluster_1 Step 1: Identification & Segregation cluster_2 Step 2 & 3: Containerization & Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal A Waste Generation (e.g., Excess Reagent, Contaminated Glove, Reaction Mixture) B Is the waste solid, liquid, or sharp? A->B C Solid Waste (Pure compound, contaminated labware) B->C Solid D Liquid Waste (Reaction mixtures, solutions) B->D Liquid E Sharps Waste (Needles, glass pipettes) B->E Sharp F Collect in dedicated, compatible, and properly labeled 'HAZARDOUS WASTE' container. C->F D->F E->F G Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. F->G H Arrange for pickup by licensed hazardous waste contractor. G->H I Transport to permitted facility for high-temperature incineration. H->I

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Benzyl 3,5-dioxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Benzyl 3,5-dioxopiperidine-1-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and reproducibility in your laboratory.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other piperidine derivatives and carboxylates. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Hazard Assessment of this compound and Related Compounds

Based on the hazard profiles of structurally similar chemicals, this compound is anticipated to present several health risks. A summary of these potential hazards is outlined below.

Hazard CategoryPotential Hazard StatementsRationale based on Structurally Similar Compounds
Acute Oral Toxicity H302: Harmful if swallowed.[1][2][3][4]Piperidine and its derivatives have been shown to be harmful if ingested.[5][6]
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2][3][4]Direct contact with similar compounds can lead to skin irritation.[1][2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][2][3][4]Vapors and direct contact are irritating to the eyes.[2]
Respiratory Tract Irritation H335: May cause respiratory irritation.[1][2][3][4]Inhalation of dust or vapors can irritate the respiratory system.[2]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification and Best Practices
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is likely.[3][7][8]Protects against accidental splashes of solutions or contact with airborne powder. Always use equipment that meets appropriate government standards (e.g., NIOSH or EN 166).[3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3][7][8] Protective clothing may be necessary for larger quantities.[1][7]Prevents direct skin contact. Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact with the outer surface of the glove.[3] Contaminated clothing should be laundered separately before reuse.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7][8] If a fume hood is not available or if dust generation is likely, a NIOSH-approved respirator is recommended.[1][8]Minimizes the inhalation of dust or vapors. An appropriate respirator should be used when engineering controls are insufficient.

Procedural, Step-by-Step Guidance

Donning PPE: A Self-Validating Sequence

The order in which PPE is put on is critical to ensure its effectiveness.

  • Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure it fits properly.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Safe Handling Procedures
  • Engineering Controls: All manipulations of the solid compound or its solutions should be performed in a calibrated and certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Avoiding Dust Generation: When handling the solid, avoid actions that could create dust, such as pouring from a height.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]

Doffing PPE: Preventing Cross-Contamination

The removal of PPE should be done in a manner that avoids contaminating yourself.

  • Gloves: Remove gloves first, turning them inside out as you do so.

  • Face Shield and Goggles: Remove from the back to the front.

  • Lab Coat: Remove by rolling it down your arms, keeping the outside from touching your skin.

  • Respirator (if worn): Remove last.

  • Hand Washing: Wash your hands immediately and thoroughly after removing all PPE.

Operational and Disposal Plans

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Don PPE: Wear appropriate PPE before cleaning the spill.

  • Containment: For liquid spills, use a non-flammable absorbent material like sand or diatomaceous earth. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1][9]

  • Collection: Place the contained material in a sealed, labeled container for disposal.[1][9]

  • Decontamination: Wash the spill area with soap and water.[1]

Waste Disposal

Proper disposal is a critical component of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[8]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[8]

  • Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container.[8]

  • Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local environmental regulations.[7][10] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[7] Do not empty into drains.[7][9]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Benzyl 3,5-dioxopiperidine-1-carboxylate task Assess the Task start->task weighing Weighing Solid task->weighing Solid? solution Working with Solution task->solution Liquid? large_scale Large Scale or High Concentration task->large_scale High Risk? fume_hood Work in a Chemical Fume Hood weighing->fume_hood respirator Wear a NIOSH-approved Respirator weighing->respirator If fume hood is unavailable goggles Wear Chemical Safety Goggles solution->goggles face_shield Wear a Face Shield over Goggles solution->face_shield Splash potential? large_scale->face_shield protective_clothing Wear Additional Protective Clothing large_scale->protective_clothing fume_hood->goggles respirator->goggles gloves Wear Nitrile Gloves goggles->gloves face_shield->gloves lab_coat Wear a Lab Coat gloves->lab_coat end Proceed with Caution lab_coat->end protective_clothing->gloves

Caption: PPE selection workflow for handling this compound.

References

  • Piperidine - SAFETY DATA SHEET - pentachemicals. (2024-05-07).
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
  • Benzyl 3-methyl-4-oxopiperidine-1-carboxylate - Apollo Scientific. (2023-07-05).
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-22).
  • SAFETY DATA SHEET - Fisher Scientific.
  • benzyl 3-oxopiperidine-1-carboxylate - ChemBK. (2024-04-09).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2023-10-11).
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  • Safety Data Sheet - Angene Chemical. (2025-06-01).
  • Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3,5-dioxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3,5-dioxopiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.